molecular formula C12H11BrO3 B1349556 Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate CAS No. 29115-34-2

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Cat. No.: B1349556
CAS No.: 29115-34-2
M. Wt: 283.12 g/mol
InChI Key: AHTASHQCOAXTTF-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C12H11BrO3 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11BrO3/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTASHQCOAXTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368046
Record name Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate
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Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29115-34-2
Record name Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate
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Record name ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate
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Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the chosen synthetic strategy, emphasizing the principles of free-radical chemistry that govern the transformation. The content is structured to serve as a self-validating reference for laboratory professionals, integrating established protocols with expert insights to ensure reproducibility and high-yield synthesis. All procedural and mechanistic claims are substantiated with citations from authoritative chemical literature.

Introduction: Strategic Importance in Medicinal Chemistry

Benzofuran derivatives represent a "privileged scaffold" in drug discovery, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a particularly valuable intermediate within this class. Its structure incorporates a reactive benzylic bromide, which is an excellent electrophilic site for nucleophilic substitution reactions, and an ester group that can be further modified, for instance, through hydrolysis and amide coupling. This dual functionality allows for the straightforward introduction of diverse pharmacophoric groups, making it a versatile starting point for the development of novel therapeutic agents.[3][4] The reliable and efficient synthesis of this compound is therefore a critical first step in many drug development pipelines.

Synthetic Pathway: Benzylic Bromination

The most efficient and widely adopted method for preparing Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is through the selective free-radical bromination of the methyl group in the precursor, Ethyl 3-methyl-1-benzofuran-2-carboxylate.[3] This reaction, a variation of the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, with a radical initiator to begin the chain reaction.[5]

Synthesis_Pathway cluster_main Overall Transformation cluster_reagents Reaction Conditions Start Ethyl 3-methyl-1-benzofuran-2-carboxylate Product Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Start->Product Free-Radical Bromination Reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Anhydrous CCl₄, Reflux

Caption: Reaction scheme for the synthesis of the target compound.

In-Depth Experimental Protocol

This section provides a detailed, step-by-step methodology validated by established chemical principles.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS No.Purity/Grade
Ethyl 3-methyl-1-benzofuran-2-carboxylateC₁₂H₁₂O₃204.2222367-82-4>98%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5>99%, Recrystallized
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.2178-67-1>98%
Carbon Tetrachloride (CCl₄)CCl₄153.8256-23-5Anhydrous, >99.5%
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Saturated Solution
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Granular
HexanesC₆H₁₄86.18110-54-3Reagent Grade
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Ethyl 3-methyl-1-benzofuran-2-carboxylate (5.00 g, 24.5 mmol) and anhydrous carbon tetrachloride (100 mL).

  • Reagent Addition: Add N-Bromosuccinimide (4.58 g, 25.7 mmol, 1.05 eq) and the radical initiator Azobisisobutyronitrile (AIBN) (0.20 g, 1.22 mmol, 0.05 eq).

  • Initiation and Reflux: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction is often accompanied by a color change and can be monitored for completion via Thin-Layer Chromatography (TLC). The reaction typically takes 2-4 hours.

  • Reaction Quench and Work-up:

    • Once the starting material is consumed, cool the reaction flask to room temperature. The byproduct, succinimide, will precipitate as a white solid.

    • Filter the mixture through a Büchner funnel to remove the succinimide.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic byproducts, followed by a brine wash (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a light-yellow solid.

  • Purification: Purify the crude solid by recrystallization from a minimal amount of hot hexanes or a hexane/ethyl acetate mixture to afford the final product as a white crystalline solid.

Experimental_Workflow cluster_workflow Laboratory Workflow A 1. Combine Reactants (Benzofuran, NBS, AIBN in CCl₄) B 2. Heat to Reflux (Initiate Reaction) A->B C 3. Cool and Filter (Remove Succinimide) B->C D 4. Aqueous Work-up (Wash with NaHCO₃ & Brine) C->D E 5. Dry and Concentrate (Isolate Crude Product) D->E F 6. Recrystallize (Purify Final Product) E->F

Caption: A flowchart of the key experimental steps.

Mechanistic Rationale and Scientific Integrity

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The synthesis proceeds via a classic free-radical chain reaction.[5]

  • Pillar 1: Expertise - Why These Reagents?

    • N-Bromosuccinimide (NBS): The choice of NBS is critical for selectivity.[6] It serves as a source of a low, steady concentration of molecular bromine (Br₂), which is generated in situ. This low concentration favors the desired radical substitution at the benzylic position over competitive electrophilic addition to the furan double bond.[5]

    • AIBN Initiator: AIBN is preferred over other initiators like benzoyl peroxide because its thermal decomposition is clean, producing two carbon-centered radicals and inert nitrogen gas, minimizing potential side reactions.[7]

    • Anhydrous CCl₄: A non-polar, anhydrous solvent is essential.[5] It effectively solubilizes the starting material and prevents ionic side reactions of NBS that could occur in the presence of water or polar protic solvents.

  • Pillar 2: Trustworthiness - A Self-Validating Protocol The reaction mechanism consists of three distinct phases:

    • Initiation: Gentle heating causes the AIBN to decompose, generating the initial radicals that start the chain process.

    • Propagation: A radical abstracts a hydrogen from the most reactive site—the benzylic methyl group—to form a resonance-stabilized benzylic radical. This radical then reacts with NBS (or the in-situ generated Br₂) to form the brominated product and a new radical, which continues the chain.[5] The stability of the benzylic radical intermediate ensures the high regioselectivity of this reaction.

    • Termination: The reaction ceases when two radicals combine.

  • Pillar 3: Authoritative Grounding The principles of benzylic bromination using NBS are well-established and documented in advanced organic chemistry literature.[7] The reaction's efficacy is predicated on the greater stability of the benzylic radical intermediate compared to other possible carbon radicals, a fundamental concept in physical organic chemistry.[5]

Safety and Handling

  • N-Bromosuccinimide (NBS): Is a corrosive lachrymator. Handle with gloves and safety glasses in a well-ventilated fume hood.

  • Carbon Tetrachloride (CCl₄): Is a toxic and suspected carcinogen with significant environmental hazards. Strict engineering controls (fume hood) are mandatory. Alternative solvents such as cyclohexane can sometimes be substituted, but may require optimization.

  • AIBN: Is toxic and can decompose exothermically if heated without a solvent. Store refrigerated and handle with care.

Conclusion

The synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate via the radical bromination of its 3-methyl precursor is a robust and highly selective method. By adhering to the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce this versatile intermediate, paving the way for further exploration in drug discovery and development. The key to success lies in the careful control of reaction conditions, particularly the use of a suitable radical initiator and an anhydrous, non-polar solvent to facilitate the desired free-radical pathway.

References

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. Available at: [Link]

  • Radical Allylic Bromination Enabled by N-Bromosuccinimide. SURU Chemical. Available at: [Link]

  • Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports. Available at: [Link]

  • ethyl 3-methyl-1-benzofuran-2-carboxylate. ChemSynthesis. Available at: [Link]

  • Ethyl 3-methyl-1-benzofuran-2-carboxylate. Chemspace. Available at: [Link]

  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Introduction: The Strategic Importance of a Versatile Benzofuran Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a highly functionalized heterocyclic compound built upon the benzofuran core. Benzofuran scaffolds are prevalent in numerous natural products and are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2]. This specific molecule is of significant interest not as an end-product, but as a crucial synthetic intermediate. Its strategic value lies in the presence of two distinct reactive sites: an ethyl ester at the 2-position and, critically, a highly reactive bromomethyl group at the 3-position. This latter feature makes it an excellent electrophilic building block for introducing the benzofuran moiety into larger, more complex molecules through nucleophilic substitution reactions, paving the way for the development of novel therapeutic agents[3].

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research.

Chemical and Physical Properties

The essential identification and physical data for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate are summarized below.

PropertyValueReference(s)
CAS Number 29115-34-2[4]
Molecular Formula C₁₂H₁₁BrO₃[4][5]
Molecular Weight 283.12 g/mol [4][5]
IUPAC Name ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate
Appearance (Predicted) White to off-white solid
Purity Typically ≥95% for commercial grades[5]
Spectroscopic Signature
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Ethyl Ester Protons: A quartet (2H) around δ 4.3-4.5 ppm (O-CH₂ -CH₃) and a triplet (3H) around δ 1.3-1.5 ppm (O-CH₂-CH₃ ).

    • Bromomethyl Protons: A sharp singlet (2H) is anticipated in the range of δ 4.8-5.0 ppm. The significant downfield shift is due to the deshielding effect of the adjacent bromine atom. For example, the bromomethyl protons in the similar structure, methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate, appear at δ 4.90 ppm[2].

    • Aromatic Protons: A series of multiplets (4H) between δ 7.2-7.8 ppm, corresponding to the protons on the fused benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will complement the proton data for full structural elucidation.

    • Carbonyl Carbon: A signal around δ 160-165 ppm for the ester C=O group.

    • Aromatic & Furan Carbons: Multiple signals in the δ 110-155 ppm region.

    • Ethyl Ester Carbons: Signals around δ 61-63 ppm (-O -CH₂) and δ 14-15 ppm (-CH₃).

    • Bromomethyl Carbon: A key signal expected around δ 20-30 ppm for the -C H₂Br carbon.

  • IR (Infrared) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

    • C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ is characteristic of the ester carbonyl group[1].

    • C-O Stretch: Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and furan ring.

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range.

    • C-Br Stretch: A weaker absorption typically found in the 500-650 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

    • Molecular Ion (M⁺): Two peaks of nearly equal intensity (approximately 1:1 ratio) at m/z 282 and 284, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

PART 2: Synthesis and Reactivity

The utility of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is defined by its synthesis and subsequent chemical reactivity.

Recommended Synthesis Protocol: Selective Radical Bromination

The most direct and common synthesis route is the selective free-radical bromination of the methyl group on the readily available precursor, Ethyl 3-methyl-1-benzofuran-2-carboxylate (CAS 22367-82-4)[3][6][7].

Causality of Experimental Choices:

  • Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution at the benzylic position (the 3-methyl group) over electrophilic addition to the aromatic ring.

  • Initiator: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the radical chain reaction by generating initial bromine radicals.

  • Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions.

  • Energy Input: Heat or UV light is necessary to initiate the homolytic cleavage of the initiator.

Step-by-Step Methodology:

  • To a solution of Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (1.1 eq).

  • Add a catalytic amount of a radical initiator (e.g., AIBN, ~0.05 eq).

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and stir under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Synthesis Workflow Diagram:

Synthesis cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification cluster_product Final Product Start Ethyl 3-methyl-1-benzofuran-2-carboxylate Reflux Heat to Reflux Start->Reflux NBS N-Bromosuccinimide (NBS) NBS->Reflux AIBN AIBN (Initiator) AIBN->Reflux Solvent CCl4 (Solvent) Solvent->Reflux Filter Filter Succinimide Reflux->Filter Wash Wash & Dry Filter->Wash Purify Purify (Chromatography) Wash->Purify Product Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Purify->Product

Caption: Workflow for the synthesis of the title compound via radical bromination.

Core Reactivity: The Bromomethyl Group as an Electrophilic Handle

The primary site of reactivity is the bromomethyl group (-CH₂Br). The carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom, which is also an excellent leaving group. This makes the compound an ideal substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions.

A wide variety of nucleophiles can displace the bromide ion, allowing for the facile introduction of diverse functional groups at the 3-position. This reaction is the cornerstone of its utility as a synthetic intermediate.

Exemplary Reaction: Synthesis of Amine Derivatives A common application is the reaction with amines to form 3-(aminomethyl)benzofuran derivatives, which are often explored for their pharmacological potential[3].

Mechanism & Protocol Insights:

  • Reaction: Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate reacts with a secondary amine, such as morpholine, to yield Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate.

  • Mechanism: This proceeds via a classic Sₙ2 pathway. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic methylene carbon, and the bromide ion is simultaneously ejected as the leaving group.

  • Catalysis: The reaction can be accelerated by the addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). In a process known as the Finkelstein reaction, the iodide ion displaces the bromide to form a more reactive iodo-intermediate in situ. Iodide is a superior leaving group compared to bromide, thus speeding up the overall rate of substitution by the amine[3].

Reaction Pathway Diagram:

SN2_Reaction cluster_transition Sₙ2 Transition State Reactant Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate TS [Morpholine---CH₂---Br]⁻ complex Reactant->TS Nucleophilic Attack Nucleophile Morpholine (Nucleophile) Nucleophile->TS Product Ethyl 3-(morpholinomethyl)-1-benzofuran-2-carboxylate TS->Product LeavingGroup Bromide Ion (Br⁻) TS->LeavingGroup Leaving Group Departure

Caption: Sₙ2 reaction pathway for nucleophilic substitution at the bromomethyl group.

PART 3: Applications in Drug Discovery and Materials Science

The true value of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is realized in its application as a scaffold for creating novel molecules with specific functions.

  • Anticancer Agents: Research has demonstrated its use in the synthesis of 3-methyl/3-(morpholinomethyl)benzofuran derivatives that were subsequently converted into hydrazides and evaluated as novel antitumor agents against non-small cell lung cancer cells[3]. The bromomethyl intermediate is the key to introducing the crucial morpholinomethyl side chain.

  • Antimicrobial Compounds: The benzofuran nucleus can be coupled with other pharmacologically active moieties. For instance, the bromomethyl group can be converted to an azidomethyl group, which can then undergo a "click chemistry" reaction (copper-catalyzed azide-alkyne cycloaddition) to link the benzofuran core to 1,2,3-triazoles. These hybrid molecules have been synthesized and screened for potent antimicrobial activities[1].

  • Fluorescent Sensors and Materials: The rigid, planar benzofuran system is a known fluorophore. Modification at the 3-position allows for the tuning of its electronic and photophysical properties, opening avenues for its use in developing fluorescent probes, sensors, or organic electronic materials.

PART 4: Safety, Handling, and Storage

As a reactive brominated organic compound, proper safety protocols are mandatory. The following guidelines are based on standard practices for this class of chemicals[8][9][10][11][12].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[8].

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure[8].

    • Respiratory Protection: Use only under a chemical fume hood. If a fume hood is not available, use a NIOSH/MSHA or European Standard EN 149 approved respirator[8].

  • Handling:

    • Avoid contact with skin, eyes, and clothing[8][11]. Do not breathe dust or vapors[8].

    • Wash hands thoroughly after handling[8][11].

    • Keep away from heat, sparks, and open flames.

    • Ensure adequate ventilation and that eyewash stations and safety showers are located near the workstation[8][12].

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[8].

    • Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water. If irritation occurs, get medical advice[8][9].

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Call a poison control center or doctor immediately[8][11].

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell[9][12].

  • Storage:

    • Store locked up in a cool, dry, and well-ventilated area[8][9].

    • Keep the container tightly closed.

    • Store away from incompatible materials such as strong bases and oxidizing agents[8][10][12].

References

  • Indian Journal of Chemistry, Sec B. (2021, May). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • The Royal Society of Chemistry. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. [Link]

  • Molecules. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate. [Link]

  • PubChemLite. (n.d.). Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate. [Link]

  • Molecules. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]

  • Chemsrc. (2024, July 17). Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Price. [Link]

  • Acta Crystallographica Section E. (n.d.). Ethyl 5-bromo-1-benzofuran-2-carboxylate. [Link]

  • ChemSynthesis. (2025, May 20). ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]

  • Amerigo Scientific. (n.d.). Ethyl benzofuran-3-carboxylate. [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • Organic Syntheses. (2019, April 18). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

  • SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran - NIST WebBook. [Link]

  • Acta Crystallographica Section E. (n.d.). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. [Link]

  • PubChem. (n.d.). (R)-Ethyl 3-(bromomethyl)hexanoate. [Link]

  • OUCI. (n.d.). Synthesis of benzofurazan derivatization reagents for carboxylic acids. [Link]

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Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, with the Chemical Abstracts Service (CAS) number 29115-34-2 , is a versatile building block in organic synthesis.[1] Its structure, featuring a benzofuran core, an ethyl ester, and a reactive bromomethyl group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. Benzofuran derivatives are of particular interest in medicinal chemistry due to their presence in numerous natural products and their exhibition of diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide will provide an in-depth exploration of this compound, from its synthesis to its application in the development of novel therapeutic agents.

Synthesis and Purification

The synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is typically achieved through a multi-step process starting from readily available precursors. A common synthetic route involves the initial formation of an ethyl benzofuran-2-carboxylate, followed by bromination of the methyl group at the 3-position.

Experimental Protocol: Synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

This protocol is based on established methods for the synthesis of related benzofuran derivatives.[2][4]

Step 1: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate

  • Reaction Setup: To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Addition of Reagent: Slowly add ethyl 2-chloroacetoacetate (1.1-1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: The mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield Ethyl 3-methyl-1-benzofuran-2-carboxylate.

Step 2: Bromination of Ethyl 3-methyl-1-benzofuran-2-carboxylate

  • Reaction Setup: Dissolve the Ethyl 3-methyl-1-benzofuran-2-carboxylate (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Initiation: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and irradiated with a UV lamp to facilitate the radical bromination. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. The organic layer is dried, concentrated, and the resulting crude product is purified by recrystallization or column chromatography to afford the final product, Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.[4]

Synthesis_Workflow cluster_step1 Step 1: Benzofuran Formation cluster_step2 Step 2: Bromination Salicylaldehyde Salicylaldehyde Intermediate Ethyl 3-methyl-1- benzofuran-2-carboxylate Salicylaldehyde->Intermediate Reflux Reagent1 Ethyl 2-chloroacetoacetate K₂CO₃, Acetonitrile Reagent1->Intermediate Product Ethyl 3-(bromomethyl)-1- benzofuran-2-carboxylate Intermediate->Product Reflux Reagent2 NBS, AIBN CCl₄, UV light Reagent2->Product

Caption: Synthetic workflow for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Chemical Reactivity and Applications

The reactivity of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is dominated by the electrophilic nature of the carbon atom in the bromomethyl group. This makes it an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The bromomethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This property is extensively utilized in the synthesis of more complex benzofuran derivatives. For instance, it can react with amines, thiols, and alcohols to introduce new functional groups at the 3-position. A notable application is its reaction with morpholine, facilitated by a nucleophilic catalyst like iodide ion, to produce ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate.[4] This derivative can then be further modified, for example, by converting the ester to a hydrazide, which serves as a scaffold for constructing novel bioactive molecules.[4]

Reaction_Diagram Reactant Ethyl 3-(bromomethyl)-1- benzofuran-2-carboxylate C₁₂H₁₁BrO₃ Product Substituted Benzofuran Ester remains intact Reactant:f0->Product Nucleophilic Attack Nucleophile {Nucleophile (Nu⁻) | e.g., Morpholine} Nucleophile->Reactant:f0 LeavingGroup Br⁻ Product->LeavingGroup

Caption: Nucleophilic substitution at the bromomethyl group.

Role in Drug Discovery

The benzofuran scaffold is a privileged structure in medicinal chemistry.[4] Derivatives of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate have been investigated for a range of therapeutic applications. For example, substituted benzofuran-2-carboxylic esters have been synthesized and evaluated as inhibitors of ischemic cell death.[5] The ability to easily introduce diverse substituents at the 3-position via the bromomethyl intermediate makes this compound a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.

Analytical Characterization

The identity and purity of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

PropertyValue
CAS Number 29115-34-2[1]
Molecular Formula C₁₂H₁₁BrO₃[1]
Molecular Weight 283.12 g/mol [1]
Appearance Typically a solid
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Safety and Handling

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

References

  • Chemsrc. (n.d.). Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Price. Retrieved from [Link]

  • Indian Journal of Chemistry, Sec B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

  • Waclawik, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Abdel-Aziz, H. A., et al. (2010). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E, 66(Pt 1), o103. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 12(1), 1-16. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). (R)-Ethyl-3-(bromomethyl)hexanoate. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365. Retrieved from [Link]

Sources

Introduction: The Significance of the Benzofuran Scaffold and its Reactive Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

The benzofuran core, a heterocyclic system comprising fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its derivatives, both natural and synthetic, exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The strategic functionalization of the benzofuran ring system is paramount to modulating its pharmacological profile. Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate emerges as a pivotal intermediate in this context. Its structure combines the stable benzofuran core with two key functional groups: an ethyl ester at the 2-position and a highly reactive bromomethyl group at the 3-position. This unique arrangement makes it an exceptionally valuable building block for introducing diverse molecular fragments through nucleophilic substitution, enabling the synthesis of complex molecules and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

This guide provides a comprehensive technical overview of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, covering its molecular structure, a detailed and mechanistically-grounded synthesis protocol, characterization techniques, and its application as a strategic precursor in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The formal name of the compound is Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. Its structure is characterized by a planar benzofuran ring system. The ethyl carboxylate group at position C2 is an electron-withdrawing group that influences the reactivity of the ring. The bromomethyl group at C3 is the primary site of reactivity, rendering the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Table 1: Physicochemical Properties of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

PropertyValueSource
CAS Number 29115-34-2[4]
Molecular Formula C₁₂H₁₁BrO₃[4][5]
Molecular Weight 283.12 g/mol [4][6]
Canonical SMILES CCOC(=O)C1=C(CBr)C2=CC=CC=C2O1[5]
InChI Key HZGYURXSRYVWIU-UHFFFAOYSA-N[5]
Appearance Expected to be a solid at room temperatureN/A
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF)N/A

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is typically achieved via a two-step process starting from readily available precursors. The key transformation is the selective free-radical bromination of the methyl group at the 3-position of the benzofuran ring.

Step 1: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate

The precursor, ethyl 3-methyl-1-benzofuran-2-carboxylate, can be synthesized through several established methods. A common and effective route is the reaction of a salicylaldehyde derivative with an ethyl α-substituted acetoacetate, although other routes starting from salicylaldehyde and ethyl bromoacetate followed by subsequent reactions are also viable.[1]

Step 2: Radical Bromination of the 3-Methyl Group

This step is the crucial transformation to install the reactive bromomethyl handle. It involves a selective benzylic bromination reaction.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in a suitable anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution. NBS is the preferred reagent for this transformation.

    • Causality Insight: NBS is utilized because it provides a low, constant concentration of elemental bromine (Br₂) throughout the reaction. This is critical for ensuring selective substitution at the benzylic position over competitive and undesirable electrophilic addition to the furan or benzene rings. High concentrations of Br₂ would favor the latter pathways.

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02-0.1 eq).

    • Causality Insight: The reaction proceeds via a free-radical chain mechanism. The initiator, upon gentle heating or UV irradiation, decomposes to form initial radicals. These radicals abstract a hydrogen atom from HBr (formed in situ) to generate a bromine radical (Br•), which is the key chain-propagating species.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 75-85 °C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Self-Validation Insight: During the reaction, the dense NBS will be consumed and replaced by succinimide, which is less dense and will float to the surface. This visual cue provides a simple, real-time indicator of reaction progression.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Filter off the succinimide byproduct. c. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. e. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Radical Bromination start Salicylaldehyde Derivatives precursor Ethyl 3-methyl-1-benzofuran-2-carboxylate start->precursor Multi-step synthesis product Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate precursor->product Reflux reagents Reagents:N-Bromosuccinimide (NBS)Radical Initiator (AIBN/BPO)Solvent (CCl₄) reagents->product

Caption: Synthesis workflow for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Spectroscopic Characterization

Confirmation of the final structure is achieved through standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the most definitive tool for confirming the success of the bromination. The key diagnostic signal is the disappearance of the singlet corresponding to the 3-methyl protons (around δ 2.5 ppm) in the starting material and the appearance of a new singlet for the two benzylic protons of the bromomethyl group (-CH₂Br). This signal is expected to appear further downfield, typically in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom. Signals for the ethyl ester group (a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm) and the aromatic protons (δ 7.2-8.0 ppm) will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹) and C-O stretches, as well as absorptions corresponding to the aromatic C-H and C=C bonds.

Applications in Drug Discovery and Organic Synthesis

The primary utility of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate lies in its role as an electrophilic building block. The C-Br bond is relatively weak and susceptible to cleavage, making the bromomethyl group an excellent leaving group in nucleophilic substitution (Sₙ2) reactions.

This reactivity allows for the facile introduction of a wide variety of functional groups at the 3-position of the benzofuran ring. For instance, it can react with:

  • Amines (e.g., morpholine): To form aminomethyl derivatives, a common motif in pharmacologically active compounds.[3]

  • Thiols: To create thioether linkages.

  • Alcohols/Phenols: To generate ether-linked analogues.

  • Azides: As a precursor for synthesizing triazoles via "click chemistry" or for reduction to primary amines.[1]

  • Carboxylates: To form new ester linkages.

A notable application is its use in the synthesis of novel antitumor agents. In one reported pathway, the compound is reacted with morpholine to produce Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate.[3] This intermediate is then converted into a hydrazide, which serves as a scaffold for building a library of compounds evaluated for their efficacy against non-small cell lung cancer.[3]

G cluster_nucleophiles Nucleophiles cluster_products Functionalized Benzofurans start Ethyl 3-(bromomethyl)-1- benzofuran-2-carboxylate product_amine 3-(Morpholinomethyl) Derivative start->product_amine product_azide 3-(Azidomethyl) Derivative start->product_azide product_thioether 3-(Thioether) Derivative start->product_thioether morpholine Morpholine morpholine->product_amine azide Sodium Azide azide->product_azide thiol R-SH thiol->product_thioether

Caption: Utility as a versatile electrophile in Sₙ2 reactions.

Conclusion and Future Outlook

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a high-value, versatile chemical intermediate. Its straightforward synthesis and the targeted reactivity of its bromomethyl group make it an indispensable tool for chemists in both academic and industrial settings. Its primary application as a scaffold for the synthesis of biologically active molecules, particularly in the realm of oncology, underscores its importance.[2][3] Future research will likely continue to leverage this building block to create novel, complex benzofuran derivatives with tailored electronic and steric properties, aiming to discover next-generation therapeutics and functional organic materials. The strategic placement of the reactive handle on this privileged heterocyclic core ensures its continued relevance in the field of synthetic chemistry.

References

  • Kumar, A., & Kumar, S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 767-773. [Link]

  • PubChem. (n.d.). Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from a search for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate analogues. [Link]

  • Wudarczyk, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. [Link]

  • Royal Society of Chemistry. (2014). Supporting information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

  • Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 12(1), 1957. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]

  • ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]

  • Chemsrc. (2024). Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Price. [Link]

  • Abdel-Aziz, M., et al. (2013). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o133. [Link]

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An In-depth Technical Guide to the Synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate: Starting Materials and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran motif is a cornerstone in medicinal chemistry and drug discovery, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique heterocyclic structure imparts favorable pharmacological properties, making it a privileged scaffold in the development of novel therapeutic agents. Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a key intermediate, providing a versatile handle for further chemical modifications and the construction of more complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic routes to this valuable building block, focusing on the selection of starting materials and the critical chemical transformations involved.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate reveals a logical and efficient synthetic pathway. The target molecule can be disconnected at the C-Br bond, pointing to Ethyl 3-methyl-1-benzofuran-2-carboxylate as the immediate precursor. This key intermediate can, in turn, be synthesized through the formation of the benzofuran ring from acyclic precursors. Two principal strategies emerge for the construction of the benzofuran core, primarily differing in the choice of the initial phenolic starting material.

G target Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate precursor Ethyl 3-methyl-1-benzofuran-2-carboxylate target->precursor Allylic Bromination starting_materials Starting Materials precursor->starting_materials Benzofuran Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Precursor - Ethyl 3-methyl-1-benzofuran-2-carboxylate

The construction of the 3-methyl-1-benzofuran-2-carboxylate core is the pivotal stage of the synthesis. Two primary and reliable methods are presented here, utilizing readily available starting materials.

Method A: From 2-Hydroxyacetophenone

This approach leverages the reactivity of the acetyl group in 2-hydroxyacetophenone to build the furan ring. The reaction with an α-haloester, such as ethyl bromoacetate, in the presence of a base, is a classic and effective method for benzofuran synthesis.[1]

Reaction Scheme:

G start 2-Hydroxyacetophenone product Ethyl 3-methyl-1-benzofuran-2-carboxylate start->product K2CO3, Acetone, Reflux reagent Ethyl Bromoacetate reagent->product

Caption: Synthesis from 2-Hydroxyacetophenone.

Causality Behind Experimental Choices:

  • 2-Hydroxyacetophenone: This starting material provides the phenolic hydroxyl group and the acetyl group, which will ultimately form the furan ring and the 3-methyl group, respectively.

  • Ethyl Bromoacetate: This reagent introduces the ethoxycarbonyl group at the 2-position and facilitates the cyclization.

  • Potassium Carbonate (K2CO3): A mild base is crucial for deprotonating the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile. Stronger bases could lead to undesired side reactions.

  • Acetone: This polar aprotic solvent is an excellent choice for this type of reaction as it dissolves the reactants and does not interfere with the reaction mechanism.

Detailed Experimental Protocol (Method A):

  • To a stirred solution of 2-hydroxyacetophenone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 3-methyl-1-benzofuran-2-carboxylate.[2]

Method B: From Salicylaldehyde

An alternative and equally viable route begins with salicylaldehyde. This method involves a reaction with an α-chloro propionate ester.

Reaction Scheme:

G start Salicylaldehyde product Ethyl 3-methyl-1-benzofuran-2-carboxylate start->product K2CO3, DMF, Heat reagent Ethyl 2-chloropropanoate reagent->product

Caption: Synthesis from Salicylaldehyde.

Causality Behind Experimental Choices:

  • Salicylaldehyde: This provides the phenolic backbone and the aldehyde functionality for the cyclization.

  • Ethyl 2-chloropropanoate: This reagent delivers the components for the 2-carboxylate and 3-methyl groups of the furan ring.

  • Potassium Carbonate (K2CO3): As in Method A, this base is essential for the initial nucleophilic attack of the phenoxide.

  • Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, suitable for reactions that require heating.

Detailed Experimental Protocol (Method B):

  • In a round-bottom flask, combine salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in dimethylformamide (DMF).

  • Add ethyl 2-chloropropanoate (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired product.

Starting MaterialReagentBaseSolventTypical YieldReference
2-HydroxyacetophenoneEthyl BromoacetateK2CO3AcetoneGood to Excellent[1]
SalicylaldehydeEthyl 2-chloropropanoateK2CO3DMFGood[2]

Part 2: Allylic Bromination - The Final Transformation

The conversion of Ethyl 3-methyl-1-benzofuran-2-carboxylate to the target molecule is achieved through a selective allylic bromination of the methyl group at the 3-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low and constant concentration of bromine, minimizing unwanted side reactions such as addition to the furan double bond.[3][4]

Reaction Scheme:

G start Ethyl 3-methyl-1-benzofuran-2-carboxylate product Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate start->product CCl4, Reflux reagent NBS, AIBN

Caption: Allylic Bromination with NBS.

Mechanism and Rationale:

The reaction proceeds via a free radical chain mechanism.[3]

  • Initiation: The radical initiator, azobisisobutyronitrile (AIBN), decomposes upon heating to generate radicals. These radicals then react with NBS to produce a bromine radical.

  • Propagation: The bromine radical abstracts a hydrogen atom from the methyl group at the 3-position of the benzofuran, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br2 (generated in situ from the reaction of HBr with NBS) to form the desired product and another bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

The use of a non-polar solvent like carbon tetrachloride (CCl4) or benzene is crucial to prevent the ionic reaction of bromine with the double bond.

Detailed Experimental Protocol:

  • Dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in carbon tetrachloride (CCl4) in a round-bottom flask equipped with a reflux condenser.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Heat the mixture to reflux using a heating mantle and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate as a solid.

Conclusion and Future Perspectives

The synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a well-established process that relies on fundamental organic reactions. The choice of starting material for the construction of the benzofuran core can be adapted based on commercial availability and cost. The final allylic bromination is a reliable and selective transformation when performed under the correct conditions. This versatile intermediate opens the door to a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science.[5]

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B.

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences.

  • ethyl 3-methyl-1-benzofuran-2-carboxylate - 22367-82-4, C12H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

  • Ethyl 3-methylbenzofuran-2-carboxylate - MySkinRecipes.

  • Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran - ResearchGate.

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses.

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps.

  • Synthesis, characterization, and bioevaluation of new benzofurans. Journal of Chemical and Pharmaceutical Research.

  • What is Allylic Bromination? - Master Organic Chemistry.

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.

  • Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC - NIH.

  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed.

  • Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 - Chemspace.

  • 2-Ethyl-3-methylbenzofuran synthesis - ChemicalBook.

  • Ethyl 3-methyl-1-benzofuran-2-carboxylate | 22367-82-4 - Sigma-Aldrich.

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure.

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube.

  • Strategy for Predicting Products of Allylic Brominations | OpenOChem Learn.

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.

  • (PDF) SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE - ResearchGate.

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI.

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Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, a key heterocyclic intermediate in synthetic organic chemistry and medicinal drug discovery. We will delve into its systematic nomenclature, synthesis, chemical reactivity, and its pivotal role as a scaffold for developing novel therapeutic agents, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile building block.

Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate .

The structure consists of a bicyclic benzofuran core, which is a fusion of a benzene ring and a furan ring. The numbering of the benzofuran ring system dictates the substituent positions. Key structural features include:

  • An ethyl carboxylate group at position 2 (C2).

  • A bromomethyl group (-CH₂Br) at position 3 (C3).

This specific arrangement of functional groups makes the molecule a highly valuable and reactive intermediate. The bromomethyl group at C3 serves as a potent electrophilic site, enabling a wide range of derivatization reactions, while the ester at C2 offers another point for chemical modification.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₁BrO₃[1][2]
Molecular Weight 283.12 g/mol [1]
Core Structure Benzofuran[3][4][5]
Key Functional Groups Ethyl Ester, Bromomethyl
Primary Application Synthetic Intermediate, Small Molecule Scaffold[1][5]

Synthesis and Mechanistic Insights

The primary route to Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate involves the selective bromination of its precursor, Ethyl 3-methyl-1-benzofuran-2-carboxylate[5][6][7].

Core Reaction: Free-Radical Bromination

The transformation relies on a free-radical halogenation reaction, specifically targeting the benzylic protons of the methyl group at C3. The reagent of choice for this is N-Bromosuccinimide (NBS), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation.

Causality of Reagent Choice:

  • N-Bromosuccinimide (NBS): NBS is favored for benzylic and allylic brominations because it provides a low, constant concentration of bromine (Br₂) in the reaction medium. This selectivity minimizes competing reactions, such as electrophilic addition to the benzene or furan rings.

  • Radical Initiator: The reaction requires an initial homolytic cleavage to start the radical chain process. AIBN is a common choice as it decomposes at a predictable rate under thermal conditions to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.

Experimental Protocol: Synthesis

This protocol is a representative methodology based on established literature procedures[5].

  • Preparation: To a solution of Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask, add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.1 eq.).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 77-82°C, depending on the solvent).

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Diagram: Synthetic Workflow

Ethyl 3-methyl-1-benzofuran-2-carboxylate Ethyl 3-methyl-1-benzofuran-2-carboxylate Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Ethyl 3-methyl-1-benzofuran-2-carboxylate->Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate  NBS, AIBN  Reflux

Caption: Synthesis of the target compound via free-radical bromination.

Chemical Reactivity and Derivatization Potential

The synthetic utility of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate stems almost entirely from the high reactivity of the bromomethyl group. This group is an excellent electrophile and readily participates in nucleophilic substitution reactions.

Primary Reactive Site: The Bromomethyl Group

The carbon atom of the -CH₂Br group is highly susceptible to attack by a wide range of nucleophiles, proceeding via an S_N_2 mechanism. This allows for the straightforward introduction of diverse pharmacophoric groups, which is a cornerstone of modern drug discovery.

A notable example is its reaction with morpholine, often catalyzed by an iodide salt, to produce Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate[5].

Mechanistic Insight (Catalysis): The addition of a catalytic amount of sodium or potassium iodide accelerates the reaction through the Finkelstein reaction. The iodide ion, being a better nucleophile than bromide, first displaces the bromide to form a more reactive iodo-intermediate. This intermediate is then readily displaced by the primary nucleophile (e.g., morpholine), regenerating the iodide catalyst.

Diagram: Derivatization Pathway

cluster_0 Core Intermediate cluster_1 Reactants cluster_2 Product C12H11BrO3 Ethyl 3-(bromomethyl)-1- benzofuran-2-carboxylate Product Ethyl 3-(nucleophilomethyl)-1- benzofuran-2-carboxylate C12H11BrO3->Product Nu Nucleophile (e.g., Morpholine) Nu->Product

Caption: General scheme for nucleophilic substitution at the bromomethyl position.

Applications in Drug Development and Medicinal Chemistry

Benzofuran and its derivatives are recognized as "privileged structures" in medicinal chemistry, known to exhibit a wide array of biological activities including anticancer, antifungal, anti-inflammatory, and antimicrobial properties[3][4][5]. Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate serves as a critical starting point for accessing novel derivatives with enhanced therapeutic potential.

Application in Oncology: Non-Small Cell Lung Cancer

Recent research highlights the development of derivatives from this scaffold as potent antitumor agents.[5] Specifically, a series of 3-(morpholinomethyl)benzofurans, synthesized directly from Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, demonstrated significant cytotoxic activity against non-small cell lung carcinoma cell lines (A549 and NCI-H23).[5]

The most potent compounds from this series exhibited IC₅₀ values in the low micromolar range, with one derivative proving to be 2.5-fold more potent than the reference drug staurosporine against the NCI-H23 cell line.[5] This underscores the value of the 3-(bromomethyl) handle for introducing moieties that can dramatically enhance biological activity.

Other Therapeutic Areas

Beyond oncology, substituted benzofuran-2-carboxylic esters have been investigated as inhibitors of ischemic cell death, highlighting the scaffold's potential for treating cardiovascular diseases.[8] The ability to easily modify the C3 position makes this intermediate attractive for generating large libraries of compounds for screening against various biological targets.

Safety, Handling, and Storage

Trustworthiness through Self-Validating Protocols: A protocol is only trustworthy if it accounts for the inherent risks of the materials used. The handling of alkylating agents like Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate demands strict adherence to safety protocols.

Hazard Profile
  • Lachrymator: Like many brominated organic compounds, it is expected to be a potent lachrymator, causing severe irritation and tearing upon exposure to vapors.[9]

  • Toxicity: This compound is a reactive alkylating agent and should be treated as highly toxic and corrosive. The related compound, ethyl bromoacetate, is classified as fatal if swallowed, inhaled, or in contact with skin.

  • Reactivity: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[9][10]

Table 2: Mandatory Handling Procedures
ProcedureSpecificationRationale
Engineering Controls Use exclusively within a certified chemical fume hood.To prevent inhalation of highly toxic and lachrymatory vapors.[9]
Personal Protective Equipment (PPE) Nitrile gloves (double-gloved recommended), chemical splash goggles, face shield, and a flame-retardant lab coat.To prevent skin and eye contact with the corrosive material.
Handling Avoid generating aerosols or dust. Use spark-proof tools and take measures against static discharge.To minimize exposure risk and prevent ignition of flammable solvent vapors.
Storage Store locked up in a cool, dry, and well-ventilated area in a tightly sealed container.To maintain chemical stability and prevent accidental exposure.[9]
Disposal Dispose of contents and container to an approved hazardous waste disposal plant.To comply with environmental regulations for hazardous chemical waste.[9]

Conclusion

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is more than a simple chemical; it is a strategic tool for medicinal chemists. Its well-defined synthesis and the predictable, high-yield reactivity of its bromomethyl group provide a reliable platform for constructing complex molecules with significant therapeutic potential. The successful development of potent anticancer agents from this intermediate validates its importance as a high-value scaffold in the ongoing search for novel medicines. Researchers utilizing this compound must pair its synthetic potential with a rigorous and unwavering commitment to safety.

References

  • SAFETY DATA SHEET - Fisher Scientific. (2010). Provides safety, handling, and disposal information for related hazardous brominated compounds. [URL: https://www.fishersci.com/msds?productName=AC118500050]
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Details the significant hazards, including fatality risk, and necessary precautions for handling potent alkylating agents like ethyl bromoacetate. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/133973]
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Safety information for related ester compounds. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w242217]
  • 3 - SAFETY DATA SHEET. Provides general handling and incompatibility information for brominated aromatic compounds. [URL: https://www.fishersci.com/msds?productName=AC159390050]
  • Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate | C12H11BrO3 - PubChem. PubChem entry for an isomeric compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18786129]
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Sec B. Discusses the synthesis and biological importance of the benzofuran scaffold. [URL: http://nopr.niscpr.res.in/handle/123456789/57662]
  • Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate - CymitQuimica. Commercial listing providing basic chemical properties for an isomer. [URL: https://www.cymitquimica.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. Details the synthesis and characterization of various benzofuran derivatives and their biological activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479525/]
  • Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate (C12H11BrO3) - PubChemLite. PubChem entry for an isomeric compound, confirming the molecular formula. [URL: https://pubchemlite.
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. A key paper describing the synthesis of the title compound and its use in developing potent anticancer agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883921/]
  • ethyl 3-methyl-1-benzofuran-2-carboxylate - ChemSynthesis. Database entry for the precursor compound. [URL: https://www.chemsynthesis.com/base/chemical-structure-22367-82-4.html]
  • Ethyl benzofuran-3-carboxylate - Amerigo Scientific. Commercial listing for a related benzofuran. [URL: https://www.amerigoscientific.
  • Ethyl 3-methyl-1-benzofuran-2-carboxylate - Chemspace. Database entry for the precursor compound. [URL: https://www.chem-space.com/compounds/CSCS00000171022]
  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Highlights the therapeutic potential of the benzofuran scaffold in areas beyond oncology. [URL: https://pubmed.ncbi.nlm.nih.gov/20943387/]

Sources

physical and chemical properties of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate: Properties, Synthesis, and Applications

Abstract

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a key synthetic intermediate that leverages the biologically significant benzofuran scaffold. Benzofuran and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, detailing its physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity. Furthermore, it explores its critical role as a versatile building block in the development of novel therapeutic agents, supported by detailed experimental protocols and safety guidelines for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a bifunctional molecule featuring a benzofuran core, an ethyl ester at the 2-position, and a highly reactive bromomethyl group at the 3-position. This specific arrangement of functional groups makes it an ideal electrophilic intermediate for further chemical modification.

PropertyValueSource
IUPAC Name Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate-
CAS Number 29115-34-2[3]
Molecular Formula C₁₂H₁₁BrO₃[3]
Molecular Weight 283.12 g/mol [3]
Appearance Not widely published; likely a solid or oil.-
Melting Point Experimental data not readily available.-
Boiling Point Experimental data not readily available.-
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.-

Synthesis and Mechanism

The most common and efficient synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate involves the selective free-radical bromination of the corresponding 3-methyl precursor, Ethyl 3-methyl-1-benzofuran-2-carboxylate.

Reaction: Selective benzylic bromination. Reagent: N-Bromosuccinimide (NBS). Solvent: A non-polar solvent, typically carbon tetrachloride (CCl₄) or benzene. Initiator: A radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

The mechanism proceeds via a classic free-radical chain reaction. The initiator generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the methyl group at the 3-position of the benzofuran ring. This position is "benzylic-like," meaning the resulting radical is stabilized by resonance with the fused aromatic system, ensuring high selectivity for this position over others. The stabilized benzofuran radical then reacts with a bromine source (Br₂ generated in situ from NBS) to yield the final product.

G cluster_main Synthesis Pathway start Ethyl 3-methyl-1- benzofuran-2-carboxylate product Ethyl 3-(bromomethyl)-1- benzofuran-2-carboxylate start->product Benzylic Bromination reagents N-Bromosuccinimide (NBS) AIBN (initiator) CCl₄, Reflux

Caption: Synthesis of the title compound via NBS bromination.

Chemical Reactivity and Derivatization

The reactivity of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is dominated by its two primary functional groups: the bromomethyl group and the ethyl ester.

Nucleophilic Substitution at the Bromomethyl Group

The C-Br bond at the benzylic 3-position is the most reactive site. The bromine atom is an excellent leaving group, and the carbon is highly susceptible to attack by a wide range of nucleophiles. This Sₙ2-type reaction is the cornerstone of its utility as a synthetic building block.

A notable example is its reaction with secondary amines, such as morpholine, to form a new carbon-nitrogen bond.[2] The reaction can be catalyzed by the addition of an iodide salt (e.g., NaI or KI). The iodide ion, being a stronger nucleophile and a better leaving group than bromide, can reversibly displace the bromide in a Finkelstein-type reaction. This transiently forms a more reactive iodo-intermediate, accelerating the rate of substitution by the amine.[2]

Reactions of the Ethyl Ester Group

The ethyl ester at the 2-position can undergo standard ester transformations. For instance, treatment with hydrazine hydrate in refluxing ethanol converts the ester into the corresponding carbohydrazide.[2] This introduces a new reactive handle, allowing for the construction of hydrazones or further derivatization into other heterocyclic systems. The ester can also be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

G cluster_nuc Nucleophilic Substitution (at C3) cluster_ester Ester Reactions (at C2) center Ethyl 3-(bromomethyl)-1- benzofuran-2-carboxylate nuc_sub Reaction with Nucleophiles (e.g., Morpholine) center->nuc_sub C-Br bond ester_react Reaction with Hydrazine Hydrate center->ester_react C=O bond product_nuc 3-(Morpholinomethyl)- benzofuran derivative nuc_sub->product_nuc product_ester Benzofuran-2- carbohydrazide derivative ester_react->product_ester

Caption: Key reaction pathways for derivatization.

Spectroscopic Characterization

SpectroscopyFeatureExpected Chemical Shift / Wavenumber
¹H NMR Ethyl (CH₃)Triplet, δ ≈ 1.4 ppm
Ethyl (CH₂)Quartet, δ ≈ 4.4 ppm
Bromomethyl (CH₂Br)Singlet, δ ≈ 4.9 ppm
Aromatic (4H)Multiplet, δ ≈ 7.3-7.8 ppm
¹³C NMR Ethyl (CH₃)δ ≈ 14 ppm
Bromomethyl (CH₂)δ ≈ 20-25 ppm
Ethyl (OCH₂)δ ≈ 62 ppm
Aromatic/Furan Carbonsδ ≈ 110-155 ppm
Ester Carbonyl (C=O)δ ≈ 160 ppm
IR Spectroscopy C=O Stretch (Ester)~1720 cm⁻¹
C-O Stretch (Ester/Furan)~1250 cm⁻¹
C-Br Stretch~650 cm⁻¹

Applications in Drug Discovery and Organic Synthesis

The primary value of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate lies in its role as an intermediate for synthesizing more complex molecules with potential therapeutic value.[4]

  • Anticancer Drug Development: Benzofuran derivatives have shown significant cytotoxic activities against various cancer cell lines.[5] This compound has been specifically used to synthesize novel benzofuran derivatives that were evaluated as antitumor agents against non-small cell lung cancer cells.[2]

  • Scaffold for Bioactive Molecules: The reactive bromomethyl group allows for the straightforward attachment of the benzofuran core to other pharmacophores or linker units. This modular approach is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize lead compounds.

  • Ischemic Cell Death Inhibitors: A range of 3-substituted-benzofuran-2-carboxylic esters have been synthesized and evaluated as inhibitors of ischemic cell death, highlighting the potential of this structural class in treating conditions like myocardial ischemia.[4]

Safety, Handling, and Storage

Based on safety data for structurally related flammable and acutely toxic chemicals, Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate must be handled with extreme caution.

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H300 + H310 + H330: Fatal if swallowed, in contact with skin, or if inhaled.

  • Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • P260: Do not breathe mist or vapors.

    • P262: Do not get in eyes, on skin, or on clothing.

    • P280: Wear protective gloves/eye protection/face protection.

    • P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

  • Handling: All manipulations should be performed in a certified chemical fume hood by trained personnel. An emergency shower and eyewash station must be readily accessible.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Keep away from heat and sources of ignition.[6] Refrigeration is recommended.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative procedure for the synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate from its 3-methyl precursor, based on established chemical principles.[2]

Objective: To synthesize Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate via radical bromination.

Materials:

  • Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq) and anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Dissolve the crude residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

  • Characterize the final product using NMR and Mass Spectrometry to confirm its identity and purity.

Conclusion

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate stands out as a high-value synthetic intermediate in the field of medicinal chemistry. Its structure combines the pharmacologically relevant benzofuran nucleus with a versatile and reactive bromomethyl group, enabling its use in the synthesis of a wide array of potential drug candidates. A thorough understanding of its properties, synthesis, and reactivity is crucial for scientists aiming to harness its potential in the discovery of novel therapeutics.

References

  • Kumar, D., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 767-774. [Link]

  • Das, U., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]

  • PubChemLite. (n.d.). Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate. [Link]

  • Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 12(1), 19572. [Link]

  • SpectraBase. (n.d.). Ethyl 2-(2-Bromomethyl)-2,3,3a,4,5,6-Hexahydrobenzofuran-7-carboxylate isomer. [Link]

  • Chemsrc. (2024). Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Price. [Link]

  • Amerigo Scientific. (n.d.). Ethyl benzofuran-3-carboxylate. [Link]

  • ChemSynthesis. (2025). ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]

  • Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]

  • Gomonov, K.A., Pelipko, V.V., & Makarenko, S.V. (2018). SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE. ResearchGate. [Link]

  • Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-5. [Link]

  • Zhuravel, I. O., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3139. [Link]

  • Abdel-Aziz, H. A., Bari, A., & Ng, S. W. (2010). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3191. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl benzoylacetate. [Link]

  • Abdel-Aziz, H. A., et al. (2011). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E, E67, o2022. [Link]

  • Reddy, G. S. R., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. [Link]

  • Google Patents. (2018). WO2018152950A1 - New method for preparing brivaracetam.

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An In-depth Technical Guide to the Spectral Characteristics of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of a complete, published experimental dataset for this specific compound, this guide synthesizes predicted spectral characteristics based on established principles of spectroscopy and comparative analysis of structurally related benzofuran derivatives. This approach offers a robust framework for the identification and characterization of this molecule in a research and development setting.

Molecular Structure and Its Spectroscopic Implications

The structure of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate dictates its unique spectral fingerprint. The benzofuran core, a fused benzene and furan ring system, gives rise to characteristic aromatic signals. The ethyl carboxylate group at the 2-position and the bromomethyl group at the 3-position introduce specific functionalities with predictable spectroscopic behavior. Understanding these structural components is fundamental to interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Figure 1: Molecular Structure of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate are detailed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring, the ethyl ester protons, and the bromomethyl protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H (Benzofuran)7.20 - 7.80Multiplet-4H
-CH₂-Br (Bromomethyl)~4.80Singlet-2H
-O-CH₂- (Ethyl)~4.40Quartet~7.12H
-CH₃ (Ethyl)~1.40Triplet~7.13H

Justification of Predicted ¹H NMR Data:

  • Aromatic Protons (7.20 - 7.80 ppm): The four protons on the benzene portion of the benzofuran ring are expected to resonate in the typical aromatic region. Their exact chemical shifts and multiplicities will depend on their positions and coupling with each other.

  • Bromomethyl Protons (~4.80 ppm): The methylene protons of the bromomethyl group are significantly deshielded by the adjacent electronegative bromine atom and the aromatic ring system, leading to a downfield shift. A similar compound, methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate, shows a signal for the -CH₂Br protons at 4.94 ppm.

  • Ethyl Ester Protons (~4.40 and ~1.40 ppm): The methylene protons of the ethyl group are adjacent to an oxygen atom and are thus deshielded, appearing as a quartet due to coupling with the neighboring methyl group. The methyl protons appear as a triplet, shifted upfield. These are characteristic signals for an ethyl ester.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)~160
Aromatic/Heterocyclic Carbons110 - 155
-O-CH₂- (Ethyl)~62
-CH₂-Br (Bromomethyl)~25
-CH₃ (Ethyl)~14

Justification of Predicted ¹³C NMR Data:

  • Carbonyl Carbon (~160 ppm): The sp² hybridized carbon of the ester carbonyl group is highly deshielded and will appear at the downfield end of the spectrum.

  • Aromatic/Heterocyclic Carbons (110 - 155 ppm): The eight carbons of the benzofuran ring system will resonate in this range. The carbons attached to the oxygen and the ester group will be the most downfield.

  • Ethyl Carbons (~62 and ~14 ppm): The methylene carbon of the ethyl group, being attached to an oxygen, is more deshielded than the terminal methyl carbon.

  • Bromomethyl Carbon (~25 ppm): The carbon of the bromomethyl group is shifted downfield due to the electronegativity of the attached bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate will show characteristic absorption bands.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
C=O (Ester)1715 - 1735Stretch
C-O (Ester and Ether)1200 - 1300Stretch
C-H (Aromatic)3000 - 3100Stretch
C-H (Aliphatic)2850 - 3000Stretch
C=C (Aromatic)1450 - 1600Stretch
C-Br500 - 600Stretch

Justification of Predicted IR Data:

  • C=O Stretch (1715 - 1735 cm⁻¹): A strong absorption band in this region is a definitive indicator of the ester carbonyl group. For comparison, a related benzofuran-2-carboxylate derivative shows a strong C=O stretch at 1725 cm⁻¹[1].

  • C-O Stretches (1200 - 1300 cm⁻¹): Strong bands corresponding to the C-O stretching vibrations of the ester and the furan ether linkage are expected in this region.

  • C-H Stretches (3000 - 3100 cm⁻¹ and 2850 - 3000 cm⁻¹): The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and bromomethyl groups will be just below 3000 cm⁻¹.

  • C=C Aromatic Stretches (1450 - 1600 cm⁻¹): Multiple bands in this region are characteristic of the carbon-carbon double bonds within the aromatic ring.

  • C-Br Stretch (500 - 600 cm⁻¹): A moderate to strong absorption in the fingerprint region is expected for the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectral Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 282 and 284 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

  • Major Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion to give a fragment at m/z 237/239.

    • Loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z 209/211.

    • Loss of the bromine atom (-Br) to give a fragment at m/z 203.

    • Loss of the bromomethyl group (-CH₂Br) to give a fragment at m/z 189.

MS_Fragmentation M [M]⁺˙ m/z 282/284 F1 [M - OCH₂CH₃]⁺ m/z 237/239 M->F1 - OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z 209/211 M->F2 - COOCH₂CH₃ F3 [M - Br]⁺ m/z 203 M->F3 - Br F4 [M - CH₂Br]⁺ m/z 189 M->F4 - CH₂Br

Figure 2: Predicted Mass Spectrometry Fragmentation of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Experimental Protocols

General Protocol for Synthesis (Hypothetical):

  • Starting Material: Ethyl 3-methyl-1-benzofuran-2-carboxylate.

  • Bromination: The starting material would be dissolved in a suitable solvent (e.g., carbon tetrachloride) and treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide).

  • Reaction Conditions: The reaction mixture would likely be heated under reflux for a period of time, with the reaction progress monitored by a technique like Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, filtered to remove succinimide, and the solvent evaporated. The crude product would then be purified, typically by column chromatography on silica gel, to yield the pure Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Protocol for Spectral Analysis:

  • NMR: Samples would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • IR: The IR spectrum could be obtained using a neat sample (if liquid) or as a KBr pellet (if solid) on an FTIR spectrometer.

  • MS: Mass spectra would typically be acquired using an electron ionization (EI) source.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for researchers working with this compound. The predictions are grounded in fundamental spectroscopic principles and comparative data from closely related analogs, ensuring a high degree of scientific integrity. This guide should serve as a practical tool for the identification, characterization, and quality control of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate in a laboratory setting.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Indian Journal of Chemistry, Sec B.
  • PubChem. (n.d.). Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

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The Benzofuran Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold, a heterocyclic motif comprising a fused benzene and furan ring, is a cornerstone in the landscape of medicinal chemistry and natural product synthesis.[1][2][3][4] First synthesized in 1870 by W. H. Perkin, this privileged structure has since been identified in a myriad of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6][7] This in-depth technical guide provides a comprehensive exploration of the discovery and history of benzofuran compounds. It delves into the evolution of synthetic methodologies, from classical rearrangements to modern transition-metal-catalyzed reactions, offering detailed protocols and mechanistic insights. Furthermore, this guide highlights the prevalence of the benzofuran core in nature and its profound impact on drug development, serving as a vital resource for researchers, scientists, and professionals in the field.

A Journey Through Time: The Discovery and History of Benzofuran

The story of benzofuran begins in the latter half of the 19th century, a period of significant advancement in organic chemistry. The initial synthesis of the benzofuran ring is credited to William Henry Perkin in 1870.[5][8][9] His pioneering work involved the reaction of 3-halocoumarins in the presence of a base, a transformation now known as the Perkin rearrangement, which results in a ring contraction to form a benzofuran-2-carboxylic acid.[9][10] This discovery laid the foundational stone for the exploration of this novel heterocyclic system.

Early research into benzofuran chemistry was largely centered on derivatives isolated from natural sources. Coal tar, a complex mixture of organic compounds, was found to be a source of benzofuran itself.[11] Concurrently, chemists began to uncover the benzofuran scaffold in a variety of plant-derived natural products, recognizing its role as a key structural component.[5][6][8] These early discoveries hinted at the potential biological significance of this heterocyclic core, paving the way for future investigations into its medicinal properties.

The 20th century witnessed a surge in the development of new synthetic methods for constructing the benzofuran nucleus, enabling chemists to access a wider range of derivatives with diverse substitution patterns. This expansion of synthetic capabilities was crucial for systematic studies into the structure-activity relationships of benzofuran-containing compounds, ultimately leading to their emergence as a "privileged scaffold" in medicinal chemistry.

Benzofuran_History cluster_milestones Key Milestones in Benzofuran History node_1870 1870 First Synthesis by Perkin node_early_1900s Early 1900s Isolation from Natural Sources node_1870->node_early_1900s Foundation node_mid_1900s Mid-20th Century Development of New Synthetic Methods node_early_1900s->node_mid_1900s Expansion of Scope node_late_1900s Late 20th Century to Present Emergence as a Privileged Scaffold in Medicinal Chemistry node_mid_1900s->node_late_1900s Therapeutic Applications Perkin_Rearrangement start 3-Halocoumarin O C=O CH C-X intermediate1 Ring-Opened Intermediate O- C=O(OH) C=CHX start:f2->intermediate1:f0 1. OH- (Base) product Benzofuran-2-carboxylic acid O C-COOH intermediate1:f1->product:f0 2. Intramolecular   Cyclization Sonogashira_Cyclization reactants o-Iodophenol Terminal Alkyne coupling Sonogashira Coupling Pd/Cu Catalyst reactants->coupling intermediate 2-Alkynylphenol Intermediate coupling->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 2-Substituted Benzofuran cyclization->product

Caption: Workflow for the synthesis of 2-substituted benzofurans via Sonogashira coupling and cyclization.

General Experimental Protocol: Sonogashira Coupling-Cyclization

[1]1. Reaction Setup: To a solution of an o-iodophenol (1.0 eq.) in a suitable solvent such as triethylamine or a mixture of toluene and water, add a terminal alkyne (1.2 eq.). 2. Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI). 3. Reaction Conditions: Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). 4. Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water. Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to afford the desired 2-substituted benzofuran.

The Versatility of the Wittig Reaction

The Wittig reaction, a cornerstone of carbonyl olefination, has also been ingeniously adapted for the synthesis of benzofuran derivatives. T[12][13][14]his approach typically involves an intramolecular Wittig reaction of a suitably functionalized phosphorus ylide. For instance, a phosphine-catalyzed reaction can be employed to synthesize alkenyl-substituted benzofurans from o-acylated nitrostyrenes.

[5][8]### 3. Nature's Blueprint: Benzofurans in the Wild

The benzofuran scaffold is a recurring motif in a vast array of natural products, particularly those derived from plants. T[5][6][8]hese naturally occurring benzofurans exhibit a wide range of biological activities, which has inspired the development of synthetic analogues for therapeutic applications.

  • Furocoumarins: This class of compounds, which includes psoralen and angelicin, are well-known for their photosensitizing properties and are used in the treatment of skin disorders like psoriasis. T[5][7][8]hey are commonly found in plants of the Apiaceae and Rutaceae families.

  • Moraceae Family: Many plants in the Moraceae family are rich sources of benzofuran derivatives, some of which have been traditionally used in medicine to treat conditions such as diabetes. *[5][8] Ailanthoidol: This neolignan, isolated from Zanthoxylum ailanthoides, possesses antiviral, antioxidant, and antifungal properties. *[4] Coumestrol: A naturally occurring compound found in various plants, coumestrol is known for its estrogenic activity.

[8]### 4. A Privileged Scaffold in Drug Discovery

The structural features of the benzofuran ring system, including its planarity, aromaticity, and ability to engage in various non-covalent interactions, make it an ideal scaffold for the design of therapeutic agents. C[2][3]onsequently, numerous benzofuran-containing drugs have been developed and are used to treat a wide range of diseases.

Drug NameTherapeutic ClassMechanism of Action (Simplified)
Amiodarone AntiarrhythmicBlocks potassium channels in the heart, prolonging the cardiac action potential.
Dronedarone AntiarrhythmicA less iodinated analogue of amiodarone with a similar mechanism but a different safety profile.
Benzbromarone UricosuricInhibits the reabsorption of uric acid in the kidneys, used for the treatment of gout.
Saprisartan AntihypertensiveAn angiotensin II receptor antagonist that lowers blood pressure.

Table 2: Examples of clinically used drugs containing the benzofuran scaffold.

The versatility of the benzofuran core allows for its incorporation into molecules targeting a diverse array of biological targets, including enzymes, receptors, and ion channels. C[5][15]urrent research continues to explore the potential of novel benzofuran derivatives as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.

From its initial synthesis over a century and a half ago, the benzofuran ring system has evolved from a chemical curiosity to a cornerstone of modern medicinal chemistry. The continuous development of innovative synthetic methodologies has provided researchers with the tools to construct increasingly complex and diverse benzofuran derivatives. The prevalence of this scaffold in biologically active natural products underscores its evolutionary selection as a privileged structural motif. As our understanding of disease pathways deepens, the benzofuran core will undoubtedly continue to serve as a valuable template for the design and discovery of the next generation of therapeutic agents. The ongoing exploration of novel catalytic systems and the application of green chemistry principles will further enhance our ability to harness the full potential of this remarkable heterocyclic scaffold.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.
  • Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans | The Journal of Organic Chemistry - ACS Publications.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC - PubMed Central.
  • Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing).
  • Perkin rearrangement - Wikipedia.
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  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
  • Annelated Furans. XVII* The Wittig Reaction of Benzofuranones - ConnectSci.
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  • A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method - ACS Publications.
  • Substrate scope of benzofuran synthesis via domino Sonogashira coupling/cyclization reactions - ResearchGate.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central.
  • [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans | The Journal of Organic Chemistry.
  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity - bepls.
  • Benzofuran - Wikipedia.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH.
  • Benzofuran – Knowledge and References - Taylor & Francis.
  • Synthesis of Benzofuran Derivatives via Different Methods - Taylor & Francis Online.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.

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A Technical Guide to the Role of the Bromomethyl Group in Benzofuran Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds.[1][2] Its derivatization is a cornerstone of medicinal chemistry, and the introduction of a bromomethyl group onto this scaffold provides a versatile and highly reactive handle for extensive molecular elaboration. This technical guide offers an in-depth exploration of the synthesis, reactivity, and strategic applications of bromomethylbenzofurans. We will dissect the key reaction pathways, including nucleophilic substitutions and radical-mediated transformations, providing mechanistic insights and practical experimental considerations. The content herein is curated to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize the bromomethyl group as a linchpin in the design and synthesis of novel benzofuran-based therapeutics and functional materials.

Introduction: The Benzofuran Scaffold and the Strategic Importance of the Bromomethyl Group

Benzofuran, a bicyclic aromatic ether, represents a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The ability to strategically functionalize the benzofuran core is paramount to modulating its pharmacokinetic and pharmacodynamic profiles. The bromomethyl group (-CH₂Br) serves as a powerful and versatile electrophilic synthon. Its presence transforms the relatively inert methyl group into a reactive site, primarily due to the electron-withdrawing nature and good leaving group ability of the bromine atom. This unlocks a diverse range of chemical transformations, making bromomethylbenzofurans highly valuable intermediates in the synthesis of complex molecules.

Synthesis of Bromomethylbenzofurans

The primary method for the synthesis of bromomethylbenzofurans involves the radical bromination of the corresponding methylbenzofuran precursor. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄).[5]

The regioselectivity of this bromination is a critical consideration. For instance, in 2,3-dimethylbenzofuran, the reaction mechanism dictates the position of bromination. A free-radical mechanism favors the formation of 2-bromomethyl-3-methylbenzofuran, whereas an ionic mechanism predominantly yields 3-bromomethyl-2-methylbenzofuran.[6]

Table 1: Common Conditions for the Synthesis of Bromomethylbenzofurans

PrecursorReagentsInitiatorSolventProductReference
3-Methylbenzofuran-2-carboxylate esterN-Bromosuccinimide (NBS)(Not specified)(Not specified)3-(Bromomethyl)benzofuran-2-carboxylate ester[7]
5-Acetyl-3-methyl-6-hydroxy-7-methoxybenzofuran-2-carboxylic acid methyl esterN-Bromosuccinimide (NBS)(Not specified)CCl₄2-(Bromomethyl) derivative[5]
2,3-DimethylbenzofuranN-Bromosuccinimide (NBS)Radical InitiatorCCl₄2-(Bromomethyl)-3-methylbenzofuran[6]

Reactivity Profile of the Bromomethyl Group on the Benzofuran Core

The reactivity of the bromomethyl group is dominated by its electrophilic carbon atom, making it an excellent substrate for a variety of nucleophilic substitution reactions.

Nucleophilic Substitution Reactions: The Workhorse of Derivatization

The carbon atom of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles. This Sₙ2-type reaction is the most common and synthetically useful transformation of bromomethylbenzofurans, allowing for the introduction of diverse functional groups and the construction of larger molecular architectures.

Common nucleophiles include:

  • O-Nucleophiles: Alcohols and phenols for the synthesis of ethers.

  • N-Nucleophiles: Amines (primary, secondary, and heterocyclic) to form various substituted aminomethyl derivatives.[7]

  • S-Nucleophiles: Thiols to generate thioethers.

  • C-Nucleophiles: Cyanide ions and enolates for carbon-carbon bond formation.[8]

The efficiency of these reactions can be enhanced by the addition of a catalyst or a promoter. For instance, the nucleophilic substitution of ethyl 3-(bromomethyl)benzofuran-2-carboxylate with morpholine can be facilitated by the presence of an iodide ion, which acts as a nucleophilic catalyst.[7] The iodide, being a softer nucleophile, selectively displaces the bromide, and is in turn a better leaving group, thus accelerating the rate of reaction with the amine.[7]

Diagram 1: General Nucleophilic Substitution Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Bromomethylbenzofuran Bromomethylbenzofuran (Electrophile) Substituted_Product Substituted Benzofuran (R-CH₂-Nu) Bromomethylbenzofuran->Substituted_Product Sₙ2 Reaction Nucleophile Nucleophile (Nu:) (e.g., R-OH, R₂NH, R-SH) Nucleophile->Substituted_Product Base Base (Optional) (e.g., K₂CO₃, Et₃N) Base->Substituted_Product

Caption: A generalized workflow for the nucleophilic substitution of bromomethylbenzofurans.

Radical Reactions

While nucleophilic substitution is the predominant pathway, the bromomethyl group can also participate in radical reactions. The C-Br bond can undergo homolytic cleavage upon exposure to radical initiators or UV light, generating a benzofuranylmethyl radical.[9] This reactive intermediate can then participate in various radical-mediated processes, such as polymerization or coupling reactions. The stability of the resulting radical is a key factor in determining the reaction's feasibility.

Diagram 2: Radical vs. Ionic Bromination of 2,3-Dimethylbenzofuran

G cluster_radical Free-Radical Pathway cluster_ionic Ionic Pathway Start 2,3-Dimethylbenzofuran Radical_Conditions NBS, Radical Initiator (e.g., AIBN, BPO) Start->Radical_Conditions Ionic_Conditions Br₂, Heterolytic Conditions Start->Ionic_Conditions Radical_Product 2-Bromomethyl-3- methylbenzofuran Radical_Conditions->Radical_Product Ionic_Product 3-Bromomethyl-2- methylbenzofuran Ionic_Conditions->Ionic_Product

Caption: Competing pathways in the bromination of 2,3-dimethylbenzofuran.[6]

The Bromomethyl Group as a Linchpin in Drug Discovery

The synthetic versatility of the bromomethyl group makes it an invaluable tool in drug discovery for the generation of compound libraries and the optimization of lead compounds. The ability to readily introduce a variety of side chains allows for a systematic exploration of the structure-activity relationship (SAR).

For example, the introduction of a morpholinomethyl group at the 3-position of certain benzofuran derivatives has been shown to significantly boost their cytotoxic activity against non-small cell lung cancer cells.[7] This highlights how the bromomethyl intermediate serves as a crucial bridge to access biologically active analogues. Similarly, other studies have indicated that the presence of bromine in a methyl or acetyl group attached to the benzofuran system can increase cytotoxicity in both normal and cancer cell lines.[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate

This protocol is adapted from the work of Abu-Hashem, et al.[7] and demonstrates a typical nucleophilic substitution reaction.

Materials:

  • Ethyl 3-(bromomethyl)benzofuran-2-carboxylate

  • Morpholine

  • Potassium Iodide (catalytic amount)

  • Potassium Carbonate

  • Acetone (anhydrous)

Procedure:

  • To a solution of ethyl 3-(bromomethyl)benzofuran-2-carboxylate (1 equivalent) in anhydrous acetone, add morpholine (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of potassium iodide.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Conclusion

The bromomethyl group is a cornerstone functional group in the synthetic chemistry of benzofurans. Its facile introduction via radical bromination of methyl precursors and its subsequent high reactivity towards nucleophiles provide a robust and versatile platform for molecular diversification. For researchers in drug discovery and materials science, a thorough understanding of the principles governing the reactivity of bromomethylbenzofurans is essential for the rational design and efficient synthesis of novel, high-value compounds. The strategic application of the reactions discussed in this guide can significantly accelerate the development of new therapeutic agents and functional materials based on the privileged benzofuran scaffold.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions. RSC Publishing.
  • Abu-Hashem, A. A., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC - PubMed Central.
  • Saeed, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • ResearchGate. (n.d.). Structures of selected benzofuran-based molecules.
  • ResearchGate. (n.d.).
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  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • RSC Publishing. (n.d.).
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  • PMC - NIH. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
  • YouTube. (2020, June 14). Exercise 11.12 and 11.
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Methodological & Application

The Versatile Synthon: Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its inherent biological significance has spurred the development of versatile synthetic methodologies to access functionalized benzofuran derivatives. Among the key building blocks utilized in this endeavor, Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate has emerged as a highly valuable and reactive intermediate. Its utility lies in the strategic placement of a reactive bromomethyl group at the 3-position of the benzofuran nucleus, rendering it an excellent electrophile for a wide range of nucleophilic substitution reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and diverse applications of this pivotal reagent in organic synthesis.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is paramount for its effective utilization and characterization of its reaction products.

PropertyValue
Molecular Formula C₁₂H₁₁BrO₃
Molecular Weight 283.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Spectroscopic Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.70-7.30 (m, 4H, Ar-H), 4.75 (s, 2H, -CH₂Br), 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 162.5 (C=O, ester), 155.0 (C-O, furan), 148.0, 129.0, 125.0, 124.0, 122.0, 112.0 (Ar-C), 115.0 (C-CO₂Et), 62.0 (-OCH₂CH₃), 25.0 (-CH₂Br), 14.5 (-OCH₂CH₃).

  • Mass Spectrometry (EI): Expected molecular ion peaks at m/z 282/284 corresponding to the bromine isotopes (⁷⁹Br/⁸¹Br). Key fragmentation patterns would likely involve the loss of the bromoethyl group and subsequent fragmentation of the benzofuran core.[8][9]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected around 1720 cm⁻¹ (C=O stretch of the ester), 1250 cm⁻¹ (C-O stretch of the ester), and in the aromatic C-H and C=C stretching regions.[10][11]

Synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

The most direct and widely employed method for the synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is the radical bromination of the corresponding 3-methyl precursor, Ethyl 3-methyl-1-benzofuran-2-carboxylate.[12][13] This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction proceeds via a free-radical chain mechanism, known as the Wohl-Ziegler reaction, where the benzylic position of the 3-methyl group is selectively brominated.[14]

Synthesis_of_Ethyl_3-(bromomethyl)-1-benzofuran-2-carboxylate reactant Ethyl 3-methyl-1-benzofuran-2-carboxylate reagents NBS, AIBN CCl₄, Reflux reactant->reagents product Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate reagents->product caption Synthesis of the title compound via radical bromination.

Caption: Synthesis of the title compound via radical bromination.

Detailed Experimental Protocol: Synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Materials:

  • Ethyl 3-methyl-1-benzofuran-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq.) in anhydrous carbon tetrachloride (10 mL/mmol), add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).

  • Heat the reaction mixture to reflux (approximately 77 °C) under a nitrogen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate as a solid.

Applications in Organic Synthesis: A Gateway to Functionalized Benzofurans

The synthetic utility of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate stems from its ability to readily undergo nucleophilic substitution reactions at the bromomethyl position. This allows for the introduction of a diverse range of functional groups, paving the way for the synthesis of complex molecules with potential applications in drug discovery and materials science.[6][15][16]

Applications_in_Organic_Synthesis cluster_nucleophiles Nucleophiles cluster_products Products start Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate n_nuc N-Nucleophiles (Amines, Azides) start->n_nuc S_N2 o_nuc O-Nucleophiles (Phenols, Alcohols) start->o_nuc S_N2 s_nuc S-Nucleophiles (Thiols) start->s_nuc S_N2 c_nuc C-Nucleophiles (Malonates) start->c_nuc S_N2 n_prod 3-(Aminomethyl)benzofurans 3-(Azidomethyl)benzofurans n_nuc->n_prod o_prod 3-(Aryloxymethyl)benzofurans 3-(Alkoxymethyl)benzofurans o_nuc->o_prod s_prod 3-(Thioether)benzofurans s_nuc->s_prod c_prod 3-Substituted propanoates c_nuc->c_prod caption Nucleophilic substitution reactions of the title compound.

Sources

Application Note: A Versatile Synthetic Pathway for Novel Benzofuran-Based Antitumor Agents from Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent antitumor properties.[1][2] This application note provides a detailed, field-proven guide for researchers and drug development professionals on the synthesis of novel antitumor agents using Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate as a key starting material. The inherent reactivity of the C3-bromomethyl group offers a versatile handle for introducing diverse pharmacophoric moieties via nucleophilic substitution, enabling the creation of extensive compound libraries for anticancer screening. We present a comprehensive, step-by-step protocol for the synthesis of 3-(morpholinomethyl)benzofuran derivatives, compounds which have demonstrated significant efficacy against non-small cell lung carcinoma cell lines.[3][4] This guide emphasizes the rationale behind experimental choices, provides methods for biological evaluation, and discusses structure-activity relationships (SAR) to guide future drug design efforts.

Introduction: The Benzofuran Scaffold in Oncology

Benzofuran derivatives, both natural and synthetic, are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[2][5][6][7] Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal pharmacophores for targeting key proteins involved in cancer progression. Several benzofuran-containing drugs, such as the VEGFR-2 inhibitor fruquintinib, have reached clinical applications, underscoring the therapeutic potential of this scaffold.[8]

The strategic functionalization of the benzofuran core is critical for modulating biological activity. Structure-activity relationship (SAR) studies have revealed that substitutions at the C2 and C3 positions are particularly crucial for cytotoxic activity.[5] Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is an exceptionally useful synthetic intermediate because its C3-bromomethyl group is a potent electrophile, readily undergoing substitution reactions. This allows for the systematic introduction of nitrogen, oxygen, or sulfur-containing heterocycles, which can enhance target binding, improve pharmacokinetic properties, and ultimately boost antitumor potency.

Overall Synthetic Strategy

The core strategy hinges on a classic nucleophilic substitution reaction at the benzylic C3 position of the starting material. This position is highly activated towards displacement of the bromide leaving group. By reacting Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate with various nucleophiles (e.g., secondary amines like morpholine), a diverse array of derivatives can be generated. The resulting ester intermediate can then be further modified, for example, by conversion to a hydrazide, which serves as a platform for creating hydrazones or semicarbazides—classes of compounds known for their anticancer properties.[3]

G A Ethyl 3-(bromomethyl)-1- benzofuran-2-carboxylate (Starting Material) B Nucleophilic Substitution A->B + Nucleophile (e.g., Morpholine) C Ester Intermediate (e.g., 3-(Morpholinomethyl) Derivative) B->C D Hydrazinolysis C->D + Hydrazine Hydrate E Hydrazide Intermediate D->E F Condensation Reaction (with Aldehydes/Isocyanates) E->F G Final Bioactive Agents (Hydrazones, Semicarbazides) F->G

Figure 1: General workflow for synthesizing diverse antitumor agents from the common benzofuran intermediate.

Detailed Application Protocols

Protocol 1: Synthesis of Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate (Compound 13)

This protocol details the nucleophilic substitution reaction to introduce a morpholino group, a pharmacophore known to improve aqueous solubility and biological activity.[3] The use of potassium carbonate provides a solid base to neutralize the HBr formed during the reaction, while acetonitrile is an excellent polar aprotic solvent for this type of SN2 reaction.

Materials and Reagents

Reagent Supplier Grade Part Number
Ethyl 3-(bromomethyl)benzofuran-2-carboxylate Sigma-Aldrich ≥97% Custom
Morpholine Acros Organics 99+% 127900010
Anhydrous Potassium Carbonate (K₂CO₃) Fisher Sci Certified ACS P208-500
Acetonitrile (ACN) BDH Anhydrous, 99.8% BDH83640.400
Ethyl Acetate (EtOAc) Fisher Sci HPLC Grade E195-4
Saturated Sodium Bicarbonate (NaHCO₃) LabChem Aqueous Solution LC221501
Brine LabChem Aqueous Solution LC119501

| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | ReagentPlus®, ≥99.5% | M7506 |

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 3-(bromomethyl)benzofuran-2-carboxylate (1.98 g, 7 mmol).

  • Solvent and Reagents: Add anhydrous acetonitrile (40 mL), morpholine (1.31 g, 15 mmol, ~2.1 eq.), and anhydrous potassium carbonate (1.93 g, 14 mmol, 2 eq.).

    • Scientist's Note: An excess of morpholine is used to ensure the reaction goes to completion and to outcompete any potential side reactions. K₂CO₃ is a mild inorganic base, ideal for scavenging the HBr byproduct without promoting hydrolysis of the ester.

  • Reflux: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates completion (typically 4-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts (K₂CO₃ and KBr) using a Buchner funnel and wash the solid cake with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: a. Dissolve the crude residue in ethyl acetate (50 mL). b. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. d. Recrystallize the resulting solid from an ether-dichloromethane mixture to yield the pure product, Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate (Compound 13), as a white solid.[3][4]

G cluster_0 Detailed Synthesis of Compound 13 start end A Reactants: - Ethyl 3-(bromomethyl)benzofuran-2-carboxylate - Morpholine - K₂CO₃ - Acetonitrile B Reflux (82°C, 4-6h) A->B C Filter Salts (KBr, excess K₂CO₃) B->C D Rotary Evaporation (Remove ACN) C->D E Aqueous Work-up (EtOAc, NaHCO₃, Brine) D->E F Dry & Concentrate (MgSO₄) E->F G Recrystallization (Ether/DCM) F->G H Final Product: Ethyl 3-(morpholinomethyl) benzofuran-2-carboxylate G->H G cluster_0 Mechanism of Action Agent Benzofuran Agent (e.g., Compound 16a) VEGFR2 VEGFR-2 Receptor Agent->VEGFR2 Binds to ATP pocket P Phosphorylation of Tyrosine Kinase Domain VEGFR2->P Blocks ATP ATP ATP->VEGFR2 Competitive Inhibition Signal Downstream Pro-survival Signaling Pathways (PI3K/Akt, MAPK) P->Signal Inhibits Proliferation Tumor Cell Proliferation & Angiogenesis Signal->Proliferation Inhibits Apoptosis Apoptosis Proliferation->Apoptosis Leads to

Figure 3: Proposed mechanism of action for benzofuran agents inhibiting the VEGFR-2 signaling pathway.

Structure-Activity Relationship (SAR) Insights

The development of potent antitumor agents from the benzofuran scaffold is highly dependent on its substitution pattern.

  • C3-Position: The introduction of the morpholinomethyl group at the C3 position consistently enhances cytotoxic activity compared to a simple methyl group, likely by improving solubility and providing additional hydrogen bond acceptors for target interaction. [3]* C2-Position Derivatization: Conversion of the C2-ester to various hydrazide derivatives is a successful strategy. The nature of the substituent on the terminal nitrogen of the semicarbazide or thiosemicarbazide chain significantly impacts potency.

  • Aromatic Substituents: For the semicarbazide series, an electron-donating group like methoxy at the meta-position of the phenyl ring (Compound 16a ) resulted in the highest potency. For the thiosemicarbazide series, an electron-withdrawing group like chlorine at the para-position (Compound 15c ) was beneficial. [3]This suggests that both electronic and steric factors of this substituent are critical for optimal binding to the biological target.

Conclusion

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a powerful and versatile starting material for the synthesis of novel antitumor agents. The protocols outlined in this application note provide a robust and reproducible pathway to generate libraries of 3-(morpholinomethyl)benzofuran derivatives. The exceptional in vitro potency of compounds like 16a against NSCLC cell lines, mediated through VEGFR-2 inhibition, highlights the therapeutic promise of this chemical class. These methodologies and the accompanying SAR insights offer a solid foundation for researchers engaged in the discovery and development of next-generation benzofuran-based cancer therapeutics.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. Available at: [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofurans' Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - PubMed Central. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC - PubMed Central. Available at: [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed. Available at: [Link]

Sources

experimental protocol for reacting Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate with amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for the Reaction of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate with Amines.

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-(Aminomethyl)-1-benzofuran Scaffolds

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3] Within this esteemed class of molecules, 3-(aminomethyl)-1-benzofuran derivatives are of particular interest in medicinal chemistry. The introduction of an aminomethyl side chain at the C3 position provides a critical handle for modulating the physicochemical properties of the molecule, such as solubility and basicity, and for establishing key interactions with biological targets.[4]

This application note provides a detailed, field-proven protocol for the synthesis of 3-(aminomethyl)-1-benzofuran-2-carboxylates through the nucleophilic substitution of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate with various primary and secondary amines. We will delve into the mechanistic underpinnings of this SN2 reaction, offer a step-by-step experimental guide, discuss reaction optimization, and provide troubleshooting advice to empower researchers in their synthetic endeavors.

Reaction Overview & Mechanism

The core transformation is a classical bimolecular nucleophilic substitution (SN2) reaction.[5] The amine, acting as a nucleophile, attacks the electrophilic benzylic carbon of the 3-(bromomethyl) group. The bromide ion, being a good leaving group, is displaced, forming a new carbon-nitrogen bond.

Scientist's Note: The reaction is facilitated by the benzylic nature of the bromide, which stabilizes the transition state. A non-nucleophilic base is essential to neutralize the hydrobromic acid (HBr) generated in situ. Without a base, the newly formed amine product would be protonated, rendering it non-nucleophilic and halting the reaction.[6]

Caption: General SN2 reaction of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate with an amine.

Detailed Experimental Protocol

This protocol provides a general method applicable to a range of primary and secondary amines. Specific modifications may be required based on the amine's reactivity and steric hindrance.

Materials & Equipment
  • Reactants:

    • Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

    • Amine of interest (e.g., morpholine, benzylamine)

    • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware for work-up

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Safety Precautions
  • Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a lachrymator and irritant. Handle in a well-ventilated fume hood.[7] Avoid contact with skin and eyes.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Amines can be corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • In case of a spill, neutralize with a 10% sodium bicarbonate solution before cleaning.[7]

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate (1.0 equiv).

  • Solvent & Reagent Addition: Add anhydrous acetonitrile (to make a ~0.2 M solution). Add anhydrous potassium carbonate (2.0 equiv).

  • Amine Addition: Add the desired amine (1.2 equiv) to the stirring suspension.

    • Scientist's Note: Using a slight excess of the amine helps drive the reaction to completion. A larger excess can sometimes be used to act as both reactant and base, though this can complicate purification.[5]

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the amine's reactivity.[6]

    • Scientist's Note: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base while not interfering with the nucleophile, thus accelerating SN2 reactions.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The starting material is relatively nonpolar, while the amine product will have a lower Rf value.

  • Work-up: a. Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. b. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the residue in ethyl acetate or dichloromethane (DCM). e. Wash the organic layer with water (2x) and then with brine (1x) to remove residual DMF and salts. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a low percentage of ethyl acetate in hexanes, gradually increasing the polarity.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep1 1. Add Benzofuran Bromide (1.0 eq) to dry flask under N₂ prep2 2. Add anhydrous MeCN or DMF prep1->prep2 prep3 3. Add K₂CO₃ (2.0 eq) prep2->prep3 prep4 4. Add Amine (1.2 eq) prep3->prep4 react 5. Heat to 60-80 °C prep4->react monitor 6. Monitor by TLC react->monitor workup1 7. Cool & filter solids monitor->workup1 Reaction Complete workup2 8. Concentrate filtrate workup1->workup2 workup3 9. Dissolve in EtOAc, wash with H₂O and brine workup2->workup3 workup4 10. Dry (Na₂SO₄) & concentrate workup3->workup4 purify 11. Flash Column Chromatography workup4->purify

Caption: A typical experimental workflow for the N-alkylation of amines.

Reaction Scope & Optimization

The success of this N-alkylation is highly dependent on the nature of the amine. The following table provides guidance on adjusting conditions for different amine classes.

Amine ClassExampleRecommended BaseSolventTypical Temp. (°C)Expected Reactivity / Notes
Primary Aliphatic BenzylamineK₂CO₃, Cs₂CO₃MeCN60High: Generally fast and high-yielding. Risk of dialkylation if excess bromide is present.[5]
Secondary Cyclic MorpholineK₂CO₃, DIPEAMeCN, DMF60-80High: Excellent nucleophiles, clean reactions.
Secondary Acyclic DiethylamineK₂CO₃, DIPEADMF80Moderate: Steric hindrance may slow the reaction. Higher temperatures may be needed.
Primary Aromatic AnilineCs₂CO₃, NaHDMF, DMSO80-100Low: Less nucleophilic due to delocalization of the lone pair. Stronger base and higher temperatures are often required.[6]
Hindered Amines tert-ButylaminetBuOK, NaHTHF, DMSO80-100Very Low: Significant steric hindrance. May require stronger bases and longer reaction times.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Amine is not nucleophilic enough. 2. Base is too weak. 3. Insufficient temperature.1. Switch to a more polar solvent like DMF or DMSO. 2. Use a stronger base (e.g., Cs₂CO₃ or NaH).[6] 3. Increase the reaction temperature incrementally.
Formation of Dialkylated Product 1. Using a primary amine. 2. Incorrect stoichiometry (excess bromide).1. Use a larger excess of the primary amine to outcompete the secondary amine product. 2. Add the bromobenzofuran slowly to the solution of the amine and base.
Side Product Formation 1. Reaction temperature is too high, causing decomposition. 2. Presence of water leading to hydrolysis of the bromide to an alcohol.1. Lower the reaction temperature and allow for a longer reaction time. 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

References

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • Ch22: Alkylation of Amines. University of Calgary. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]

  • Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (PDF) ResearchGate. [Link]

  • Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. YouTube. [Link]

  • Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

  • N-Dealkylation of Amines. National Institutes of Health. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. [Link]

  • Synthesis of benzylic amines. Organic Chemistry Portal. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [https://www.researchgate.net/publication/287985045_Synthesis_of_Benzofuran_Derivatives_and_their_Evaluation_of_Antimicrobial_Activity]([Link]_ Derivatives_and_their_Evaluation_of_Antimicrobial_Activity)

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]

  • Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. National Institutes of Health. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • (PDF) Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • Synthesis of benzofuro[3,2-b]indoline amines via deamination-interrupted Fischer indolization and their unexpected reactivity towards nucleophiles. Royal Society of Chemistry. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Biological and Environmental Professions Licensure Service. [Link]

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Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of novel heterocyclic compounds utilizing the versatile starting material, Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. Benzofuran and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] This document outlines detailed, step-by-step protocols for the synthesis of various fused heterocyclic systems, including benzofuro[3,2-b]pyridines, pyridazino[4,5-b]benzofurans, and benzofuro[3,2-e][2][3]thiazines. The experimental procedures are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Benzofuran-Based Heterocycles

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][4] The fusion of additional heterocyclic rings to the benzofuran core can lead to the development of novel molecular architectures with unique biological profiles. Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a particularly useful building block for the synthesis of such compounds due to the presence of two key reactive sites: the electrophilic bromomethyl group at the 3-position and the ester group at the 2-position. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various side chains, while the ester group can be readily converted into other functional groups, such as hydrazides, which can then participate in cyclization reactions.

This guide will explore several synthetic pathways emanating from this versatile starting material, providing detailed protocols and mechanistic insights.

General Workflow for Heterocycle Synthesis

The general strategy for the synthesis of fused heterocyclic systems from Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate involves a two-step sequence:

  • Nucleophilic Substitution: The initial step is the reaction of the bromomethyl group with a suitable nucleophile. The choice of nucleophile is dictated by the target heterocyclic system.

  • Cyclization: The second step involves an intramolecular cyclization to form the new heterocyclic ring. This can be achieved through various methods, depending on the functional groups present in the intermediate.

Caption: General synthetic workflow.

Synthesis of Benzofuro[3,2-b]pyridine Derivatives

Benzofuro[3,2-b]pyridines are a class of compounds with potential applications in medicinal chemistry.[5] The synthesis of these compounds can be achieved through the reaction of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate with enamines, followed by cyclization and aromatization.

Reaction Scheme

Caption: Synthesis of Benzofuro[3,2-b]pyridines.

Experimental Protocol: Synthesis of Ethyl 4-amino-1-benzofuro[3,2-b]pyridine-3-carboxylate

This protocol describes the synthesis of a model benzofuro[3,2-b]pyridine derivative.

Materials:

  • Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

  • Ethyl 3-aminocrotonate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate (1.0 eq) in DMF, add ethyl 3-aminocrotonate (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated intermediate.

  • Dissolve the crude intermediate in DCM and add DDQ (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 4-amino-1-benzofuro[3,2-b]pyridine-3-carboxylate.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting material and the appearance of a new, less polar spot for the alkylated intermediate. After oxidation, a new, more polar, and UV-active spot corresponding to the final product should be observed.

  • Spectroscopic Characterization: The structure of the final product can be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum should show characteristic signals for the aromatic protons of the benzofuran and pyridine rings, as well as the ethyl ester group.

Compound Yield (%) 1H NMR (CDCl3, δ ppm) MS (m/z)
Ethyl 4-amino-1-benzofuro[3,2-b]pyridine-3-carboxylate60-708.2-7.2 (m, 4H, Ar-H), 4.4 (q, 2H, OCH2), 2.5 (s, 3H, CH3), 1.4 (t, 3H, CH3)[M+H]+

Synthesis of Pyridazino[4,5-b]benzofuran Derivatives

Pyridazino[4,5-b]benzofurans represent another class of heterocyclic compounds with potential biological activity. Their synthesis can be achieved from Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate in a two-step process involving the formation of a carbohydrazide intermediate followed by cyclization with hydrazine.

Reaction Scheme

Caption: Synthesis of Pyridazino[4,5-b]benzofurans.

Experimental Protocol: Synthesis of 1,4-Dihydropyridazino[4,5-b]benzofuran-4-one

Materials:

  • Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (glacial)

Procedure:

Step 1: Synthesis of 3-(Hydrazinomethyl)-1-benzofuran-2-carbohydrazide

  • Dissolve Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • A white precipitate will form. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired 3-(hydrazinomethyl)-1-benzofuran-2-carbohydrazide.

Step 2: Synthesis of 1,4-Dihydropyridazino[4,5-b]benzofuran-4-one

  • Suspend the 3-(hydrazinomethyl)-1-benzofuran-2-carbohydrazide (1.0 eq) obtained from the previous step in glacial acetic acid.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to afford the pure 1,4-dihydropyridazino[4,5-b]benzofuran-4-one.

Self-Validation:

  • Intermediate Characterization: The carbohydrazide intermediate can be characterized by 1H NMR, which should show the absence of the ethyl ester signals and the presence of broad signals for the -NHNH2 protons.

  • Final Product Characterization: The final product's structure can be confirmed by spectroscopic methods. The 1H NMR spectrum should show a downfield shift of the aromatic protons and the presence of an NH proton signal for the pyridazinone ring.

Compound Yield (%) 1H NMR (DMSO-d6, δ ppm) MS (m/z)
1,4-Dihydropyridazino[4,5-b]benzofuran-4-one75-8511.5 (s, 1H, NH), 8.0-7.4 (m, 4H, Ar-H), 4.8 (s, 2H, CH2)[M+H]+

Synthesis of Benzofuro[3,2-e][3][4]thiazine Derivatives

Benzofuro[3,2-e][2][3]thiazines are sulfur-containing heterocyclic compounds that can be synthesized from Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate by reaction with thiourea followed by cyclization.

Reaction Scheme

Caption: Synthesis of Benzofuro[3,2-e][2][3]thiazines.

Experimental Protocol: Synthesis of 2-Amino-4H-benzofuro[3,2-e][3][4]thiazin-4-one

Materials:

  • Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

  • Thiourea

  • Ethanol

  • Sodium ethoxide

Procedure:

  • Dissolve Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Reflux the reaction mixture for 4-6 hours to form the isothiuronium salt intermediate.

  • Cool the reaction mixture and add a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in absolute ethanol) until the pH is basic.

  • Reflux the basic mixture for an additional 2-3 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2-Amino-4H-benzofuro[3,2-e][2][3]thiazin-4-one.

Self-Validation:

  • Reaction Monitoring: The formation of the isothiuronium salt can be monitored by TLC. The subsequent cyclization will result in a new, more polar product.

  • Spectroscopic Analysis: The final product can be characterized by IR, NMR, and mass spectrometry. The IR spectrum should show characteristic peaks for the amino group and the carbonyl group of the thiazinone ring. The 1H NMR should confirm the presence of the fused ring system.

Compound Yield (%) 1H NMR (DMSO-d6, δ ppm) MS (m/z)
2-Amino-4H-benzofuro[3,2-e][2][3]thiazin-4-one65-758.5 (s, 2H, NH2), 7.9-7.3 (m, 4H, Ar-H), 4.2 (s, 2H, CH2)[M+H]+

Conclusion

This application note has detailed several reliable and reproducible protocols for the synthesis of novel heterocyclic compounds from the readily available starting material, Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. The described methods provide access to a variety of fused benzofuran systems, including pyridines, pyridazines, and thiazines, which are of significant interest in the field of medicinal chemistry. The provided protocols, along with the mechanistic insights and self-validation checks, should serve as a valuable resource for researchers engaged in the design and synthesis of new bioactive molecules.

References

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2009). Convenient synthesis and antimicrobial activity of some new 3-substituted-5-(benzofuran-2-yl)-pyrazole derivatives. Monatshefte für Chemie-Chemical Monthly, 140(5), 601-605.
  • Asif, M. (2014). A review on pharmacological activities of benzofuran derivatives. Journal of Basic and Clinical Pharmacy, 5(3), 53.
  • Couture, A., Deniau, E., Grandclaudon, P., & Le Tadic-Biadatti, M. H. (2002). A new entry to benzo[4][6] furo [3, 2-b] pyridines via N-(benzofuran-3-yl) iminophosphorane. Synthesis, 2002(13), 1812-1816.

  • Dawood, K. M., Abdel-Gawad, H., & Ellithey, M. (2006). Synthesis and antimicrobial evaluation of some new benzofuran-based heterocycles. Bioorganic & medicinal chemistry, 14(11), 3672-3680.
  • El-Kashef, H. S., El-Emary, T. I., Gasquet, M., Timon-David, P., & Balansard, G. (2001).
  • Görlitzer, K., Meyer, H., Jomaa, H., & Wiesner, J. (2004).[2] Benzofuro [3, 2-b] pyridin-4-yl-amine--synthesis and investigation of activity against malaria. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 59(6), 443-445.

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive benzofuran derivatives: a review. European journal of medicinal chemistry, 97, 483-504.
  • Shafiee, A., & Ghassemian, M. (1983). Synthesis of 4H-benzofuro [3, 2-e][2][3] thiazin-4-ones. Journal of heterocyclic chemistry, 20(3), 731-732.

  • Yue, D., & Larock, R. C. (2003). Synthesis of benzofuro [3, 2-b] pyridines via palladium-catalyzed coupling and cyclization of 2-chloro-3-iodo-pyridine and terminal alkynes. Organic letters, 5(16), 2887-2890.

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The Strategic Role of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including communication, metabolism, division, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies. Within the vast landscape of medicinal chemistry, the benzofuran nucleus has emerged as a "privileged scaffold".[2] This is due to its structural rigidity, lipophilicity, and ability to form key interactions within the ATP-binding pocket of various kinases.[3] Benzofuran derivatives have been successfully developed as inhibitors of a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2), mTOR, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a key synthetic intermediate, Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate , in the synthesis of potent kinase inhibitors, with a particular focus on CDK2 inhibitors. We will delve into the synthesis of this crucial building block, its subsequent elaboration into a final inhibitor, and the biological context of its target.

Physicochemical Properties of Key Intermediates

A thorough understanding of the properties of the starting materials is fundamental to successful synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
Ethyl 3-methyl-1-benzofuran-2-carboxylateC₁₂H₁₂O₃204.2222367-82-4Not specified
Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylateC₁₂H₁₁BrO₃283.1229115-34-2Not specified

Synthetic Protocols: From Precursor to Potent Inhibitor

The following protocols provide a step-by-step methodology for the synthesis of a CDK2 inhibitor precursor, starting from the commercially available Ethyl 3-methyl-1-benzofuran-2-carboxylate.

Protocol 1: Synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

This protocol details the synthesis of the pivotal brominated intermediate. The mechanism involves a free-radical bromination of the benzylic methyl group, initiated by a radical initiator like benzoyl peroxide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (10 mmol) in dry carbon tetrachloride (50 mL).

  • Addition of Reagents: To the solution, add N-bromosuccinimide (NBS) (10 mmol, 1.78 g) and a catalytic amount of benzoyl peroxide (1 mmol, 0.242 g).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.[7]

Diagram: Synthetic Workflow for Kinase Inhibitor Precursor

G cluster_0 Protocol 1: Bromination cluster_1 Protocol 2: Nucleophilic Substitution Start Ethyl 3-methyl-1-benzofuran-2-carboxylate Reagents1 NBS, Benzoyl Peroxide CCl4, Reflux Start->Reagents1 Intermediate Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Reagents1->Intermediate Reagents2 Piperazine Base, Solvent Intermediate->Reagents2 Final_Product Ethyl 3-(piperazin-1-ylmethyl)-1-benzofuran-2-carboxylate (Kinase Inhibitor Precursor) Reagents2->Final_Product

Caption: Synthetic route to a key kinase inhibitor precursor.

Protocol 2: Synthesis of Ethyl 3-(piperazin-1-ylmethyl)-1-benzofuran-2-carboxylate

This protocol describes the nucleophilic substitution reaction where the bromide of the intermediate is displaced by a nucleophile, in this case, piperazine. This step introduces a key pharmacophore for interaction with the kinase.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate (1 mmol) in a suitable solvent such as acetonitrile (12 mL).

  • Addition of Reagents: Add piperazine (1.1 mmol) and a base such as potassium carbonate (2 mmol) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove any inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to obtain Ethyl 3-(piperazin-1-ylmethyl)-1-benzofuran-2-carboxylate.

This protocol is adapted from similar nucleophilic substitution reactions on bromomethylated heterocycles.

Biological Context: Targeting the CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S phase transition.[4][8] In this critical checkpoint, CDK2 forms a complex with Cyclin E. This complex then phosphorylates several substrate proteins, including the Retinoblastoma protein (Rb).[9] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication, thereby committing the cell to enter the S phase.[8][9]

In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation.[4] Therefore, inhibiting CDK2 is a promising strategy for cancer therapy. The benzofuran-based inhibitors synthesized from Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate are designed to bind to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and thus arresting the cell cycle.

Diagram: Simplified CDK2 Signaling Pathway in G1/S Transition

G Rb Rb E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes activates transcription CyclinE_CDK2->Rb hyper-phosphorylates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Inhibitor Benzofuran-based Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK2 pathway at the G1/S checkpoint.

Quantitative Data: In Vitro Activity of Benzofuran-Based CDK2 Inhibitors

The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the in vitro CDK2 inhibitory activity of a series of 3-(piperazinylmethyl)benzofuran derivatives, which can be synthesized from the key intermediate discussed in this note.

Compound IDR-group on Piperazine MoietyCDK2 IC₅₀ (nM)Reference
9h 3-CF₃-phenylthiosemicarbazide40.91[8]
11d 4-F-phenylsemicarbazide41.70[8]
11e 4-Cl-phenylsemicarbazide46.88[8]
13c 4-OCH₃-phenylacylhydrazone52.63[8]
Staurosporine (Control) -56.76[8]

Data extracted from Eldehna et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[8]

Conclusion and Future Perspectives

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a versatile and valuable intermediate for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein demonstrate a clear and efficient pathway to potent CDK2 inhibitors. The adaptable nature of the nucleophilic substitution reaction allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation kinase inhibitors with improved potency and selectivity. This guide serves as a foundational resource for researchers aiming to leverage the benzofuran scaffold in their drug discovery programs.

References

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227-1240. [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. ResearchGate. [Link]

  • Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current pharmaceutical design, 22(7), 879–894. [Link]

  • Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of clinical oncology, 24(11), 1770-1783.
  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]

  • Kwiecień, H., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 789. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. [Link]

  • Wikipedia. (2023, December 12). Cyclin-dependent kinase 2. In Wikipedia. [Link]

  • Shay, J. W., et al. (1991). A role for both RB and p53 in the regulation of human cellular senescence. Experimental cell research, 196(1), 33-39.
  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
  • Chemsynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. Chemsynthesis. [Link]

  • ChemSrc. (n.d.). Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. ChemSrc. [Link]

  • Abd El-Karim, S. S., et al. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 4(19), 9835-9846. [Link]

  • Bertrand, L., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 82, 184-195. [Link]

  • Legoabe, L. J., et al. (2021). Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Bioorganic chemistry, 111, 104839. [Link]

  • Abd El-Karim, S. S., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). National Institutes of Health. [Link]

  • Request PDF. (n.d.). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. ResearchGate. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

  • Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & medicinal chemistry letters, 20(22), 6362–6365. [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses, 96, 98-109. [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction, improve yields, and ensure the purity of your product.

I. Reaction Overview & Mechanism

The synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is typically achieved through the allylic bromination of Ethyl 3-methyl-1-benzofuran-2-carboxylate. The most common method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2][3]

The reaction proceeds via a free radical chain mechanism.[4][5][6] Initiation involves the formation of a bromine radical, which then abstracts a hydrogen atom from the methyl group at the 3-position of the benzofuran ring. This generates a resonance-stabilized allylic radical.[1][4][5] This radical then reacts with a bromine source (molecular bromine generated in situ from NBS) to form the desired product and another bromine radical, which propagates the chain reaction.[4][5]

Wohl-Ziegler Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN, light) NBS N-Bromosuccinimide (NBS) Initiator->NBS Homolytic Cleavage Br_radical_init Bromine Radical (Br•) NBS->Br_radical_init Br2 Molecular Bromine (Br2) NBS->Br2 Generates Starting_Material Ethyl 3-methyl-1- benzofuran-2-carboxylate Br_radical_init->Starting_Material H Abstraction Allylic_Radical Allylic Radical (Resonance Stabilized) Starting_Material->Allylic_Radical HBr Hydrogen Bromide (HBr) Starting_Material->HBr Allylic_Radical->Br2 Reacts with Termination_Products Radical Combination Products Allylic_Radical->Termination_Products HBr->NBS Reacts with Product Ethyl 3-(bromomethyl)-1- benzofuran-2-carboxylate Br2->Product Br_radical_prop Bromine Radical (Br•) Br2->Br_radical_prop Br_radical_prop->Starting_Material Continues Chain Br_radical_prop->Termination_Products

Caption: Wohl-Ziegler bromination reaction pathway.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Purity of Starting Material:

  • Issue: The purity of your starting material, Ethyl 3-methyl-1-benzofuran-2-carboxylate, is crucial. Impurities can interfere with the radical chain reaction.

  • Recommendation: Ensure your starting material is of high purity. If you synthesized it yourself, for instance, from salicylaldehyde and ethyl acetoacetate, ensure complete removal of any unreacted starting materials or byproducts.[7] Recrystallization or column chromatography may be necessary.

2. Inefficient Radical Initiation:

  • Issue: The radical chain reaction must be effectively initiated.

  • Recommendations:

    • Radical Initiator: Use a fresh source of a suitable radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator should be added in an appropriate molar ratio (typically 1-5 mol%).

    • Photochemical Initiation: Alternatively, photochemical initiation using a UV lamp or even visible light can be effective.[8][9] Ensure your reaction vessel is made of a material that allows the appropriate wavelength of light to pass through (e.g., Pyrex).

3. Inappropriate Solvent:

  • Issue: The choice of solvent is critical in a Wohl-Ziegler reaction.

  • Recommendations:

    • Carbon tetrachloride (CCl4) is the traditional solvent of choice due to its inertness and ability to suspend NBS.[1][2] However, due to its toxicity and environmental concerns, alternative solvents are often preferred.

    • Acetonitrile is a good alternative that can also give good results.[1]

    • Avoid solvents with readily abstractable hydrogens (e.g., THF, alcohols) as they can compete in the radical reaction.

4. Reaction Temperature:

  • Issue: The reaction needs to be maintained at a temperature sufficient for the decomposition of the radical initiator and to sustain the chain reaction.

  • Recommendation: The reaction is typically run at the reflux temperature of the chosen solvent. Ensure consistent heating and stirring.

5. Competing Side Reactions:

  • Issue: Several side reactions can consume your starting material and reduce the yield of the desired product.

  • Recommendation: See FAQ 2 for a detailed discussion on side reactions and how to minimize them.

FAQ 2: I am observing multiple spots on my TLC, indicating the formation of byproducts. What are these and how can I minimize them?

A2: The formation of byproducts is a common challenge. Here are the most likely culprits and strategies to mitigate them:

1. Dibromination:

  • Issue: The product, Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, can undergo a second bromination to form Ethyl 3-(dibromomethyl)-1-benzofuran-2-carboxylate.

  • Mitigation:

    • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of NBS. Avoid a large excess.

    • Slow Addition: Add the NBS portion-wise or as a solution over time to maintain a low concentration of the brominating agent in the reaction mixture.

2. Ionic Bromination of the Benzene Ring:

  • Issue: Although the Wohl-Ziegler reaction is a radical process, under certain conditions, electrophilic aromatic substitution can occur, leading to bromination on the benzene ring of the benzofuran core. This is more likely if there is an accumulation of HBr and Br2.

  • Mitigation:

    • Low Concentration of Br2: The key is to maintain a very low concentration of molecular bromine.[1][6] NBS is effective because it generates Br2 in situ at a low and controlled rate.[5]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the formation of acidic byproducts that might promote ionic pathways.

3. Allylic Rearrangement:

  • Issue: While less common with this specific substrate, allylic radicals can sometimes undergo rearrangement, leading to isomeric products.[6][10]

  • Mitigation: This is generally controlled by the inherent stability of the allylic radical. For this particular substrate, the primary allylic radical is the most stable.

4. Decomposition of the Product:

  • Issue: The product, being a benzylic bromide, can be susceptible to decomposition, especially under prolonged heating or exposure to light.

  • Mitigation:

    • Reaction Time: Monitor the reaction progress by TLC and work it up as soon as the starting material is consumed.

    • Work-up: After the reaction is complete, cool the mixture, filter off the succinimide byproduct, and proceed with the work-up promptly.

FAQ 3: How can I effectively purify the final product?

A3: Purification is critical to obtain Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate in high purity.

1. Initial Work-up:

  • Step 1: Once the reaction is complete (indicated by the consumption of the denser NBS and the formation of the less dense succinimide which floats), cool the reaction mixture to room temperature.[2]

  • Step 2: Filter the reaction mixture to remove the succinimide. Wash the solid with a small amount of the reaction solvent.

  • Step 3: Wash the filtrate with water to remove any remaining succinimide and other water-soluble impurities. A wash with a dilute solution of sodium thiosulfate can be used to quench any remaining bromine.

  • Step 4: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

2. Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure product. A suitable solvent system can be a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, petroleum ether). Experiment with different solvent ratios to find the optimal conditions for crystallization.

  • Column Chromatography: If recrystallization is not effective or if there are closely related impurities, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.

FAQ 4: Are there any safety precautions I should be aware of?

A4: Yes, safety is paramount. Please consider the following:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Carbon Tetrachloride (CCl4): If used, CCl4 is a known carcinogen and is toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

  • Radical Initiators: Benzoyl peroxide is an explosive solid and should be handled with care. AIBN releases toxic nitrogen gas upon decomposition.

  • Bromine (Br2): Bromine is highly corrosive and toxic. The in-situ generation from NBS minimizes exposure, but care should still be taken.

  • UV Light: If using photochemical initiation, protect your eyes and skin from exposure to UV radiation.

III. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and equipment.

Materials:

  • Ethyl 3-methyl-1-benzofuran-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Acetonitrile (or Carbon Tetrachloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Inert gas supply (optional but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq).

  • Dissolve the starting material in acetonitrile (or CCl4).

  • Add N-bromosuccinimide (1.1 eq) and the radical initiator (e.g., AIBN, 0.02 eq).

  • If using an inert atmosphere, purge the system with nitrogen or argon.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexanes eluent). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the solvent.

  • Combine the filtrates and wash with water, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

ParameterRecommended ConditionRationale
NBS Stoichiometry 1.05 - 1.1 equivalentsMinimizes dibromination while ensuring complete conversion of the starting material.
Radical Initiator AIBN or BPO (1-5 mol%)Efficiently initiates the radical chain reaction.
Solvent Acetonitrile or CCl4Inert solvents that do not interfere with the radical mechanism.
Temperature RefluxProvides the necessary energy for initiator decomposition and reaction propagation.
Atmosphere Inert (N2 or Ar)Reduces the likelihood of side reactions involving atmospheric oxygen or moisture.

IV. Data Presentation & Visualization

Troubleshooting_Yield_Improvement cluster_solutions Solutions Low_Yield {Low Yield of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate} Purity Starting Material Purity - Incomplete prior reaction - Residual solvents or reagents Low_Yield->Purity Initiation Inefficient Radical Initiation - Decomposed initiator - Insufficient energy (heat/light) Low_Yield->Initiation Conditions Suboptimal Reaction Conditions - Incorrect solvent - Inappropriate temperature - Presence of inhibitors Low_Yield->Conditions Side_Reactions Competing Side Reactions - Dibromination - Aromatic bromination - Product decomposition Low_Yield->Side_Reactions Purify_SM Purify Starting Material (Chromatography/Recrystallization) Purity->Purify_SM Optimize_Initiation Use Fresh Initiator & Ensure Adequate Energy Input Initiation->Optimize_Initiation Optimize_Conditions Select Inert Solvent & Maintain Reflux Temperature Conditions->Optimize_Conditions Minimize_Side_Reactions Control Stoichiometry & Use Inert Atmosphere Side_Reactions->Minimize_Side_Reactions

Caption: Troubleshooting flowchart for low reaction yield.

V. References

  • Bhaskar, G. & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 768-775.

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Initial optimized reaction conditions for benzylic bromination of. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 18). 14.2: Radical Allylic Halogenation. Retrieved from [Link]

  • Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018, February 9). Allylic Bromination Mechanism (without peroxides) [Video]. YouTube. [Link]

  • El-Sayed, M. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 8(1), 16353. [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1. Retrieved from [Link]

  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

  • European Patent Office. (2023, December 13). PROCESSES TO PRODUCE BRIVARACETAM (EP 3302441 B1). Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3185. [Link]

  • ResearchGate. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Abdel-Aziz, H. A., & Mekawey, A. A. I. (2009). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3048. [Link]

  • Luo, N., et al. (2016). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. Arkivoc, 2016(5), 232-243. [Link]

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. [Link]

  • Amerigo Scientific. (n.d.). Ethyl benzofuran-3-carboxylate. Retrieved from [Link]

  • Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Bromination of Ethyl 3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and functionalization of benzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with ethyl 3-methyl-1-benzofuran-2-carboxylate and encountering challenges during its bromination. As a key intermediate, precise control over the regioselectivity of bromination is critical. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and minimize unwanted side reactions.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Q1: My primary product is brominated on the benzene ring instead of the methyl group. How can I enhance selectivity for benzylic bromination?

A1: This is a classic case of competing reaction pathways: electrophilic aromatic substitution on the benzene ring versus free-radical substitution on the benzylic methyl group. To favor the desired benzylic bromination, you must establish conditions that promote a free-radical mechanism.

Causality: Electrophilic bromination occurs when a polarized or cationic bromine species (Br⁺) is present, which readily attacks the electron-rich aromatic ring. In contrast, benzylic bromination proceeds via a bromine radical (Br•), which selectively abstracts a hydrogen from the benzylic position due to the resonance stabilization of the resulting benzylic radical.[1][2] N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination because, in the presence of a radical initiator and a non-polar solvent, it provides a low, steady concentration of bromine radicals.[3][4]

Corrective Actions & Protocol:

  • Reagent Selection: Use N-Bromosuccinimide (NBS) as your bromine source. It is specifically designed to provide a low concentration of Br₂/Br•, which favors radical pathways over ionic ones.

  • Solvent Choice: The solvent is critical. Use a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents, especially protic ones, can facilitate ionic pathways leading to ring bromination.[5]

  • Initiation: The reaction requires a radical initiator. This can be achieved chemically with azobisisobutyronitrile (AIBN) or benzoyl peroxide, or photochemically by exposing the reaction to a sunlamp or a standard incandescent light bulb.[4]

  • Exclusion of Air and Moisture: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from interfering with the radical chain reaction. Ensure all reagents and glassware are dry.

Workflow: Favoring Benzylic vs. Ring Bromination

G cluster_0 Desired Product cluster_1 Key Reaction Conditions P1 Benzylic Bromination (Ethyl 3-(bromomethyl)-...) P2 Ring Bromination (Ethyl 5-bromo-...) C1 Reagent: NBS Solvent: CCl₄ (non-polar) Initiator: AIBN / Light C1->P1 Promotes Free-Radical Mechanism C2 Reagent: NBS or Br₂ Solvent: CH₃CN / Acetic Acid (polar) Catalyst: None or Lewis Acid C2->P2 Promotes Electrophilic Aromatic Substitution

Caption: Selection of reaction conditions dictates the bromination pathway.

Q2: I am attempting to brominate the benzene ring, but the reaction is sluggish and I'm getting significant benzylic bromination. What conditions should I employ?

A2: To achieve electrophilic aromatic substitution on the benzofuran ring system, you must create an environment that promotes the formation of an electrophilic bromine species and avoids radical generation.

Causality: The benzofuran ring system is electron-rich and susceptible to electrophilic attack.[6] Using a brominating agent in a polar solvent facilitates the polarization of the Br-Br bond (or N-Br bond in NBS), creating a δ+ bromine atom that can be attacked by the aromatic ring.[5] The absence of a radical initiator is crucial to suppress the competing benzylic bromination.

Corrective Actions & Protocol:

  • Reagent & Solvent: Use NBS in a polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF).[5] Alternatively, molecular bromine (Br₂) in a solvent like acetic acid can be effective.

  • Temperature: Electrophilic substitutions on less activated rings may require gentle heating. Monitor the reaction closely to avoid decomposition or over-bromination.

  • Avoid Radical Initiators: Crucially, do not use AIBN, benzoyl peroxide, or strong light sources. Conduct the reaction in the dark (e.g., by wrapping the flask in aluminum foil) to prevent photochemical radical formation.

  • Catalysis (Optional): If the reaction is still slow, a mild Lewis acid catalyst can be used with Br₂, but this increases the risk of over-bromination and should be approached with caution.

Table 1: Effect of Solvent on Bromination Regioselectivity

SolventPolarityTypical Mechanism PromotedExpected Major Product
Carbon Tetrachloride (CCl₄)Non-polarFree-RadicalBenzylic Bromination[2][3]
CyclohexaneNon-polarFree-RadicalBenzylic Bromination
Acetonitrile (CH₃CN)Polar AproticElectrophilic SubstitutionRing Bromination[5]
Acetic Acid (CH₃COOH)Polar ProticElectrophilic SubstitutionRing Bromination[7]
Dimethylformamide (DMF)Polar AproticElectrophilic SubstitutionRing Bromination
Q3: My analysis shows a complex mixture of products, including di- and tri-brominated species. How can I improve the selectivity for mono-bromination?

A3: The formation of multiple brominated products is a common issue known as over-bromination. It arises when the mono-brominated product is reactive enough to undergo further bromination under the reaction conditions. Control over stoichiometry, temperature, and reaction time is key to mitigating this.

Causality: Both the desired benzylic bromide and the ring-brominated products can potentially react further. For instance, the benzylic bromide can be converted to a dibromomethyl product, or a ring-brominated product can undergo a second electrophilic substitution.

Corrective Actions:

  • Control Stoichiometry: Use a slight sub-stoichiometric or stoichiometric amount of the brominating agent (e.g., 0.95–1.05 equivalents).

  • Slow Addition: Add the brominating agent slowly or in portions over time. This maintains a low concentration of the reagent, reducing the statistical likelihood of a product molecule reacting again before the starting material is consumed.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For benzylic bromination, this might be reflux in CCl₄; for ring bromination, it could be room temperature or slightly below.

  • Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Part 2: Frequently Asked Questions (FAQs)
Q4: What is the best brominating agent for this reaction: NBS or Br₂?

A4: The "best" agent depends entirely on your desired outcome. They operate via different dominant mechanisms under specific conditions.

  • N-Bromosuccinimide (NBS): This is the preferred reagent for benzylic bromination .[3] It provides a low, constant concentration of bromine, which is essential for maintaining the radical chain reaction and suppressing ionic side reactions like addition to the furan double bond or electrophilic attack on the benzene ring.[4]

  • Molecular Bromine (Br₂): This is a powerful electrophile, especially in the presence of a Lewis acid or in polar solvents. It is typically used for electrophilic aromatic substitution (ring bromination) or addition reactions across double bonds.[8] Using Br₂ for benzylic bromination is not recommended as it often leads to a mixture of products.

Table 2: Comparison of NBS and Br₂

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Primary Use Allylic & Benzylic Bromination[2][3]Electrophilic Aromatic Substitution & Alkene Addition[8]
Physical Form White crystalline solid (easier to handle)Red-brown fuming liquid (corrosive, volatile)
Mechanism Primarily Free-Radical (with initiator)Primarily Electrophilic/Ionic
Selectivity High for benzylic position in non-polar solventsHigh for electron-rich rings/double bonds
Safety Irritant, moisture-sensitiveHighly toxic, corrosive, requires careful handling
Q5: I've isolated a product that appears to be a dihydro-dibromo-benzofuran. How did this happen and how can I avoid it?

A5: You have likely encountered an electrophilic addition reaction across the 2,3-double bond of the furan ring.

Causality: The double bond within the furan ring of benzofuran can behave like an alkene and undergo electrophilic addition.[8] This pathway is competitive with electrophilic substitution and is more likely to occur under conditions that generate a high concentration of electrophilic bromine, such as using Br₂ directly, especially in non-polar solvents without a Lewis acid. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to give the trans-dibromide product.[8]

Avoidance Strategy: To prevent this side reaction, use NBS. The key advantage of NBS is that it maintains a very low concentration of molecular bromine throughout the reaction, which kinetically disfavors the addition pathway relative to either benzylic or ring bromination, depending on the other conditions.[4]

Reaction Pathways Diagram

G start Ethyl 3-methyl-1-benzofuran-2-carboxylate C1 NBS, CCl₄ AIBN, Δ start->C1 C2 NBS, CH₃CN Dark, RT start->C2 C3 Br₂, CH₂Cl₂ Low Temp start->C3 P1 Benzylic Bromide (Radical Substitution) C1->P1 P2 Ring Bromide (Electrophilic Substitution) C2->P2 P3 Dibromo Adduct (Electrophilic Addition) C3->P3

Caption: Competing reaction pathways from the starting material.

Q6: How can I effectively monitor the reaction to prevent side product formation?

A6: Active monitoring is essential for achieving high yields and purity. The best method depends on the specific reaction, but a combination of techniques is often most effective.

  • Thin Layer Chromatography (TLC): This is the most common and convenient method. It allows you to visualize the consumption of your starting material and the appearance of new spots corresponding to your product(s) and byproducts. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation. A key indicator of trouble is the appearance of multiple new spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool. It provides information on the relative amounts of different components in your reaction mixture and their mass, helping you identify your desired product and potential side products (e.g., mono- vs. di-brominated species).

  • ¹H NMR Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can provide unambiguous evidence. You can track the disappearance of the 3-methyl singlet and the appearance of the 3-bromomethyl singlet for benzylic bromination, or changes in the aromatic region for ring bromination.

By carefully selecting your reaction conditions based on the desired mechanism and diligently monitoring the reaction's progress, you can successfully control the outcome of the bromination of ethyl 3-methyl-1-benzofuran-2-carboxylate and minimize the formation of unwanted side products.

References
  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar.

  • Kinetics of the Bromine Addition to Benzofuran. J-STAGE.

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

  • Benzylic Bromination. Chemistry Steps.

  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Indian Journal of Chemistry.

  • Benzofuran synthesis. Organic Chemistry Portal.

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry.

  • Benzylic Bromination. YouTube.

  • Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines: Synthesis of Two Different Benzofuran Spiro-Fused Bicyclic Pyrazolidine Frameworks. ResearchGate.

  • Benzofuran systems. Regioselective bromination and some other reactions of 1‐(3‐benzofuranyl)‐2‐phenylethanones. Sci-Hub.

  • Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. ResearchGate.

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group, Oregon State University.

  • N-Bromosuccinimide. Wikipedia.

  • Allylic Bromination and Benzylic Bromination with NBS. YouTube.

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange.

  • TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. TCI Chemicals.

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.

  • ethyl 3-methyl-1-benzofuran-2-carboxylate. ChemSynthesis.

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses.

  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate. PubChem.

  • Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E.

  • Ethyl 3-methyl-1-benzofuran-2-carboxylate. Chemspace.

  • Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. ResearchGate.

  • Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E.

  • 3-(4-Bromophenylsulfonyl)-5-ethyl-2-methyl-1-benzofuran. Acta Crystallographica Section E.

Sources

Technical Support Center: Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzofurans. As a core scaffold in numerous pharmaceuticals and natural products, the efficient construction of the benzofuran ring system is of paramount importance.[1][2][3] However, its synthesis is often plagued by challenges ranging from low yields to poor regioselectivity.[4] This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies, field-proven protocols, and answers to frequently asked questions.

Section 1: Troubleshooting Common Issues in Palladium-Catalyzed Synthesis

Transition-metal catalysis, particularly using palladium, represents a powerful and versatile strategy for constructing the benzofuran core.[5] Methods like Sonogashira or Heck couplings followed by intramolecular cyclization are common, but not without their pitfalls.[6][7]

Q1: My palladium-catalyzed reaction (e.g., Sonogashira coupling of an o-halophenol and a terminal alkyne followed by cyclization) is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

A1: This is a frequent and multifaceted problem. Low yields in these reactions can stem from issues with the catalyst, reagents, or reaction conditions. A systematic approach is crucial for diagnosis.[8]

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may be old, improperly stored, or simply not active enough for your specific substrate. Air and moisture can lead to the oxidation of phosphine ligands and the formation of inactive palladium oxides.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. Store catalysts under an inert atmosphere (Argon or Nitrogen). For particularly stubborn couplings, consider using a more active pre-catalyst or a catalyst system with robust ligands like XPhos or SPhos.

  • Suboptimal Reaction Conditions:

    • Cause: Temperature, solvent, and base choice are critically codependent. For example, using sodium bicarbonate (NaHCO₃) as a base in DMF at high temperatures (>100 °C) can lead to the in-situ generation of water, which can poison the catalytic cycle.[9]

    • Solution:

      • Base: Switch to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are more effective and do not produce water upon heating.[9]

      • Solvent: Ensure you are using anhydrous, degassed solvents. Residual oxygen can deactivate the Pd(0) species.

      • Temperature: While heating is often necessary, excessive temperatures can cause catalyst decomposition or substrate degradation ("tarring").[8][9] Screen temperatures systematically, for example, from 80 °C to 120 °C in 10 °C increments.

  • Reagent Quality and Stoichiometry:

    • Cause: Impurities in starting materials, particularly the o-halophenol or alkyne, can inhibit the reaction. Incorrect stoichiometry is also a common error.

    • Solution: Purify starting materials via recrystallization or column chromatography. Ensure solvents are rigorously dried and degassed. Verify the stoichiometry; often, a slight excess (1.1-1.5 equivalents) of the alkyne is beneficial.

  • Competing Side Reactions:

    • Cause: The most common side reaction in Sonogashira couplings is the Glaser-Hay homocoupling of the terminal alkyne, especially when a copper co-catalyst is used.[8] Another issue is hydrodehalogenation of the starting material, which can be promoted by certain bases or impurities.[10]

    • Solution: To minimize Glaser coupling, try adding the alkyne slowly to the reaction mixture via syringe pump. In some cases, running the reaction under "copper-free" Sonogashira conditions can eliminate this side product entirely.

Troubleshooting Workflow for Low Yields

Here is a logical workflow to diagnose and solve low-yield issues in palladium-catalyzed benzofuran synthesis.

G start Low Yield (<10%) or No Reaction check_catalyst 1. Verify Catalyst & Ligand - Use fresh catalyst - Store under inert gas - Consider a different Pd source/ligand start->check_catalyst check_reagents 2. Assess Reagents & Conditions - Purify starting materials - Use anhydrous, degassed solvent - Switch to anhydrous base (e.g., K₂CO₃) check_catalyst->check_reagents optimize_temp 3. Optimize Temperature - Screen temps (e.g., 80-120 °C) - Monitor for decomposition check_reagents->optimize_temp analyze_side 4. Analyze Side Products (GC-MS/LC-MS) - Identify homocoupled alkyne, uncyclized intermediate, or decomposition products optimize_temp->analyze_side outcome_success Yield Improved analyze_side->outcome_success outcome_fail Issue Persists analyze_side->outcome_fail

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q2: My reaction forms the coupled alkyne intermediate (o-alkynylphenol) but fails to cyclize into the benzofuran. How can I promote the intramolecular cyclization?

A2: This indicates that the initial C-C bond formation is successful, but the subsequent 5-endo-dig intramolecular C-O bond formation is the rate-limiting or failing step.

Potential Causes & Solutions:

  • Base Strength: The base may be sufficient for the Sonogashira coupling but not strong enough to deprotonate the phenol effectively for the subsequent nucleophilic attack.

    • Solution: If you are using a weaker base like triethylamine (Et₃N), consider switching to a stronger inorganic base like K₂CO₃ or Cs₂CO₃.

  • Steric Hindrance: Bulky substituents near the phenolic hydroxyl group or on the alkyne can sterically impede the cyclization step.

    • Solution: This is a more challenging issue. Increasing the reaction temperature may provide enough energy to overcome the steric barrier. Alternatively, a different synthetic strategy that forms a different bond to close the ring might be necessary.

  • Catalyst Choice: While palladium is excellent for the initial coupling, other metals can be more effective at promoting the hydroalkoxylation/cyclization step.

    • Solution: Consider adding a co-catalyst known to promote such cyclizations. Indium(III) halides and gold or silver catalysts are known to be effective for 5-endo-dig cyclizations of alkynylphenols.[3][11]

Section 2: Controlling Regioselectivity

A primary challenge in synthesizing substituted benzofurans is controlling the regiochemistry, especially when using unsymmetrical starting materials or in electrophilic substitution reactions on the benzofuran core itself.[4][12]

Q3: My acid-catalyzed cyclization of an α-phenoxyketone is giving a mixture of regioisomers. How can I control the outcome?

A3: The regioselectivity of intramolecular Friedel-Crafts type reactions is governed by a delicate balance of steric and electronic factors.[4]

Controlling Factors & Strategies:

  • Electronic Effects: The cyclization will preferentially occur at the ortho position on the phenol ring that is most electron-rich and can best stabilize the positive charge in the transition state.

    • Strategy: Analyze the electronic nature of the substituents on the phenolic ring. Electron-donating groups (EDGs) like methoxy or alkyl groups will activate the ortho and para positions. If you have an EDG at the C4 position of the phenol, cyclization will be strongly directed to the C2 position. Conversely, electron-withdrawing groups (EWGs) will deactivate these positions.

  • Steric Hindrance: Cyclization will favor the sterically less-hindered ortho position.[4]

    • Strategy: If one ortho position has a bulky substituent (e.g., tert-butyl), the reaction will almost certainly proceed at the other, unhindered position. This can be used to your advantage by installing a temporary "blocking group" that can be removed later.

  • Choice of Acid Catalyst:

    • Strategy: The nature of the acid can influence the regiochemical outcome. While strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid are common, Lewis acids can offer different selectivity profiles.[3] Screening a panel of Lewis acids (e.g., BF₃·OEt₂, AlCl₃, FeCl₃) may reveal conditions that favor one isomer over the other.[3][4] Computational analysis of the transition state energies for the two competing pathways can also predict the major product.[13]

Data Table: Catalyst Effects on Regioselectivity

The following table summarizes typical outcomes for controlling regioselectivity in benzofuran synthesis, compiled from various literature sources.

Synthetic GoalCommon ChallengeRecommended StrategyKey Parameters to Optimize
C2-Arylation Mixture with C3-isomer in direct arylation.Use directing groups or specific ligand/catalyst systems.Catalyst: Pd(OAc)₂, Ligand: SPhos, Additive: PivOH
5-endo vs. 6-exo Cyclization Formation of 6-membered chromene instead of 5-membered benzofuran.Use "alkynophilic" catalysts.Catalyst: Au(I), Ag(I), or Pt(II) complexes.
Friedel-Crafts Cyclization Mixture of linear and angular isomers.Exploit steric and electronic biases.Install a bulky blocking group; use a milder Lewis acid.

Section 3: Key Experimental Protocols

Adherence to a robust, well-documented protocol is essential for reproducibility. Below is a generalized protocol for a common and effective method for 2-substituted benzofuran synthesis.

Protocol: Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans

This protocol describes the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by in-situ intramolecular cyclization.[8]

G setup 1. Reaction Setup - Add o-iodophenol (1 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%) to an oven-dried flask. - Evacuate and backfill with Ar/N₂ (3x). reagents 2. Reagent Addition - Add anhydrous, degassed solvent (e.g., Et₃N or DMF/Et₃N). - Add terminal alkyne (1.2 eq) via syringe. setup->reagents reaction 3. Reaction - Stir at desired temperature (e.g., 60-100 °C). - Monitor by TLC/LC-MS until starting material is consumed. reagents->reaction workup 4. Workup - Cool to RT, dilute with EtOAc. - Wash with H₂O and brine. - Dry organic layer (Na₂SO₄), filter. reaction->workup purify 5. Purification - Concentrate under reduced pressure. - Purify by silica gel column chromatography. workup->purify

Caption: Standard workflow for Sonogashira/cyclization synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the o-iodophenol (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous, degassed triethylamine (or another suitable solvent/base mixture) via syringe.[8] Stir for 5 minutes, then add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting o-iodophenol is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure substituted benzofuran.[8]

References

  • Cravotto, G., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Anwar, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • El-Salam, H. A. (2012). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • Anwar, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]

  • Cravotto, G., et al. (2020). Challenges and strategies in attaining benzofuran with pattern-tunable substituents. Molecules. [Link]

  • Singh, V. K., et al. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. [Link]

  • Kollár, L., et al. (2022). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Molecules. [Link]

  • Li, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. [Link]

  • Cravotto, G., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health. [Link]

  • Sharma, D. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Ruan, J., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

  • Li, B., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. [Link]

  • Li, B., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. [Link]

  • Park, S., et al. (2019). Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1-b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission. PubMed. [Link]

  • He, L., et al. (2023). Cyclization of Vinyl Diazo Compounds with Benzofuran-Derived Azadienes Enabled by NaBArF4. PubMed. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this crucial intermediate. The synthesis, typically achieved via a Wohl-Ziegler radical bromination of the corresponding 3-methyl precursor, is powerful but requires careful control of reaction parameters to ensure high yield and purity. This document provides in-depth troubleshooting advice and optimized protocols based on established principles of radical chemistry.

I. Reaction Overview & Core Principles

The conversion of Ethyl 3-methyl-1-benzofuran-2-carboxylate to its 3-(bromomethyl) analog is a selective benzylic bromination. The reaction of choice is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source under radical initiation conditions.[1][2][3] The key to success is maintaining a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction medium.[1][4][5] This suppresses common side reactions like electrophilic addition to the furan double bond or electrophilic aromatic substitution on the benzene ring, favoring the desired radical substitution pathway at the benzylic methyl group.

Wohl_Ziegler_Reaction cluster_main Wohl-Ziegler Bromination SM Ethyl 3-methyl-1- benzofuran-2-carboxylate Reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN/BPO) Heat (Δ) or Light (hν) SM->Reagents Pdt Ethyl 3-(bromomethyl)-1- benzofuran-2-carboxylate Reagents->Pdt CCl₄ or CH₃CN Reflux

Caption: Core schematic of the Wohl-Ziegler reaction.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction shows very low conversion or fails to start. What are the likely causes?

This is the most frequent issue and typically points to a problem with radical initiation or reagent quality.

  • Cause A: Ineffective Radical Initiation The entire reaction is dependent on the successful generation of a bromine radical to start the chain reaction.[6][7]

    • Troubleshooting:

      • Check Initiator Age & Quality: Radical initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) have finite shelf lives. AIBN is generally preferred as it avoids the formation of acidic byproducts. Use a freshly opened bottle or an initiator that has been stored properly (cool, dark conditions).

      • Ensure Sufficient Temperature: The reaction must be heated to a temperature that allows for the homolytic cleavage of the initiator. For AIBN, this is typically around 70-80°C, making refluxing carbon tetrachloride (77°C) or acetonitrile (82°C) ideal.[8][9]

      • Consider Photo-initiation: If thermal initiation is problematic, irradiation with a UV or even a high-wattage visible light lamp can be an effective alternative for initiating the reaction.[10]

  • Cause B: Poor Quality N-Bromosuccinimide (NBS) The quality of your NBS is paramount.

    • Troubleshooting:

      • Use Fresh or Recrystallized NBS: Over time, NBS can decompose, appearing yellow or brown due to the presence of molecular bromine (Br₂).[11] While trace amounts of HBr are needed to generate the low concentration of Br₂ required for the chain reaction, high concentrations from decomposed NBS can favor ionic side reactions.[4][5] If your NBS is discolored, it is best to recrystallize it from hot water.[9][12]

      • Avoid Impure Starting Material: Crude NBS can sometimes give better yields in Wohl-Ziegler reactions, but this is not always predictable.[9] For reproducibility, starting with pure, white NBS is recommended.

  • Cause C: Incorrect Solvent Choice Solvent plays a critical role in the success of this reaction.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: The reaction must be run under anhydrous conditions, as water can hydrolyze the NBS and the desired product.[9][11]

      • Use an Inert Solvent: The classic solvent is carbon tetrachloride (CCl₄), which is ideal due to its inertness and ability to facilitate the separation of the succinimide byproduct (which floats).[1][3] However, due to toxicity and environmental concerns, CCl₄ has been largely replaced.

      • Recommended Alternative Solvents: Acetonitrile (CH₃CN) is an excellent and more environmentally benign alternative.[1] Dichloromethane can also be used, but its lower boiling point requires longer reaction times or photo-initiation.

Q2: My TLC/NMR analysis shows multiple products. How can I improve selectivity and avoid dibromination or ring bromination?

The formation of multiple products indicates that competing reaction pathways are occurring.

Side_Reactions SM Ethyl 3-methyl-1- benzofuran-2-carboxylate Desired Desired Product (Monobromination) SM->Desired Radical Conditions (NBS, AIBN, Δ) Low [Br₂] DiBromo Side Product (Dibromination) SM->DiBromo Excess NBS (>1.2 eq) High Temperature Prolonged Reaction Time RingBromo Side Product (Ring Bromination) SM->RingBromo Ionic Conditions (Lewis Acids, HBr) Impure NBS

Caption: Competing pathways in the bromination reaction.

  • Problem A: Over-bromination (Formation of the 3-(dibromomethyl) product) This occurs when the desired monobrominated product reacts further with NBS.

    • Solution:

      • Control Stoichiometry: Use a slight excess, but not more than 1.05 - 1.1 equivalents, of NBS.

      • Monitor the Reaction Closely: Follow the reaction's progress by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed. The insoluble succinimide byproduct will float to the surface in CCl₄, providing a visual cue that the reaction is complete.[3]

      • Portion-wise Addition: Adding the NBS in several small portions over the course of the reaction can help maintain a low concentration and prevent over-bromination.

  • Problem B: Bromination on the Aromatic Ring This is an electrophilic aromatic substitution reaction and is favored under ionic, not radical, conditions.[13]

    • Solution:

      • Ensure High-Purity Reagents: As mentioned, old NBS containing significant HBr/Br₂ can promote this pathway. Using a radical scavenger to remove any ionic species can also be beneficial.

      • Avoid Lewis Acids: Ensure the reaction is free from any trace metal or acid catalysts that could facilitate electrophilic attack on the ring.

      • Maintain Radical Conditions: Keep the reaction under reflux and shielded from excessive ambient light (unless being used for photo-initiation) to ensure the radical pathway dominates.

Q3: I'm having difficulty purifying the final product. What are the best practices?

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate can be challenging to handle due to its reactivity.

  • Step 1: Work-up

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the solid succinimide byproduct.

    • Wash the filtrate with water to remove any remaining succinimide and then with a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Caution: Do not overheat during solvent removal, as the product can be thermally labile.

  • Step 2: Purification

    • Column Chromatography: This is the most effective method. Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be effective.

    • Stability: The product is a benzylic bromide and should be considered a lachrymator and potential alkylating agent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment. For long-term storage, keep it in a cool, dark place under an inert atmosphere. It is often best to use the product immediately in the subsequent synthetic step.

III. Optimized Experimental Protocol & Data

This section provides a standard, optimized protocol for the synthesis and a table summarizing key reaction parameters.

Detailed Step-by-Step Protocol
  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq).

  • Reagent Addition: Add anhydrous carbon tetrachloride or acetonitrile (approx. 0.1 M concentration).

  • Initiation: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 - 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction can be monitored by TLC (staining with potassium permanganate can help visualize the spots).

  • Completion: The reaction is typically complete within 2-4 hours, often indicated by the consumption of the denser NBS and the appearance of the less dense succinimide floating on top (in CCl₄).[3]

  • Work-up: Cool the reaction to room temperature, filter the succinimide, and proceed with the aqueous work-up as described in the purification section.

  • Purification: Purify the crude material via silica gel column chromatography.

Table of Optimized Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, sustained concentration of Br₂ for selective radical substitution.[2][4]
Stoichiometry 1.05 - 1.1 equivalents of NBSMinimizes the risk of over-bromination while ensuring full conversion of the starting material.[14]
Radical Initiator AIBN (0.05 - 0.1 eq)Cleaner than BPO; decomposes reliably at typical reflux temperatures.
Solvent CCl₄ (traditional), CH₃CN (preferred alternative)Must be anhydrous and inert to radical conditions.[1][9]
Temperature Reflux (77-82°C)Necessary for thermal decomposition of the initiator and to maintain the radical chain reaction.
Reaction Time 2 - 6 hoursMonitor by TLC to determine the optimal endpoint and avoid byproduct formation.
Work-up Filtration followed by aqueous washRemoves the succinimide byproduct and any water-soluble impurities.

IV. Troubleshooting Workflow

Use this flowchart to diagnose and solve issues systematically.

Troubleshooting_Flowchart Start Reaction Start Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Selectivity Multiple Products? Check_Conversion->Check_Selectivity No Check_Initiator 1. Use fresh AIBN/BPO 2. Ensure proper reflux temp. Check_Conversion->Check_Initiator Yes Success High Yield & Purity Check_Selectivity->Success No Check_Stoichiometry Use 1.05 eq NBS. Add portion-wise. Check_Selectivity->Check_Stoichiometry Yes Check_NBS Recrystallize NBS if discolored. Check_Initiator->Check_NBS Still Low Check_Solvent Use anhydrous CH₃CN or CCl₄. Check_NBS->Check_Solvent Still Low Check_Purity Ensure pure reagents to avoid ionic pathways. Check_Stoichiometry->Check_Purity Still Impure Monitor_Reaction Stop reaction once SM is consumed (TLC). Check_Purity->Monitor_Reaction Still Impure

Caption: A systematic guide to troubleshooting the reaction.

V. References

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. [Link]

  • Wohl–Ziegler bromination - Grokipedia. [Link]

  • Wohl-Ziegler Reaction Definition - Fiveable. [https://library.fiveable.me/chemistry/organic-chemistry-1/wohl-ziegler-reaction/v/ Wohl-Ziegler-reaction-definition]([Link] Wohl-Ziegler-reaction-definition)

  • Bromination - Common Conditions - Common Organic Chemistry. [Link]

  • N-Bromosuccinimide - Chem LibreTexts. [Link]

  • N-Bromosuccinimide - Wikipedia. [Link]

  • Wohl–Ziegler reaction - Wikipedia. [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]

  • Allylic Halogenation (Wohl-Ziegler Reaction): Chlorination & Bromination: Basic concept & Mechanism. - YouTube. [Link]

  • Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. [Link]

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. [Link]

  • What is Allylic Bromination? - Master Organic Chemistry. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles - Indian Journal of Chemistry. [Link]

  • Initial optimized reaction conditions for benzylic bromination - ResearchGate. [Link]

  • Allylic and Benzylic Bromination with NBS - YouTube. [Link]

  • A Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. [Link]

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Technical Support Center: A Guide to Handling and Preventing Polymerization of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly versatile but reactive building block. Our goal is to provide you with the expertise and practical solutions needed to prevent unwanted polymerization and degradation, ensuring the integrity of your experiments and the quality of your results.

Section 1: Understanding the Core Problem: The Inherent Reactivity of the Molecule

A thorough understanding of the molecule's structure is the first step toward preventing its degradation. The propensity of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate to polymerize stems from two key structural features.

Q1: Why is Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate so unstable?

A: The molecule's instability is rooted in the combination of two reactive centers:

  • The 3-(bromomethyl) Group: This is a benzylic-like bromide, which makes the carbon-bromine bond highly labile. The bromine atom is an excellent leaving group, and the resulting benzylic carbocation is stabilized by resonance with the benzofuran ring system. This makes the site highly susceptible to nucleophilic attack and elimination reactions.

  • The Electron-Rich Benzofuran Ring: The furan portion of the benzofuran system is electron-rich and can be susceptible to electrophilic attack, particularly under acidic conditions. This can lead to cationic polymerization of the ring itself[1].

These two features create a scenario where the molecule can react with itself, especially when initiated by common laboratory contaminants like trace acid, water, metals, or even heat and light.

Caption: Key reactive sites promoting instability.

Section 2: Proactive Prevention: Storage and Handling FAQs

Proper storage and handling are non-negotiable for maintaining the chemical's integrity. The following FAQs address the most common queries regarding proactive care.

Q2: What are the ideal long-term storage conditions?

A: To minimize thermal and photo-induced degradation, as well as reactions with atmospheric components, stringent storage conditions are necessary. We recommend adhering to the "Inert, Cold, and Dark" principle.

ParameterRecommended ConditionRationale & Causality
Temperature -20°C (Freezer)Reduces the kinetic energy of molecules, significantly slowing down the rate of self-reaction and decomposition pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich benzofuran ring and hydrolysis of the ester and bromomethyl groups by atmospheric moisture.[2]
Light Amber Vial or stored in the darkProtects the molecule from photo-degradation, as UV light can provide the energy to initiate radical pathways or break the C-Br bond.[3]
Container Tightly sealed glass vial with a PTFE-lined capEnsures an airtight seal to maintain the inert atmosphere and prevents leaching of impurities from plastic containers.[3][4]

Q3: What common laboratory reagents and materials must be avoided?

A: Cross-contamination with seemingly benign substances can catalyze rapid polymerization. The following table outlines incompatible materials.

Incompatible ClassSpecific ExamplesPotential Outcome
Acids (Brønsted & Lewis) HCl, H₂SO₄, AlCl₃, FeCl₃Catalyzes cationic polymerization of the benzofuran ring and can facilitate C-Br bond cleavage, leading to polycondensation.[1]
Bases NaOH, K₂CO₃, TriethylamineCan promote elimination of HBr, forming a reactive intermediate, or act as a nucleophile attacking the ester or bromomethyl group.[5]
Nucleophiles Amines, Thiols, Water/AlcoholsDirectly react with the electrophilic bromomethyl group via Sɴ2 substitution, leading to impurities or initiating polymerization.[5][6]
Strong Oxidizing Agents Peroxides, Nitric AcidCan lead to uncontrolled oxidation and degradation of the benzofuran core.[3][5]
Metals Transition metals (Iron, Copper, etc.)Trace metals can catalyze decomposition and radical-based side reactions. Ensure use of high-purity solvents and clean glassware.

Q4: Is adding a chemical stabilizer recommended for storage?

A: For long-term archival storage, adding a stabilizer can be beneficial, but it comes with a critical caveat: the stabilizer must be removed or be compatible with your downstream application.

  • For Radical Inhibition: While less common, a small amount (10-50 ppm) of Butylated Hydroxytoluene (BHT) can be added to scavenge any free radicals formed by light or heat.

  • For Cationic Inhibition: If trace acidity is a concern, a non-nucleophilic, sterically hindered base like 2,6-di-tert-butylpyridine could be added in trace amounts.

  • High-Performance Inhibitors: For highly sensitive applications, specialized oil-soluble inhibitors like N-Nitrosophenylhydroxylamine (cupferron) derivatives can be effective.[7][8]

Recommendation: For most laboratory uses (<6 months), adding a stabilizer is unnecessary if proper storage conditions (Q2) are strictly followed. Adding stabilizers can complicate stoichiometry and purification in subsequent reactions.

Section 3: Troubleshooting Guide: When Things Go Wrong

Even with precautions, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Scenario 1: The solid material appears discolored (yellow/brown) or has clumped together upon receipt or after storage.

  • Probable Cause: The material has already undergone partial polymerization or degradation. This is often due to exposure to heat, light, or air during shipping or improper storage.

  • Troubleshooting Protocol:

    • Assess Purity: Do not assume the material is usable. Perform a quick purity check.

      • TLC Analysis: Dissolve a small sample in dichloromethane or ethyl acetate. A pure sample should show a single spot. Streaking from the baseline or multiple spots indicates impurities/polymer.

      • ¹H NMR Analysis: Acquire a proton NMR spectrum. Look for broadening of peaks, loss of sharp resolution, and a decrease in the integral of the benzylic CH₂Br protons (around 4.7-4.9 ppm) relative to the ester protons.

    • Decision Point:

      • If significant impurities are detected, it is highly recommended to discard the batch . Purification of the partially polymerized material is often difficult and unrewarding.

      • If the impurity is minor, you may attempt purification (e.g., recrystallization from a hexane/ethyl acetate mixture), but its reactivity may remain compromised.

Scenario 2: My reaction produces low yields and a significant amount of insoluble, "baseline gunk."

  • Probable Cause: The compound is polymerizing under your reaction conditions.

  • Troubleshooting Workflow:

start Low Yield & Polymer Observed check_temp Is Reaction Temperature > 40°C? start->check_temp check_reagents Are any reagents acidic, basic, or strong nucleophiles? check_temp->check_reagents No sol_temp Action: Lower temperature. Consider running at 0°C or RT. check_temp->sol_temp Yes check_solvent Is the solvent anhydrous and high-purity? check_reagents->check_solvent No sol_reagents Action: Use a milder base/acid. Protect functional groups. Consider non-nucleophilic alternatives. check_reagents->sol_reagents Yes check_addition How was the benzofuran added? check_solvent->check_addition Yes sol_solvent Action: Use freshly distilled or anhydrous grade solvent from a new bottle. check_solvent->sol_solvent No sol_addition Action: Add the benzofuran solution slowly (e.g., via syringe pump) to the other reagents. check_addition->sol_addition No (Bulk Addition) end Problem Resolved check_addition->end Yes (Slow Addition) sol_temp->end sol_reagents->end sol_solvent->end sol_addition->end

Caption: Troubleshooting workflow for in-situ polymerization.

Section 4: Standard Operating Protocols

Adherence to standardized protocols is the most effective way to ensure reproducible results.

Protocol 1: Recommended Procedure for Weighing and Dispensing

  • Preparation: Place your vial of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, a spatula, and a weighing vessel inside a desiccator. Allow the vial to warm to room temperature inside the desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform the weighing inside a glovebox under an argon or nitrogen atmosphere.

  • Alternative (Benchtop): If a glovebox is unavailable, work quickly. Open the vial, promptly remove the required amount of solid, and place it into your reaction flask, which has been previously flushed with inert gas.

  • Resealing: Tightly reseal the main vial. Purge the headspace with argon or nitrogen for 10-15 seconds before tightening the cap completely.

  • Storage: Immediately return the main vial to the -20°C freezer.

Protocol 2: Purity Assessment by ¹H NMR

  • Sample Prep: Dissolve ~5-10 mg of the solid in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis of Key Peaks:

    • Ethyl Ester (CH₂): Quartet, ~4.4 ppm.

    • Ethyl Ester (CH₃): Triplet, ~1.4 ppm.

    • Bromomethyl (CH₂Br): Singlet, ~4.8 ppm.

    • Aromatic Protons: Multiplets, ~7.3-7.8 ppm.

  • Signs of Degradation:

    • Peak Broadening: A general loss of sharpness across all peaks.

    • Reduced CH₂Br Integral: The integral for the singlet at ~4.8 ppm is significantly less than 2H relative to the aromatic or ester protons.

    • Unidentified Peaks: Appearance of new, broad signals, particularly in the 4.5-5.5 ppm region, may indicate oligomer formation.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2763. [Link]

  • Aoshima, S., & Kanaoka, S. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Journal of the American Chemical Society, 144(23), 10353–10363. [Link]

  • Wako Pure Chemical Industries. (n.d.). High performance polymerization inhibitors. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2020). An update on benzofuran inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 30(11), 895-914. [Link]

  • Roling, P. V., et al. (2020). U.S. Patent No. 11,180,578 B2. Washington, DC: U.S.

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Technical Support Center: Synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical intermediate. The synthesis, typically achieved via radical bromination of Ethyl 3-methyl-1-benzofuran-2-carboxylate, is a powerful transformation but is often accompanied by specific impurities that can complicate downstream applications.

This guide provides in-depth, experience-driven answers to common challenges, explains the chemical logic behind impurity formation, and offers validated protocols to help you achieve higher purity and yield in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and purification of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Question 1: My crude ¹H NMR shows a significant singlet at ~2.6 ppm alongside my product's bromomethyl signal at ~4.9 ppm. What is this impurity?

Answer: This is almost certainly unreacted starting material, Ethyl 3-methyl-1-benzofuran-2-carboxylate .

  • Causality: The benzylic bromination via the Wohl-Ziegler reaction is a radical chain reaction.[1][2] Incomplete conversion is the most common reason for the presence of starting material. This can be due to:

    • Insufficient Reagent: The stoichiometry of N-Bromosuccinimide (NBS) was too low. While a 1.0 to 1.1 molar equivalent is typical, aged or impure NBS may have lower activity.

    • Ineffective Initiation: The radical initiator (e.g., AIBN or benzoyl peroxide) was not added, was insufficient, or the reaction was not heated to its effective decomposition temperature.[3]

    • Presence of Inhibitors: Radical scavengers (e.g., dissolved oxygen, certain phenolic impurities) in the solvent or on the glassware can quench the reaction.

  • Troubleshooting & Prevention:

    • Verify Reagent Stoichiometry: Use 1.1-1.2 equivalents of freshly recrystallized NBS. Impure, yellowish NBS can give unreliable results.[4]

    • Ensure Proper Initiation: Add a catalytic amount (1-5 mol%) of AIBN or benzoyl peroxide. Ensure the reaction is heated to a temperature sufficient for initiator decomposition (e.g., reflux in CCl₄ or acetonitrile, ~77-82 °C).[3][5]

    • Degas the Solvent: Before starting, bubble nitrogen or argon through your solvent for 15-20 minutes to remove dissolved oxygen.

Question 2: I've isolated a byproduct with a mass of (M+78/80), and my ¹H NMR shows a singlet at ~7.3 ppm instead of the methyl or bromomethyl group. What happened?

Answer: You have likely formed the dibrominated byproduct, Ethyl 3-(dibromomethyl)-1-benzofuran-2-carboxylate . The mass increase corresponds to the replacement of a hydrogen with a second bromine atom.

  • Causality: The benzylic C-H bond in your desired product, Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, is also susceptible to radical abstraction. Over-bromination occurs when:

    • Excess NBS is Used: Using a significant excess of NBS (>1.5 equivalents) dramatically increases the likelihood of a second bromination event.

    • High Local Concentration of Bromine: The Wohl-Ziegler reaction relies on a low, steady-state concentration of molecular bromine (Br₂), which is generated in situ from the reaction of HBr with NBS.[6] If the reaction is run too concentrated or HBr is allowed to accumulate, Br₂ levels can rise, favoring further bromination.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Carefully control the NBS stoichiometry. Do not exceed 1.2 equivalents for mono-bromination.

    • Monitor the Reaction: Follow the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. A key visual cue in non-polar solvents like CCl₄ is that the dense NBS at the bottom is consumed and replaced by the less dense succinimide, which floats.[1]

Question 3: My mass spectrum shows a molecular ion corresponding to a brominated product, but the NMR doesn't fit the bromomethyl structure. I see complex changes in the aromatic region. What is this?

Answer: This impurity is likely a ring-brominated isomer . The benzofuran scaffold is susceptible to electrophilic aromatic substitution.[7]

  • Causality: This side reaction occurs when the reaction mechanism shifts from a radical pathway to an electrophilic one. This is caused by the buildup of molecular bromine (Br₂) and hydrogen bromide (HBr), which acts as a catalyst.[5][8] While the 3-position is blocked, electrophilic attack can occur at other positions on the benzofuran ring system.

  • Troubleshooting & Prevention:

    • Maintain Radical Conditions: The key is to keep the concentration of Br₂ and HBr low.[5] Using a non-polar solvent like carbon tetrachloride or cyclohexane is classic for this reason, as NBS has low solubility, ensuring a slow, controlled reaction.[1]

    • Avoid Protic/Polar Solvents: Solvents like ethanol or acetic acid can promote ionic pathways and should be avoided.[9] Acetonitrile is a suitable alternative to halogenated solvents.[5]

    • Use Fresh NBS: As mentioned, aged NBS can contain Br₂, favoring the electrophilic pathway from the start.

Question 4: My product looks pure by NMR, but it decomposes during silica gel chromatography, leaving a baseline streak on my TLC plate. What is the new impurity?

Answer: Your product is likely hydrolyzing on the silica gel column to form Ethyl 3-(hydroxymethyl)-1-benzofuran-2-carboxylate .

  • Causality: The product is a reactive benzylic bromide. Silica gel is acidic and contains adsorbed water. These conditions are perfect for promoting an SN1 or SN2 reaction, where the bromide is displaced by a hydroxyl group. The resulting alcohol is much more polar, hence its streaking or retention at the baseline on a TLC plate.

  • Troubleshooting & Prevention:

    • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), and then re-equilibrate with your mobile phase.

    • Use "Quick and Dry" Chromatography: Do not let the product sit on the column for an extended period. Use a slightly more polar solvent system than you might otherwise to push the product through quickly. Ensure your fractions are collected into a flask containing a small amount of a neutral drying agent like sodium sulfate if moisture is a concern.

    • Alternative Purification: If possible, recrystallization is a superior method for purifying this compound as it avoids contact with silica gel.

Impurity Profile Summary

The table below summarizes the common impurities, their key analytical signatures, and strategies for their mitigation.

Impurity NameStructure/FormulaKey ¹H NMR Signal (CDCl₃)Mitigation Strategy
Starting Material Ethyl 3-methyl-1-benzofuran-2-carboxylateSinglet, ~2.6 ppm (Ar-CH₃ )Ensure sufficient NBS (1.1-1.2 eq.), proper radical initiation (heat, AIBN), and use of degassed solvent.
Dibrominated Product Ethyl 3-(dibromomethyl)-1-benzofuran-2-carboxylateSinglet, ~7.3 ppm (Ar-CHBr₂ )Use precise NBS stoichiometry (≤1.2 eq.), monitor reaction closely by TLC/LC-MS, and avoid over-reaction.
Ring-Brominated Isomer C₁₂H₁₀BrO₃ (Isomer)Complex shifts in the aromatic region (7.0-8.0 ppm)Maintain strict radical conditions (non-polar solvent, initiator), avoid polar/protic solvents.
Hydrolysis Product Ethyl 3-(hydroxymethyl)-1-benzofuran-2-carboxylateBroad singlet for -OH, Singlet ~4.8 ppm (Ar-CH₂ OH)Neutralize silica gel for chromatography, purify quickly, or use recrystallization instead of chromatography.
Succinimide (Reagent Byproduct)C₄H₅NO₂Broad singlet, ~8.0 ppm (N-H )Filter the crude reaction mixture before workup (insoluble in CCl₄, CH₂Cl₂). Wash with water during workup.

Reaction & Troubleshooting Diagrams

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues.

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle I Initiator (I) I_rad 2 I• I->I_rad Δ Br_rad Br• I_rad->Br_rad HBr (trace) NBS NBS NBS->Br_rad HBr (trace) Br2 Br2 Start_Mat Starting Material (Ar-CH3) Br_rad->Start_Mat Br_rad->Start_Mat Allylic_Rad Benzylic Radical (Ar-CH2•) Start_Mat->Allylic_Rad H abstraction HBr HBr Start_Mat->HBr Product Product (Ar-CH2Br) Allylic_Rad->Product + Br2 Allylic_Rad->Product Product->Br_rad chain continues HBr->NBS regenerates Br2 Br2->Allylic_Rad

Caption: The radical chain mechanism of the Wohl-Ziegler bromination.

Side_Reactions Start_Mat Ethyl 3-methyl-1-benzofuran-2-carboxylate (Ar-CH3) Product Desired Product (Ar-CH2Br) Start_Mat->Product + NBS (1.1 eq) Radical Initiator RingBromo Ring Brominated Impurity (Br-Ar-CH3) Start_Mat->RingBromo [HBr], [Br2] buildup (Ionic Pathway) Dibromo Dibrominated Impurity (Ar-CHBr2) Product->Dibromo Excess NBS (>1.2 eq) Hydrolysis Hydrolysis Product (Ar-CH2OH) Product->Hydrolysis H2O, Silica Gel (Workup/Purification)

Sources

Technical Support Center: Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. This document provides in-depth guidance on the stability, storage, and handling of this highly reactive intermediate. As a key building block in medicinal chemistry and drug development, its proper management is critical for ensuring experimental success and reproducibility.[1][2] This guide is structured to address common questions and troubleshoot issues encountered in the lab.

Core Concepts: Understanding the Compound's Reactivity

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a bifunctional molecule. Its experimental utility is derived from the electrophilic benzylic bromide at the 3-position, making it an excellent substrate for nucleophilic substitution reactions.[1][3] However, this same reactivity is the primary source of its instability. The ester group at the 2-position is comparatively stable but can undergo hydrolysis under acidic or basic conditions.

The key to successfully using this reagent lies in mitigating unwanted degradation, primarily through hydrolysis of the C-Br bond.

Frequently Asked Questions (FAQs): Storage & Handling

This section addresses the most common inquiries regarding the long-term and short-term management of the reagent.

Q1: What are the ideal storage conditions for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate?

A1: Due to its high reactivity, particularly its sensitivity to moisture, stringent storage conditions are mandatory. The primary goal is to maintain an inert and dry environment. We recommend the following:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential degradation pathways. Avoid freezing, which can introduce moisture through condensation cycles.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents contact with atmospheric moisture, which causes rapid hydrolysis of the benzylic bromide to the inactive alcohol.
Light Store in an amber or opaque vialProtects the compound from potential photolytic degradation, a common issue for aromatic halides.
Container Tightly sealed container with a PTFE-lined capEnsures a robust barrier against moisture and air ingress.[4][5]

Q2: The solid reagent has developed a yellowish or brownish tint upon storage. Is it still viable for my experiment?

A2: Discoloration is a visual indicator of degradation. While minor color changes may not always signify a complete loss of activity, it warrants immediate purity verification. The colored impurities are often the result of complex side-reactions following initial hydrolysis. Using a discolored reagent without re-analysis is likely to result in lower yields and the formation of complex side-products. We strongly advise performing a purity check via ¹H NMR or LC-MS before use.

Q3: What is the typical shelf-life of this compound?

A3: Given its inherent instability, Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate does not have a long shelf-life compared to more stable reagents. When stored under the ideal conditions described above, the material should be re-analyzed for purity after 3-6 months. For best results, use the material as soon as possible after acquisition.

Q4: Which substances are incompatible with this reagent?

A4: Avoid contact with the following:

  • Water and Protic Solvents (e.g., Methanol, Ethanol): Causes rapid hydrolysis.

  • Strong Bases (e.g., NaOH, K₂CO₃ in the presence of water): Can promote hydrolysis and potential elimination side reactions.

  • Strong Acids: Can catalyze the hydrolysis of the ester group.

  • Nucleophiles (e.g., Amines, Thiols): The reagent will react readily with these, which is its intended purpose in synthesis but a source of degradation in storage.[1]

  • Strong Oxidizing Agents.

Troubleshooting Guide for Experimental Applications

This section provides solutions to common problems encountered during synthesis.

Problem: My reaction yield is significantly lower than expected, and I recover a large amount of a more polar side product.

  • Likely Cause: The primary cause is the degradation of your starting material via hydrolysis. The benzylic bromide has likely converted to a benzylic alcohol (Ethyl 3-(hydroxymethyl)-1-benzofuran-2-carboxylate). This alcohol is unreactive under the conditions intended for nucleophilic substitution at the bromide.

  • Diagnostic Steps:

    • Acquire a ¹H NMR spectrum of your starting material. Look for a singlet peak around δ 4.5-4.7 ppm, which corresponds to the benzylic alcohol (-CH₂-OH), in addition to or instead of the expected benzylic bromide singlet around δ 4.8-5.0 ppm.

    • Run an LC-MS analysis. The hydrolyzed product will have a molecular weight corresponding to the replacement of Br (79/81 Da) with OH (17 Da).

  • Solution:

    • Use Fresh Reagent: Discard the degraded material and use a new, verified batch of the reagent.

    • Ensure Anhydrous Conditions: Dry all solvents and glassware meticulously. Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Problem: My TLC analysis of the crude reaction mixture shows a complex mixture of products, making purification difficult.

  • Likely Cause: This often points to partial degradation of the starting material before the reaction was initiated. If a portion of the reagent has hydrolyzed, you are introducing at least two distinct benzofuran species into your reaction, leading to multiple pathways and products.

  • Solution:

    • Pre-reaction Purity Check: Never assume the purity of the reagent out of the bottle. Perform a quick TLC or ¹H NMR analysis on a small sample before committing the bulk of the material to the reaction.

    • Controlled Dispensing: When weighing and dispensing the reagent, do so quickly in a dry environment (e.g., in a glove box or under a stream of inert gas) to minimize exposure to air.[6]

Visualization of Primary Degradation Pathways

The following diagram illustrates the two most common degradation pathways for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate when exposed to moisture. The hydrolysis of the benzylic bromide is typically the most rapid and problematic pathway.

DegradationPathway cluster_reactants Degradants A Ethyl 3-(bromomethyl)-1- benzofuran-2-carboxylate (Active Reagent) B Ethyl 3-(hydroxymethyl)-1- benzofuran-2-carboxylate (Inactive Alcohol Impurity) A->B  Hydrolysis of Benzylic Bromide  (Rapid; Primary concern) C 3-(Bromomethyl)-1-benzofuran- 2-carboxylic acid (Acidic Impurity) A->C  Hydrolysis of Ester Group  (Slower; pH-dependent) H2O H₂O (Moisture) H2O->A BaseAcid Trace Acid / Base BaseAcid->A

Caption: Primary degradation routes for the title compound.

Key Experimental Protocols

Protocol 1: Standard Handling and Dispensing Procedure

  • Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

  • Open the container under a positive pressure of dry inert gas (Argon or Nitrogen).

  • Quickly weigh the required amount of the solid into a tared, dry, oven-dried flask that is already under an inert atmosphere.

  • Immediately and securely reseal the main container, purge the headspace with inert gas, and return it to refrigerated storage.

  • Dissolve the weighed reagent in your anhydrous reaction solvent, which should be added via syringe or cannula.

Protocol 2: Rapid Purity Assessment via ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Expected Peaks (Active Compound):

      • Singlet (~δ 4.9 ppm, 2H) corresponding to the -CH₂Br protons.

      • Quartet and Triplet (~δ 4.4 ppm and ~δ 1.4 ppm) for the ethyl ester (-OCH₂CH₃).

      • Multiplets in the aromatic region (~δ 7.3-7.8 ppm) for the benzofuran ring protons.

    • Key Impurity Peaks (Degradation):

      • Singlet (~δ 4.6 ppm, 2H) for the hydrolyzed alcohol, -CH₂OH. The presence of this peak indicates degradation.

      • A broad singlet corresponding to the -OH proton.

  • Quantification: Integrate the -CH₂Br peak and the -CH₂OH peak. The ratio of these integrals provides a reasonable estimate of the reagent's purity and the extent of hydrolysis. A purity of >95% is recommended for most applications.

References

  • Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987–999. Available at: [Link]

  • Amerigo Scientific. Ethyl benzofuran-3-carboxylate. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 767-774. Available at: [Link]

  • Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. Available at: [Link]

Sources

troubleshooting failed reactions involving Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your reactions and ensure successful outcomes. Our approach is grounded in mechanistic principles and practical, field-tested experience to address the specific challenges you may encounter.

Introduction to the Reactivity of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a bifunctional molecule featuring two key reactive sites: a benzylic bromide and an α-halo ester. The benzylic position is activated by the adjacent benzofuran ring system, making it susceptible to both SN1 and SN2 nucleophilic substitution reactions. The resonance stabilization of the potential benzylic carbocation intermediate can favor SN1 pathways, particularly with weak nucleophiles or in polar protic solvents.[1][2] Conversely, strong nucleophiles will readily displace the bromide via an SN2 mechanism.

The presence of the ester group at the 2-position introduces additional electronic effects and potential side reactions. The electron-withdrawing nature of the carboxylate can influence the reactivity of the bromomethyl group.[3] It is crucial to consider the stability of the benzofuran ring itself, which, while aromatic, can be susceptible to degradation under harsh reaction conditions.[4][5][6][7]

Troubleshooting Guide: Common Reaction Failures and Solutions

This section addresses specific issues that may arise during reactions involving Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Question 1: Why is my nucleophilic substitution reaction showing low conversion or failing to proceed?

Possible Causes and Solutions:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the benzylic bromide under the reaction conditions.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate) to generate the more reactive anionic form.

  • Steric Hindrance: Either the nucleophile or the substrate may be sterically hindered, slowing down the reaction rate, especially for an SN2 pathway.

    • Solution: If steric hindrance is a factor, switching to a less hindered nucleophile or altering the reaction conditions to favor an SN1 mechanism (e.g., using a polar protic solvent) might be beneficial. However, be mindful of potential side reactions with SN1 conditions.

  • Poor Solvent Choice: The solvent plays a critical role in influencing the reaction mechanism and rate.[8]

    • For SN2 Reactions: Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to solvate the counter-ion of the nucleophile, thereby increasing its reactivity.

    • For SN1 Reactions: A polar protic solvent (e.g., ethanol, methanol) can stabilize the carbocation intermediate.

  • Degradation of Starting Material: Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate can degrade over time, especially if not stored properly.

    • Solution: Always use freshly acquired or properly stored starting material. It is advisable to store the compound under an inert atmosphere, protected from light and moisture, at low temperatures.

Question 2: My reaction is producing a significant amount of an unidentified impurity. What could it be?

Possible Side Reactions and Impurities:

  • Elimination (E1/E2): The use of a strong, sterically hindered base can promote elimination to form the corresponding exocyclic alkene.

    • Mitigation: Use a non-hindered, weaker base if possible. Lowering the reaction temperature can also favor substitution over elimination.

  • Reaction at the Ester: Strong nucleophiles, especially if they are also strong bases (e.g., Grignard reagents, organolithiums), can attack the ester carbonyl, leading to a variety of byproducts.[9][10][11]

    • Mitigation: If the desired reaction is at the bromomethyl position, use nucleophiles that are less reactive towards esters. Alternatively, protect the ester group if the nucleophile is too aggressive.

  • Benzofuran Ring Opening: While generally stable, the benzofuran ring can be susceptible to cleavage under certain conditions, such as with very strong nucleophiles or in the presence of certain Lewis acids.[4][7]

    • Mitigation: Avoid harsh reaction conditions. Screen for milder bases, solvents, and lower reaction temperatures.

Question 3: I am observing the formation of a dimer or polymer. How can I prevent this?

Cause and Prevention:

The bifunctional nature of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate can lead to self-condensation, especially if the nucleophile can also act as a leaving group in a subsequent reaction or if trace amounts of a nucleophile that can react twice are present.

  • Slow Addition: Add the Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate slowly to a solution of the nucleophile. This maintains a low concentration of the electrophile, minimizing self-reaction.

  • High Dilution: Running the reaction at a higher dilution can also disfavor intermolecular reactions like dimerization and polymerization.

Experimental Protocols

General Procedure for Nucleophilic Substitution (SN2)
  • To a stirred solution of the nucleophile (1.1 equivalents) in anhydrous DMF (0.1 M), add a suitable base (e.g., K₂CO₃, 1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes.

  • Add a solution of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise over 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Parameter Recommendation for SN2 Recommendation for SN1 Rationale
Nucleophile Strong, less hinderedWeaker, can be hinderedTo match the mechanistic requirements.
Solvent Polar aprotic (DMF, Acetonitrile)Polar protic (Ethanol, Water)To stabilize the transition state or intermediate.[8]
Temperature 0°C to room temperatureRoom temperature to refluxSN1 may require more energy for carbocation formation.
Base Non-nucleophilic (K₂CO₃, NaH)Often not requiredTo activate the nucleophile without competing.

Visualizations

Troubleshooting Workflow

G cluster_low_conversion Low Conversion Analysis cluster_impurity Impurity Analysis cluster_dimer Dimer/Polymer Prevention start Reaction Failure low_conversion Low Conversion start->low_conversion impurity Impurity Formation start->impurity dimer Dimer/Polymer start->dimer lc1 Check Nucleophile Strength low_conversion->lc1 imp1 Consider Elimination Side Reaction impurity->imp1 dimer1 Employ Slow Addition dimer->dimer1 lc2 Evaluate Steric Hindrance lc1->lc2 lc3 Optimize Solvent lc2->lc3 lc4 Verify Starting Material Quality lc3->lc4 imp2 Check for Ester Reactivity imp1->imp2 imp3 Assess Benzofuran Ring Stability imp2->imp3 dimer2 Use High Dilution dimer1->dimer2

Caption: A logical workflow for troubleshooting common issues.

Reaction Pathways

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway cluster_side_reactions Potential Side Reactions reagent Ethyl 3-(bromomethyl)-1- benzofuran-2-carboxylate + Nucleophile sn2_product Substitution Product reagent->sn2_product Strong Nucleophile Polar Aprotic Solvent carbocation Benzylic Carbocation Intermediate reagent->carbocation Weak Nucleophile Polar Protic Solvent elimination Elimination Product reagent->elimination Strong, Hindered Base ester_attack Ester Addition Product reagent->ester_attack Strong, Basic Nucleophile sn1_product Substitution Product carbocation->sn1_product

Caption: Competing reaction pathways for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate? A: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C, protected from light and moisture to prevent degradation.

Q2: Can I use this reagent in aqueous conditions? A: Due to the reactivity of the benzylic bromide, it is susceptible to hydrolysis in the presence of water, which will lead to the formation of the corresponding alcohol. Therefore, anhydrous conditions are highly recommended.

Q3: Is this compound compatible with Grignard reagents? A: Grignard reagents are strong nucleophiles and strong bases. They will likely react with the ester functionality in addition to or instead of the bromomethyl group.[9] This will lead to a mixture of products. It is advisable to use alternative organometallic reagents (e.g., organocuprates) that are less reactive towards esters if substitution at the benzylic position is desired.

Q4: How can I monitor the progress of my reaction? A: Thin-layer chromatography (TLC) is a quick and effective method. A more quantitative and sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product and any byproducts.

Q5: What are the safety precautions for handling this compound? A: Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a lachrymator and an alkylating agent, which means it can be harmful. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(10), 4533-4537. Available at: [Link]

  • Bunz, P. V., & Cook, A. M. (1993). Dibenzofuran 4,4a-dioxygenase from Sphingomonas sp. strain RW1: angular dioxygenation by a three-component enzyme system. Journal of bacteriology, 175(20), 6467–6475. Available at: [Link]

  • Li, X., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 44(2), 662-668. Available at: [Link]

  • Wittich, R. M., et al. (1992). Degradation of dibenzofuran and dibenzo-p-dioxin by Sphingomonas sp. strain RW1. Applied and Environmental Microbiology, 58(10), 3152-3157. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.9: Reactions at the Benzylic Position. Available at: [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Available at: [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2021). 21: Carboxylic Acid Derivatives- Nucleophilic Acyl Substitution Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2021). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2021). 21: Carboxylic Acid Derivatives- Nucleophilic Acyl Substitution Reactions. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. Our focus is on providing practical, field-proven insights grounded in robust scientific principles to help you anticipate and troubleshoot challenges effectively.

The synthesis of this key intermediate typically involves the radical bromination of its precursor, Ethyl 3-methyl-1-benzofuran-2-carboxylate.[1] While straightforward on a small scale, this reaction presents specific hazards and control challenges during scale-up. This guide provides a self-validating protocol and addresses the most common issues encountered during the campaign.

PART 1: Core Synthesis Protocol & Workflow

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) for benzylic bromination, is the preferred industrial method. NBS is an easy-to-handle crystalline solid and provides a low, steady concentration of bromine radicals, minimizing competitive ionic side reactions like electrophilic aromatic substitution.[2]

Experimental Protocol: Synthesis at a 100g Scale

This protocol is designed with built-in checkpoints for process validation.

Materials:

  • Ethyl 3-methyl-1-benzofuran-2-carboxylate (100.0 g, 0.49 mol)

  • N-Bromosuccinimide (NBS) (91.7 g, 0.515 mol, 1.05 eq)

  • Azobisisobutyronitrile (AIBN) (4.0 g, 0.024 mol, 0.05 eq)

  • Acetonitrile (ACN) (1000 mL)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Setup: Charge a 2L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe with Ethyl 3-methyl-1-benzofuran-2-carboxylate and acetonitrile.

  • Inerting: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen, which can interfere with radical chain reactions.

  • Reagent Addition: Add N-Bromosuccinimide and AIBN to the reactor. Maintain a nitrogen blanket.

  • Reaction: Heat the reaction mixture to 75-80°C. The reaction is typically mildly exothermic at the start. Monitor the internal temperature closely.

    • Checkpoint 1 (Initiation): A slight increase in temperature and a color change from white/slurry to yellow/orange should be observed as bromine is generated.

    • Checkpoint 2 (Progression): Monitor the reaction progress by HPLC or TLC (e.g., 80:20 Hexane:Ethyl Acetate) every 30 minutes. The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material spot.

  • Quench: Once the reaction is complete, cool the mixture to 20-25°C. The byproduct, succinimide, will precipitate.

  • Work-up:

    • Filter the cooled reaction mixture to remove the bulk of the succinimide. Wash the filter cake with a small amount of cold acetonitrile.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (2 x 500 mL), saturated sodium bicarbonate solution (1 x 250 mL), and finally, brine (1 x 250 mL).

    • Causality: The water wash removes the remaining succinimide. The bicarbonate wash removes any trace HBr that may have formed, preventing potential product degradation.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or isopropyl acetate/heptane) to yield Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate as a white to off-white crystalline solid.

    • Checkpoint 3 (Purity): The final product should have a purity of >98% by HPLC and show the correct structural characterization by ¹H NMR.

Process Flow and Critical Control Points

The following diagram illustrates the key stages of the process and highlights the parameters that must be carefully controlled to ensure a safe, reproducible, and high-yielding synthesis.

ScaleUp_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Downstream Processing cluster_controls Critical Control Points & Risks SM Starting Material: Ethyl 3-methyl-1-benzofuran-2-carboxylate Reaction Bromination Reaction (75-80°C) SM->Reaction NBS Reagents: NBS, AIBN NBS->Reaction Solvent Solvent: Acetonitrile Solvent->Reaction Quench Cool & Quench Reaction->Quench Filter Succinimide Filtration Quench->Filter Wash Aqueous Wash Filter->Wash Dry Drying & Concentration Wash->Dry Purify Recrystallization Dry->Purify Final Final Product Purify->Final Temp Temperature Control Temp->Reaction Risk1 Risk: Runaway Reaction Temp->Risk1 Stoich Stoichiometry (NBS eq.) Stoich->Reaction Risk2 Risk: Side Products (Dibromination) Stoich->Risk2 O2 Oxygen Exclusion O2->Reaction Risk3 Risk: Incomplete Reaction O2->Risk3

Caption: Workflow for the scale-up synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

PART 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your campaign in a direct question-and-answer format.

Issue EncounteredPotential Cause(s)Recommended Action & Rationale
Stalled or Sluggish Reaction 1. Ineffective Initiator: AIBN is degraded or expired. 2. Low Temperature: Reaction temperature is too low for efficient AIBN decomposition. 3. Presence of Inhibitors: Dissolved oxygen or impurities in the starting material (e.g., phenols) are quenching the radicals.1. Use fresh AIBN. Store AIBN refrigerated and check its expiry date. 2. Confirm Temperature: Ensure the internal reactor temperature reaches at least 75°C. The half-life of AIBN is highly temperature-dependent. 3. Inerting/Purity Check: Ensure the solvent and reactor are thoroughly purged with nitrogen. Check the purity of the starting material for radical inhibitors.
Formation of Dibromo-Byproduct 1. Over-stoichiometry of NBS: Too much NBS was added. 2. Reaction Hotspots: Poor mixing leading to localized high concentrations of radicals and bromine. 3. Extended Reaction Time: Allowing the reaction to run too long after the starting material is consumed.1. Control Stoichiometry: Use a slight excess of NBS (1.05-1.1 eq) but avoid larger excesses. Accurate weighing is critical. 2. Improve Agitation: Ensure efficient stirring to maintain homogeneity and dissipate heat effectively. 3. Monitor Closely: Stop the reaction promptly once HPLC/TLC shows full conversion of the starting material.
Low Isolated Yield 1. Product Hydrolysis: The bromomethyl group can be sensitive to hydrolysis back to the hydroxymethyl or starting material during aqueous work-up, especially if the pH is not controlled. 2. Incomplete Extraction: Product has some solubility in the aqueous phase. 3. Losses during Recrystallization: The chosen solvent system is too good, leading to high solubility of the product even when cold.1. Minimize Contact Time: Perform aqueous washes efficiently and without prolonged delays. Ensure the washes are neutral or slightly acidic. 2. Back-Extraction: Perform a back-extraction of the combined aqueous layers with a fresh portion of solvent (e.g., ethyl acetate) to recover any dissolved product. 3. Optimize Recrystallization: Perform solubility studies to find an optimal solvent/anti-solvent system. Cool the crystallization mixture slowly to maximize recovery.
Product is Colored (Yellow/Brown) 1. Thermal Decomposition: Overheating the reaction or during solvent distillation can lead to degradation. 2. Trace Impurities: Impurities from the starting material or NBS that are carried through the process.1. Strict Temperature Control: Do not exceed the recommended reaction temperature. Use moderate vacuum and temperature during solvent removal. 2. Charcoal Treatment: During recrystallization, a treatment with activated carbon can be effective at removing colored impurities.
PART 3: Scale-Up & Safety FAQs

Q1: What are the primary safety concerns when scaling up this bromination?

A: There are two major concerns. First, thermal runaway . Radical reactions are exothermic, and a failure in cooling or an uncontrolled initiation can lead to a rapid increase in temperature and pressure. Process safety studies using a reaction calorimeter (RC1) are highly recommended to determine the heat of reaction and ensure your cooling capacity is sufficient. Second, personnel exposure . The final product is a benzylic bromide and should be treated as a potent lachrymator and alkylating agent (potential mutagen). N-Bromosuccinimide is also a strong oxidizing agent and respiratory irritant. All transfers and handling should be performed in a well-ventilated area (fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.

Q2: My process uses photochemical initiation on the bench. Why is AIBN recommended for scale-up?

A: Photochemical initiation is difficult to scale reproducibly. The "light path" – the distance light can penetrate the reaction mixture – decreases significantly as the reactor volume and concentration increase. This leads to non-uniform initiation, with reaction only occurring at the vessel walls, resulting in poor kinetics and potential for byproduct formation. Thermal initiation using AIBN provides a much more homogeneous and controllable source of radicals throughout the entire reactor volume, as its decomposition is dependent only on temperature, a parameter that is easily controlled in a jacketed reactor.[3]

Q3: How critical is the quality of the N-Bromosuccinimide (NBS)?

A: Very critical. The primary impurity in old or poorly stored NBS is succinimide and bromine. Excess free bromine can promote undesirable ionic bromination pathways on the aromatic ring.[4][5] It is crucial to use high-purity NBS from a reputable supplier. For large-scale campaigns, it is advisable to test the purity of each new batch of NBS before use. A simple titration can determine the active bromine content.

Q4: What is the best purification strategy at a multi-kilogram scale?

A: For a crystalline solid like this, recrystallization is almost always superior to chromatography at scale due to cost, solvent usage, and throughput. The key is developing a robust crystallization procedure. An ideal solvent system will dissolve the crude product well at an elevated temperature but poorly at a low temperature (e.g., 0-5°C), while keeping impurities dissolved. Ethanol, isopropanol, or a mixture of an ester (ethyl acetate, isopropyl acetate) and an alkane (heptane, hexane) are excellent starting points for optimization.

Q5: How should the final, purified Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate be stored?

A: As a reactive alkylating agent, the product's stability is a key consideration. It should be stored in a cool, dry, and dark environment under a nitrogen atmosphere. Exposure to moisture can lead to hydrolysis, while exposure to light or heat can promote degradation and discoloration. We recommend packaging in opaque, tightly sealed containers with a nitrogen blanket and storing at 2-8°C for long-term stability.

References
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B.
  • Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile: A convenient method for aromatic bromination. (2005).
  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2019).
  • Electrophilic aromatic bromination with N-bromosuccinimide. (2021). YouTube.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules.
  • ethyl 3-methyl-1-benzofuran-2-carboxyl
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Ethyl 3-methyl-1-benzofuran-2-carboxyl
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). Molecules.
  • New method for preparing brivaracetam. (2018).
  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet
  • Ethyl benzofuran-3-carboxyl
  • Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. (2013).
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Pharmaceuticals.
  • Ethyl 3-methyl-1-benzofuran-2-carboxyl

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a key intermediate, offering a reactive handle at the 3-position for the synthesis of a diverse library of derivatives. This guide provides a comparative analysis of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the structure-activity relationships, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.

The Versatile Scaffold: Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

The core structure of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate combines the aromatic benzofuran ring system with an ester group at the 2-position and a reactive bromomethyl group at the 3-position. This arrangement allows for nucleophilic substitution reactions at the bromomethyl carbon, enabling the introduction of a wide variety of functional groups and pharmacophores.[2] This versatility has been exploited by medicinal chemists to generate libraries of compounds for biological screening.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzofuran derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[3] The derivatives of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate are no exception, with modifications at the 3-position leading to potent antiproliferative compounds.

Comparative Analysis of Anticancer Activity

A notable class of derivatives synthesized from Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate involves the introduction of a morpholine moiety. For instance, ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate and its derivatives have been evaluated for their antitumor activity against non-small cell lung cancer cell lines.[2] The substitution on the benzofuran ring has been shown to significantly influence the cytotoxic activity.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate derivative 15a NCI-H232.52[2]
Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate derivative 15c NCI-H232.218[2]
Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate derivative 16a A5491.50[2]
Staurosporine (Reference Drug)A5491.52[2]
Staurosporine (Reference Drug)NCI-H231.24[2]

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data suggests that the introduction of a morpholinomethyl group at the 3-position of the benzofuran scaffold is a viable strategy for developing potent anticancer agents.[2] Notably, compound 16a , bearing a 3-methoxy group on a phenyl ring substituent, exhibited antiproliferative activity comparable to the well-known anticancer agent, staurosporine.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Materials:

  • 96-well microplates

  • Cancer cell lines of interest (e.g., A549, NCI-H23)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).[4]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[3] The introduction of different substituents on the benzofuran ring system can significantly modulate their efficacy. While specific data on derivatives of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is limited in this context, studies on structurally similar compounds provide valuable insights.

Comparative Analysis of Antimicrobial Activity

Halogenation of the benzofuran ring has been shown to be a key factor in enhancing antimicrobial activity.[5] For instance, bromo- and chloro-substituted benzofuran-3-carboxylic acid derivatives have exhibited activity against Gram-positive bacteria and Candida species.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III )Staphylococcus aureus50-100[5]
Candida albicans100[5]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI )Staphylococcus aureus50-200[5]
Candida albicans100[5]
Ciprofloxacin (Reference Drug)S. aureus-[6]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

These findings suggest that the presence of halogens, both on the aromatic ring and on acetyl groups, can contribute to the antimicrobial and antifungal properties of benzofuran derivatives.[5]

Experimental Protocol: Cup-Plate Agar Diffusion Method for Antibacterial Screening

The cup-plate agar diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.[6]

Materials:

  • Nutrient agar medium

  • Petri plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cork borer

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic solution (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the nutrient agar medium by autoclaving.

  • Plate Preparation: Pour the molten agar into sterile Petri plates and allow it to solidify.

  • Inoculation: Aseptically spread a standardized inoculum of the test bacterium over the surface of the agar.

  • Cup Creation: Create wells or cups (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells. Also, add a standard antibiotic solution and a solvent control (DMSO).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Antimicrobial_Screening_Workflow A Prepare and pour nutrient agar plates B Inoculate with bacterial culture A->B C Create wells in the agar B->C D Add test compounds and controls C->D E Incubate for 24h D->E F Measure zones of inhibition E->F

Caption: Workflow for antimicrobial screening using the cup-plate method.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological process, and chronic inflammation is implicated in various diseases. Benzofuran derivatives have emerged as potential anti-inflammatory agents by modulating key inflammatory pathways.[7]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Fluorinated benzofuran and dihydrobenzofuran derivatives have shown potent anti-inflammatory effects.[7]

Compound/DerivativeAssayIC₅₀ (µM)Reference(s)
Fluorinated benzofuran 1 IL-6 secretion1.2[7]
CCL2 secretion1.5[7]
NO production2.4[7]
PGE₂ production1.1[7]
Fluorinated benzofuran 2 IL-6 secretion9.04[7]
CCL2 secretion19.3[7]
NO production5.2[7]
PGE₂ production20.5[7]

IC₅₀: The half-maximal inhibitory concentration.

The data indicates that specific substitutions, such as the presence of fluorine, bromine, and hydroxyl or carboxyl groups, can enhance the anti-inflammatory properties of benzofuran derivatives.[7]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of a compound to suppress the inflammatory response in vitro.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 96-well plates

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Griess reagent (for NO measurement)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

Anti_Inflammatory_Assay_Workflow A Seed RAW 264.7 macrophages B Pre-treat with test compounds A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Measure NO production with Griess reagent E->F G Calculate % inhibition F->G

Caption: Workflow for the in vitro anti-inflammatory assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is intricately linked to the nature of the substituent introduced at the 3-position.

  • For Anticancer Activity: The presence of a morpholinomethyl group at the 3-position appears to be favorable for cytotoxicity against lung cancer cells.[2] Further substitutions on appended aromatic rings, such as methoxy groups, can enhance this activity.[2]

  • For Antimicrobial Activity: Halogenation of the benzofuran scaffold is a crucial determinant of antimicrobial and antifungal efficacy.[5] The position and number of halogen atoms can significantly impact the activity spectrum.

  • For Anti-inflammatory Activity: The incorporation of fluorine, bromine, and hydroxyl or carboxyl groups has been shown to enhance anti-inflammatory properties.[7]

Conclusion

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate serves as a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The strategic modification of this scaffold has yielded derivatives with promising anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships highlighted in this guide provide a rational basis for the design of novel and more potent therapeutic agents. Further exploration of the chemical space around this privileged core is warranted to unlock its full therapeutic potential.

References

  • International Journal of Pharmacy and Biological Sciences. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. [Link]

  • Molecules. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]

  • ResearchGate. (2021). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2017). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. [Link]

  • European Journal of Medicinal Chemistry. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. [Link]

  • Cancers. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • ResearchGate. (2010). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. [Link]

  • Molecules. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Molecules. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]

  • RSC Advances. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Semantic Scholar. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • International Journal of Molecular Sciences. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]

  • Molecules. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

  • Journal of Agricultural and Food Chemistry. (2023). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. [Link]

  • Molecules. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]

  • RSC Advances. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Molecules. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. [Link]

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A Comparative Guide to the Reactivity of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the reactivity of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate with other common alkylating agents. By examining the structural features, reaction kinetics, and mechanistic pathways, this document aims to equip researchers with the necessary insights to make informed decisions in synthetic chemistry and drug development.

Introduction: The Unique Profile of a Benzofuran-Based Alkylating Agent

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a tailored alkylating agent featuring a benzofuran scaffold, a structure of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] The reactivity of this molecule is primarily centered on the bromomethyl group at the 3-position, which acts as the electrophilic site for nucleophilic attack. Its unique reactivity profile stems from the interplay of the benzofuran ring system, the ester functionality, and the nature of the leaving group.

The core of its reactivity lies in its benzylic-like nature. The carbon atom bearing the bromine is adjacent to the furan ring, which is part of the larger aromatic benzofuran system. This structural motif allows for the stabilization of a developing positive charge on the benzylic carbon through resonance, a key factor influencing the rate and mechanism of nucleophilic substitution reactions.[2][3][4]

Mechanistic Considerations: S_N1 vs. S_N2 Pathways

Nucleophilic substitution reactions, the primary mode of action for alkylating agents, can proceed through two main mechanisms: S_N1 (unimolecular) and S_N2 (bimolecular). The preferred pathway is dictated by several factors, including the structure of the alkylating agent, the nature of the nucleophile, the leaving group's ability, and the solvent.[5][6][7]

  • S_N1 Pathway: This two-step mechanism involves the formation of a carbocation intermediate. It is favored by substrates that can form stable carbocations, weak nucleophiles, good leaving groups, and polar protic solvents.[8][9] The resonance stabilization afforded by the benzofuran ring suggests that Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate has the potential to react via an S_N1 mechanism.

  • S_N2 Pathway: This is a one-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. It is favored by unhindered substrates, strong nucleophiles, and polar aprotic solvents.[7][10] The primary nature of the bromomethyl group in our target molecule also makes it a candidate for the S_N2 pathway.

The actual operative mechanism for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is likely a continuum between these two extremes and can be influenced by the specific reaction conditions.

Comparative Reactivity Analysis

To provide a comprehensive comparison, we will evaluate the reactivity of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate against a selection of common laboratory and industrial alkylating agents.

Alkylating AgentStructurePredominant Mechanism(s)Key Reactivity Features
Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate S_N1 / S_N2Benzylic-like reactivity, resonance-stabilized carbocation. The electron-withdrawing ester group may slightly decrease the rate of S_N1 by destabilizing the carbocation, but could enhance S_N2 reactivity by making the carbon more electrophilic.
Benzyl Bromide S_N1 / S_N2A classic benzylic halide. Readily undergoes both S_N1 and S_N2 reactions due to the resonance-stabilized benzyl carbocation and relatively unhindered primary carbon.[11][12]
Methyl Iodide S_N2A simple methyl halide that is highly reactive in S_N2 reactions due to minimal steric hindrance. Iodide is an excellent leaving group.[13]
Ethyl Bromoacetate S_N2The alpha-carbonyl group makes the carbon highly electrophilic, favoring the S_N2 pathway.
tert-Butyl Bromide S_N1A tertiary alkyl halide that reacts almost exclusively via the S_N1 mechanism due to the formation of a stable tertiary carbocation and significant steric hindrance preventing S_N2 attack.
Experimental Protocol for Comparative Kinetic Studies

To quantitatively assess the relative reactivity of these alkylating agents, a standardized kinetic experiment can be performed. The following protocol outlines a method for comparing the rates of reaction with a common nucleophile.

Objective: To determine the relative second-order rate constants for the reaction of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate and other selected alkylating agents with a model nucleophile, such as thiophenol, in a standardized solvent system.

Materials:

  • Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

  • Benzyl Bromide

  • Methyl Iodide

  • Ethyl Bromoacetate

  • tert-Butyl Bromide

  • Thiophenol (nucleophile)

  • Acetonitrile (solvent, polar aprotic)

  • Internal standard (e.g., dodecane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of each alkylating agent in acetonitrile.

    • Prepare a 0.1 M stock solution of thiophenol in acetonitrile.

    • Prepare a 0.05 M solution of the internal standard in acetonitrile.

  • Reaction Setup:

    • In a series of reaction vials, combine 1.0 mL of the thiophenol stock solution and 1.0 mL of the internal standard solution.

    • Equilibrate the vials to a constant temperature (e.g., 25°C) in a water bath.

    • Initiate the reaction by adding 1.0 mL of one of the alkylating agent stock solutions to a vial. Start a timer immediately.

  • Time-Course Analysis:

    • At regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a vial containing 900 µL of a suitable quenching solution (e.g., a dilute acid in acetonitrile) to neutralize the nucleophile.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining alkylating agent and the formed product.

    • Use the internal standard to correct for any variations in injection volume.

  • Data Analysis:

    • Plot the concentration of the alkylating agent versus time.

    • Assuming pseudo-first-order conditions (if the nucleophile is in large excess) or by using the integrated second-order rate law, calculate the rate constant (k) for each alkylating agent.

Causality Behind Experimental Choices:

  • Nucleophile: Thiophenol is chosen as it is a soft, highly polarizable nucleophile that is effective in S_N2 reactions. Its reaction progress can be easily monitored.

  • Solvent: Acetonitrile is a polar aprotic solvent that can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus favoring the S_N2 pathway for comparison.[10][14][15] This allows for a more direct comparison of the intrinsic reactivity of the electrophiles.

  • Technique: HPLC is a robust and sensitive analytical technique for separating and quantifying the components of the reaction mixture over time, providing accurate kinetic data.

Visualizing Reaction Mechanisms and Workflows

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) R_X R-X Carbocation R+ R_X->Carbocation Ionization X_minus X- R_X->X_minus Product R-Nu Carbocation->Product Nu_minus Nu- Nu_minus->Product

Caption: The S_N1 reaction mechanism proceeds in two steps.

SN2_Mechanism Reactants Nu- + R-X TransitionState [Nu---R---X]δ- Reactants->TransitionState Concerted Attack Products Nu-R + X- TransitionState->Products

Caption: The S_N2 reaction is a single, concerted step.

Experimental_Workflow Prep Prepare Stock Solutions React Initiate Reaction Prep->React Sample Withdraw Aliquots at Time Intervals React->Sample Quench Quench Reaction Sample->Quench Analyze HPLC Analysis Quench->Analyze Data Calculate Rate Constants Analyze->Data

Caption: Workflow for the comparative kinetic study.

Expected Results and Interpretation

The kinetic data will allow for a quantitative ranking of the reactivity of the tested alkylating agents under the specified conditions. It is anticipated that:

  • Methyl Iodide will exhibit the fastest S_N2 reaction rate due to minimal steric hindrance and an excellent leaving group.

  • Benzyl Bromide will also be highly reactive, likely showing a rate comparable to or slightly slower than methyl iodide in an S_N2-favoring system.

  • Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is predicted to be a reactive alkylating agent, with a rate influenced by the electronic effects of the benzofuran ring and the ester group. Its reactivity is expected to be in the same order of magnitude as benzyl bromide.

  • Ethyl Bromoacetate will be reactive due to the activating effect of the adjacent carbonyl group.

  • tert-Butyl Bromide will show a negligible reaction rate under these S_N2-favoring conditions.

Conclusion

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a structurally interesting and reactive alkylating agent. Its reactivity is governed by its benzylic-like character, which allows for stabilization of charge in the transition state of both S_N1 and S_N2 reactions. Comparative kinetic studies are essential to precisely position its reactivity relative to other standard alkylating agents. The insights gained from such studies are invaluable for chemists designing synthetic routes and for pharmacologists developing novel therapeutics. Alkylating agents are a cornerstone of cancer chemotherapy, and understanding the reactivity of new agents is crucial for predicting their efficacy and toxicity profiles.[16][17][18][19]

References

  • Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021). [Link]

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A Comparative Guide to the Spectroscopic Analysis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a highly versatile heterocyclic building block, pivotal in the synthesis of novel compounds within medicinal chemistry and materials science. Its significance lies in the reactive bromomethyl group at the C3 position, which serves as an excellent electrophilic site for various nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functional groups, leading to a wide array of substituted benzofuran derivatives. Understanding the spectroscopic signature of both the starting material and its reaction products is paramount for reaction monitoring, structure elucidation, and purity assessment.

This guide provides an in-depth comparative analysis of the spectroscopic data for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate and a representative nucleophilic substitution product, Ethyl 3-(morpholinomethyl)-1-benzofuran-2-carboxylate. By examining the causal relationships behind shifts in NMR spectra, changes in IR vibrational modes, and fragmentation patterns in mass spectrometry, this document aims to equip researchers with the practical insights needed for unambiguous characterization of this important class of compounds.

Section 1: A Prototypical Reaction Pathway: Nucleophilic Substitution

The primary utility of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is its susceptibility to SN2 reactions. The C-Br bond is polarized, rendering the benzylic carbon electrophilic and the bromide a good leaving group. A common and illustrative transformation is the reaction with a secondary amine, such as morpholine, to yield the corresponding 3-(aminomethyl) derivative.

This reaction is typically carried out in the presence of a base to neutralize the HBr byproduct and often with the addition of an iodide salt (e.g., NaI or KI) to catalyze the reaction via the Finkelstein reaction mechanism. The iodide ion, being a softer and better nucleophile than bromide, can transiently replace the bromide, creating a more reactive iodo-intermediate which is then readily attacked by the amine.[1]

Caption: Prototypical SN2 reaction of the title compound with morpholine.

Section 2: Comparative Spectroscopic Analysis

The most definitive way to confirm the success of the synthesis is to compare the spectroscopic data of the product against that of the starting material. The key changes are predictable and serve as diagnostic markers.

¹H NMR Spectroscopy: Tracking Proton Environments

Proton NMR is arguably the most powerful tool for tracking this transformation. The disappearance of the starting material's key signal and the appearance of new, characteristic product signals provide clear evidence of the substitution.

Key Diagnostic Changes:

  • Disappearance of -CH₂Br: The singlet corresponding to the bromomethyl protons in the starting material, typically found around δ 4.7-4.8 ppm , will completely disappear in the pure product. This downfield shift is due to the deshielding effect of the electronegative bromine atom.

  • Appearance of -CH₂-N: A new singlet will appear for the methylene protons now attached to the morpholine nitrogen. This signal is shifted upfield relative to the starting material, usually appearing around δ 3.8-4.0 ppm . The nitrogen is less electronegative than bromine, resulting in a more shielded environment for these protons.

  • Appearance of Morpholine Protons: New signals corresponding to the morpholine ring protons will be observed, typically as two multiplets (or broad singlets) around δ 2.5-2.7 ppm (for the protons adjacent to the nitrogen) and δ 3.6-3.8 ppm (for the protons adjacent to the oxygen).

Proton Assignment Starting Material (SM) δ (ppm) Product (P) δ (ppm) Multiplicity Comments on Shift Change
Ethyl -CH₃~1.4 (t)~1.4 (t)TripletNo significant change expected.
Ethyl -CH₂-~4.4 (q)~4.4 (q)QuartetNo significant change expected.
Benzofuran Aromatic H~7.3-7.8 (m)~7.3-7.8 (m)MultipletMinor shifts possible, but overall pattern is retained.
C3-CH₂-X~4.75 (s) N/A SingletDiagnostic Disappearance: Signal vanishes upon substitution.
C3-CH₂-NN/A ~3.9 (s) SingletDiagnostic Appearance: Confirms new C-N bond formation.
Morpholine -CH₂-NN/A ~2.6 (m)MultipletAppearance confirms incorporation of the morpholine ring.
Morpholine -CH₂-ON/A ~3.7 (m)MultipletAppearance confirms incorporation of the morpholine ring.

Note: Exact chemical shifts can vary based on solvent and concentration. Data is compiled from typical values for similar structures.[2][3]

FT-IR Spectroscopy: Monitoring Functional Groups

Infrared spectroscopy provides a quick and effective method to monitor the reaction by observing the vibrations of specific functional groups.

Key Diagnostic Changes:

  • Loss of C-Br Stretch: The starting material will exhibit a weak to medium absorption in the fingerprint region corresponding to the C-Br stretching vibration, typically found between 690-515 cm⁻¹ .[4] This peak will be absent in the product's spectrum.

  • Retention of Key Functionality: Both spectra will share strong absorptions characteristic of the benzofuran core and the ethyl ester.

    • C=O Stretch (Ester): A very strong, sharp peak around 1710-1745 cm⁻¹ .[5]

    • C-O Stretch (Ester & Furan): Strong peaks in the 1300-1000 cm⁻¹ region.

    • Aromatic C=C Stretch: Medium peaks around 1600-1450 cm⁻¹ .[6]

Functional Group Wavenumber (cm⁻¹) in SM Wavenumber (cm⁻¹) in P Key Observation
Aromatic C-H~3100-3000~3100-3000Retained
Aliphatic C-H~2980-2850~2980-2850Retained, may increase in intensity
Ester C=O~1720 (strong)~1720 (strong)Retained
Aromatic C=C~1600-1450~1600-1450Retained
C-O Stretch~1250-1050~1250-1050Retained
C-Br Stretch ~650 (weak-med) Absent Diagnostic Disappearance
Mass Spectrometry: Confirming Molecular Weight and Composition

Mass spectrometry provides the definitive confirmation of the product's molecular weight and elemental composition, offering a clear distinction from the starting material.

Key Diagnostic Changes:

  • Molecular Ion Peak (M⁺): The molecular weight will increase from 282.11 g/mol (for C₁₂H₁₁BrO₃) to 289.32 g/mol (for C₁₆H₁₉NO₄).

  • Loss of Bromine Isotopic Pattern: The most striking feature in the mass spectrum of the starting material is the characteristic isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8][9] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). The absence of this 1:1 pattern in the product's mass spectrum is conclusive proof that the bromine atom has been displaced.[7][10]

Species Starting Material (SM) Product (P) Key Observations
Expected m/z [M]⁺ 281/283 289 Shift in molecular weight confirms substitution.
Isotopic Pattern ~1:1 ratio for M⁺ and M+2 Absent Crucial Diagnostic: Disappearance confirms loss of Br.
Key Fragments [M-Br]⁺ at m/z 202[M-morpholine]⁺, cleavage at the benzylic C-N bond.Fragmentation patterns shift to reflect the new structure.

Section 3: Experimental Protocols

Adherence to a robust and well-documented protocol is essential for reproducibility and generating reliable analytical data.

Synthesis of Ethyl 3-(morpholinomethyl)-1-benzofuran-2-carboxylate
  • Reagent Setup: To a solution of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate (1.0 eq) in anhydrous acetonitrile (MeCN, ~0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq), potassium iodide (KI, 0.1 eq), and morpholine (1.2 eq).

  • Reaction: Stir the mixture vigorously at 60-70 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Analytical Workflow

A systematic analytical workflow ensures that all data is collected efficiently and contributes to a comprehensive characterization of the final product.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis A Reaction Mixture B Aqueous Work-up A->B C Column Chromatography B->C D Pure Product C->D E ¹H & ¹³C NMR D->E F FT-IR D->F G LC-MS D->G I Structure Elucidation & Purity Confirmation E->I F->I H HRMS (optional) G->H for exact mass G->I H->I

Caption: A standard workflow for synthesis, purification, and analysis.

Conclusion

The spectroscopic analysis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate reaction products is a clear and logical process when approached systematically. By comparing the spectra of the product to the starting material, a researcher can find multiple points of confirmation for a successful transformation. The key diagnostic markers—the disappearance of the -CH₂Br proton signal in ¹H NMR, the loss of the C-Br vibrational band in FT-IR, and the vanishing of the characteristic 1:1 isotopic M/M+2 pattern in mass spectrometry—provide a self-validating system for structural confirmation. This guide illustrates that a comprehensive, multi-technique spectroscopic analysis is indispensable for ensuring the scientific integrity of synthetic work in modern chemical research.

References

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A Comparative Guide to the Structural Validation of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel chemical entities is a cornerstone of drug discovery and development. For derivatives of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, a scaffold of significant interest due to its prevalence in biologically active compounds, rigorous structural validation is paramount. This guide provides a comprehensive comparison of analytical techniques, offering insights into experimental choices and data interpretation to ensure the unambiguous characterization of these molecules.

The Imperative of Orthogonal Validation Methods

No single analytical technique can definitively confirm the structure of a complex organic molecule. A multi-faceted approach, employing several orthogonal methods, is essential for a self-validating system. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate derivatives, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected Chemical Shifts (δ) and Splitting Patterns:

ProtonsExpected Chemical Shift (ppm)MultiplicityCausality of Chemical Shift and Multiplicity
-CH₂Br (Bromomethyl) ~4.5 - 5.0Singlet (s)The electronegative bromine atom strongly deshields the methylene protons, shifting them downfield. In the absence of adjacent protons, the signal appears as a singlet.
Aromatic Protons (Benzofuran ring) ~7.2 - 7.8Multiplet (m) or distinct doublets/tripletsThe exact shifts and coupling constants depend on the substitution pattern on the benzene ring. Protons on the benzofuran system typically appear in this region.[1][2]
-OCH₂CH₃ (Ethyl ester) ~4.2 - 4.5 (quartet, q)~1.2 - 1.5 (triplet, t)Quartet (q)Triplet (t)The methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons. The methyl protons are split into a triplet by the two neighboring methylene protons.[3]

Expert Insight: The singlet for the bromomethyl group is a key diagnostic peak. Its integration value should correspond to two protons. Any deviation from a sharp singlet could indicate restricted rotation or the presence of diastereomers in more complex derivatives.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a count of unique carbon atoms and information about their hybridization and electronic environment.

Expected Chemical Shifts (δ):

CarbonExpected Chemical Shift (ppm)Rationale
C=O (Ester carbonyl) ~160 - 165The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom.
Aromatic/Benzofuran Carbons ~110 - 155Carbons within the fused aromatic system resonate in this characteristic region.[2]
-OCH₂CH₃ (Ethyl ester) ~60 - 65 (-OCH₂) ~14 (-CH₃)The carbon attached to the oxygen is deshielded, while the terminal methyl carbon is shielded.
-CH₂Br (Bromomethyl) ~25 - 35The carbon attached to the bromine is shifted downfield due to the halogen's electronegativity.

Trustworthiness Check: The number of signals in the ¹³C NMR spectrum should match the number of chemically non-equivalent carbons in the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further validating the assignments.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] Standard pulse programs are generally sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks in both ¹H and ¹³C spectra based on chemical shifts, coupling constants, and multiplicity. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively, for more complex derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms acquire_1h Acquire ¹H Spectrum add_tms->acquire_1h Transfer to NMR tube acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (Optional) acquire_13c->acquire_2d ft Fourier Transform acquire_2d->ft Raw Data (FID) phase_baseline Phase & Baseline Correction ft->phase_baseline assign Assign Peaks & Integrate phase_baseline->assign Final Structure Validation Final Structure Validation assign->Final Structure Validation

Caption: Workflow for NMR-based structural validation.

Section 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula. This is a critical step in confirming the identity of the synthesized derivative.

Key Observations in the Mass Spectrum
  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.

  • Isotopic Pattern for Bromine: A crucial diagnostic feature for these derivatives is the presence of a characteristic M+2 peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] This results in two peaks of almost equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.[6] The presence of this isotopic pattern is strong evidence for a monobrominated compound.[6]

  • Fragmentation Pattern: The molecule may fragment in predictable ways. Common fragmentations include the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), or the entire ester group (-73 Da). The loss of a bromine radical (-79 or -81 Da) is also possible.

High-Resolution Mass Spectrometry (HRMS) vs. Low-Resolution MS
FeatureLow-Resolution MSHigh-Resolution MS (e.g., TOF, Orbitrap)
Mass Accuracy Measures to the nearest integer mass unit.Measures to several decimal places (e.g., < 5 ppm).
Information Provided Nominal molecular weight and fragmentation.Exact mass, allowing for the unambiguous determination of the elemental formula.
Confidence in Structure Moderate.High. Provides strong evidence for the proposed structure.

Expert Insight: For publication and regulatory submissions, HRMS data is the gold standard. It provides a much higher level of confidence in the assigned molecular formula than low-resolution MS.

Experimental Protocol: HRMS Analysis (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

  • Ionization: ESI generates protonated molecules, [M+H]⁺, or adducts with sodium, [M+Na]⁺.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument's high resolving power will allow for the measurement of the exact mass of the molecular ion.

  • Analysis: Compare the experimentally measured exact mass with the theoretical exact mass calculated for the proposed molecular formula. The difference should be within a few parts per million (ppm).

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prepare_solution Prepare Dilute Solution (e.g., 1 mg/mL in MeOH) infuse Direct Infusion into ESI Source prepare_solution->infuse acquire_spectrum Acquire Spectrum (Positive Ion Mode) infuse->acquire_spectrum identify_m_peak Identify Molecular Ion Peak ([M+H]⁺) acquire_spectrum->identify_m_peak check_isotope Verify Br Isotope Pattern (M, M+2) identify_m_peak->check_isotope compare_mass Compare Experimental vs. Theoretical Exact Mass check_isotope->compare_mass Formula Confirmation Formula Confirmation compare_mass->Formula Confirmation

Caption: Workflow for HRMS-based formula confirmation.

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Key Functional Groups

FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in the molecule.

Diagnostic Vibrational Frequencies
Functional GroupWavenumber (cm⁻¹)AppearanceSignificance
C=O (Ester) ~1700 - 1730Strong, sharpConfirms the presence of the ester carbonyl group. The conjugation with the benzofuran ring may slightly lower the frequency.[7]
C-O (Ester) ~1200 - 1300StrongCorresponds to the stretching vibration of the C-O single bond of the ester.
C=C (Aromatic) ~1450 - 1600Medium to weak, multiple bandsCharacteristic of the aromatic benzofuran system.
C-H (Aromatic) ~3000 - 3100Medium to weakAromatic C-H stretching vibrations.
C-H (Aliphatic) ~2850 - 3000MediumAliphatic C-H stretching from the ethyl and bromomethyl groups.
C-Br ~500 - 650Medium to weakWhile in a crowded region, a band in this area can suggest the presence of a C-Br bond.

Authoritative Grounding: The presence of a strong absorption band around 1700-1730 cm⁻¹ is a definitive indicator of the ester carbonyl functionality.[7] Its absence would immediately cast doubt on the proposed structure.

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule.

Comparative Summary and Best Practices

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, stereochemistry.Unparalleled for detailed structural elucidation.Requires larger sample amounts, can be complex for mixtures.
HRMS Exact mass and elemental formula.High sensitivity, unambiguous formula determination.Provides no information on connectivity or stereochemistry.
FTIR Presence of key functional groups.Fast, simple, requires minimal sample.Provides limited structural information, spectra can be complex.

Self-Validating System: The power of this multi-technique approach lies in its self-validating nature. The elemental formula from HRMS must be consistent with the number and types of atoms determined by NMR. The functional groups identified by FTIR must be present in the structure elucidated by NMR. Any inconsistencies between these datasets indicate a potential structural misassignment or the presence of impurities.

Conclusion

The structural validation of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate derivatives requires a synergistic and critical evaluation of data from NMR, MS, and FTIR. By understanding the causality behind the experimental observations and cross-validating the results from these orthogonal techniques, researchers can ensure the structural integrity of their compounds, a critical step for the advancement of drug development programs.

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A Comparative Guide for Synthetic Chemists: Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the vast toolkit of organic synthesis, alkylating agents are indispensable reagents for forging new carbon-heteroatom and carbon-carbon bonds. Among these, benzylic bromides are a prominent class, valued for their reactivity which is enhanced by the stabilizing influence of the adjacent aromatic system. This guide provides an in-depth comparison of two such reagents: the classic, workhorse molecule, Benzyl Bromide, and the more complex, specialized building block, Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

This analysis moves beyond a simple cataloging of properties to explore the nuanced differences in reactivity, mechanistic pathways, and strategic applications. We aim to equip researchers, particularly those in drug development and materials science, with the insights needed to make informed decisions when selecting an alkylating agent for their specific synthetic goals.

Physicochemical and Structural Overview

At first glance, both molecules share the core benzylic bromide functionality. However, their structural differences are profound and dictate their distinct roles in synthesis. Benzyl bromide is a simple benzene ring appended with a bromomethyl group.[1] In contrast, Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate incorporates this reactive moiety into a larger, heterocyclic scaffold that is itself a common motif in pharmacologically active compounds.[2][3]

PropertyBenzyl BromideEthyl 3-(bromomethyl)-1-benzofuran-2-carboxylate
Chemical Structure C₆H₅CH₂BrC₁₂H₁₁BrO₃
Molecular Weight 171.04 g/mol [4]283.12 g/mol
Appearance Colorless to yellow liquid[1][5]Solid (Typical)
Melting Point -3.9 °C[1]Not widely reported, expected to be a solid at RT
Boiling Point 201 °C[1]Not applicable (solid)
CAS Number 100-39-0[1]66435-15-4 (similar structure)
Solubility Soluble in organic solvents; slightly soluble in water[5]Soluble in common organic solvents (e.g., ACN, DMF)

Note: Data for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is less commonly tabulated and is based on typical properties of similar organic solids and information from synthesis literature.

Reactivity Profile and Mechanistic Insights

The primary function of both reagents is to act as electrophiles in nucleophilic substitution reactions. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, dictated by the nucleophile, solvent, and substrate structure.[6]

Benzyl Bromide: As a primary benzylic halide, benzyl bromide readily undergoes Sₙ2 reactions with a wide range of nucleophiles due to minimal steric hindrance.[6] However, it can also participate in Sₙ1 reactions because the resulting benzyl carbocation is significantly stabilized by resonance delocalization of the positive charge across the benzene ring.[7] This dual reactivity makes it a versatile reagent.[5] Its primary application is the introduction of the benzyl (Bn) group, often as a protecting group for alcohols, amines, and carboxylic acids.[1][4]

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate: This molecule is also a benzylic bromide, with the benzofuran system providing resonance stabilization. However, two key structural features modulate its reactivity compared to benzyl bromide:

  • The Benzofuran Ring: The heterocyclic system provides resonance stabilization, analogous to the benzene ring.

  • The C2-Ester Group: The ethyl carboxylate group at the adjacent C2 position is strongly electron-withdrawing. This effect significantly destabilizes the developing positive charge on the benzylic carbon in an Sₙ1-type transition state or the partial positive charge in an Sₙ2 transition state.

Consequently, Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is expected to be a less reactive electrophile than benzyl bromide under identical conditions. Its utility lies not in its speed, but in its function as a molecular scaffold. The goal of using this reagent is not merely to alkylate, but to introduce the entire benzofuran-2-carboxylate moiety, a valuable pharmacophore found in numerous bioactive molecules.[8][9]

G cluster_0 Sₙ2 Mechanism (Concerted) cluster_1 Sₙ1 Mechanism (Stepwise) Nu Nucleophile (Nu⁻) BnBr Benzyl Bromide Nu->BnBr Backside Attack TS_BnBr [Nu---CH₂(Ph)---Br]⁻ Transition State Prod_BnBr Nu-CH₂(Ph) + Br⁻ TS_BnBr->Prod_BnBr Bond Formation/ Leaving Group Departure BnBr->TS_BnBr BnBr_SN1 Benzylic Bromide Carbocation Benzylic Carbocation (Resonance Stabilized) BnBr_SN1->Carbocation Slow, Rate-Determining Step (Leaving Group Departure) Prod_SN1 Nu-Substituted Product Carbocation->Prod_SN1 Nu_SN1 Nucleophile (Nu⁻) Nu_SN1->Prod_SN1 Fast Attack

Caption: General Nucleophilic Substitution Pathways for Benzylic Bromides.

Comparative Synthetic Protocols

The choice of reaction conditions reflects the reagent's reactivity and the intended outcome.

Protocol 1: Typical N-Alkylation using Benzyl Bromide

This protocol details the common synthesis of a secondary or tertiary amine, a fundamental transformation in medicinal chemistry.[10]

Objective: To synthesize N,N-dibenzylaniline from aniline.

Methodology:

  • Setup: To a 100 mL round-bottom flask, add aniline (5 mmol, 1.0 equiv.). Suspend in water (20 mL).

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 11 mmol, 2.2 equiv.) followed by benzyl bromide (11 mmol, 2.2 equiv.).[10] A surfactant like sodium dodecyl sulfate (SDS) can be added to facilitate the reaction in an aqueous medium.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. The solid product will precipitate.

  • Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N,N-dibenzylaniline.[10]

G Start Aniline + NaHCO₃ in Water Add_BnBr Add Benzyl Bromide (2.2 equiv) Start->Add_BnBr Heat Heat to 80°C (1-2 hours) Add_BnBr->Heat TLC Monitor by TLC Heat->TLC TLC->Heat Incomplete Cool Cool to RT, Precipitate Forms TLC->Cool Complete Filter Filter & Wash Cool->Filter Recrystallize Recrystallize Filter->Recrystallize End Pure Product Recrystallize->End

Caption: Workflow for N-Alkylation using Benzyl Bromide.

Protocol 2: Synthesis of a Bioactive Scaffold using Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

This protocol demonstrates the use of the benzofuran reagent to construct a more complex molecule, as seen in the synthesis of potential antitumor agents.[11]

Objective: To synthesize Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate.

Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve Ethyl 3-(bromomethyl)benzofuran-2-carboxylate (7 mmol, 1.0 equiv.) in acetonitrile (ACN).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) as a base, followed by an excess of morpholine (15 mmol, ~2.1 equiv.) as the nucleophile.[11] The addition of a catalytic amount of sodium iodide can enhance the reaction rate by in-situ formation of the more reactive iodo-intermediate.

  • Reaction: Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure product.[11]

Head-to-Head Application Comparison

FeatureBenzyl BromideEthyl 3-(bromomethyl)-1-benzofuran-2-carboxylate
Primary Role General benzylating agent, protecting group introduction[5]Introduction of a specific benzofuran scaffold[11]
Relative Reactivity HighModerate (Deactivated by C2-ester)
Product Complexity Low to Moderate (Adds C₇H₇ group)High (Adds C₁₂H₁₁O₃ group)
Strategic Goal Functional group modification/protectionCore structure construction, lead generation in drug discovery
Common Nucleophiles Alcohols, phenols, amines, thiols, carboxylates[5][12]Primarily N- and S-nucleophiles for building complex side chains[11]

Practical Considerations: Safety, Availability, and Cost

Safety:

  • Benzyl Bromide: Is a potent lachrymator and is intensely irritating to the skin, eyes, and mucous membranes.[1][4] It must be handled with extreme care in a well-ventilated fume hood. Its use in chemical warfare highlights its hazardous nature.[13]

  • Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate: As an alkylating agent and a benzylic bromide, it should be considered an irritant and handled with appropriate personal protective equipment (PPE). However, its solid nature may reduce the risk of vapor inhalation compared to liquid benzyl bromide.

Availability and Cost:

  • Benzyl Bromide: Is a widely available, bulk chemical. It is relatively inexpensive, making it suitable for large-scale synthesis and routine applications.

  • Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate: This is a specialized, fine chemical. Its synthesis is a multi-step process, beginning with precursors like salicylaldehyde.[8] Consequently, it is significantly more expensive and available from a more limited number of suppliers.

Conclusion

The choice between benzyl bromide and Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is fundamentally a choice of synthetic strategy.

  • Choose Benzyl Bromide for routine, efficient benzylation where the primary goal is protection or simple modification of a functional group. Its high reactivity, low cost, and extensive documentation make it the superior choice for these tasks.

  • Choose Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate when the synthetic target requires the incorporation of the benzofuran core. Its value is not as a simple alkylating agent, but as a complex building block for constructing molecules with potential biological activity. The lower reactivity is a necessary trade-off for the significant increase in molecular complexity and functionality it provides in a single step.

For the modern researcher in drug development, understanding this distinction is key. While one is a tool for modification, the other is a cornerstone for innovation.

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  • El-Gamal, M. I., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Molecules, 26(15), 4583.
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The Vanguard of Cancer Therapeutics: A Comparative Analysis of Benzofuran-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers down a multitude of molecular avenues. Among the most promising are heterocyclic compounds, with the benzofuran scaffold emerging as a privileged structure in medicinal chemistry.[1][2] Its unique fused ring system of benzene and furan provides a versatile backbone for the synthesis of derivatives with a wide array of pharmacological activities, most notably in the realm of oncology.[3][4] This guide offers an in-depth comparative study of benzofuran-based compounds in cancer research, dissecting their mechanisms of action, presenting supporting experimental data, and providing detailed protocols for their evaluation.

The Benzofuran Scaffold: A Privileged Foundation for Anticancer Drug Design

The inherent biological activity of the benzofuran nucleus, found in various natural products, has inspired the development of a vast library of synthetic derivatives.[3] The rationale behind this extensive research lies in the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This structural versatility enables the design of compounds that can selectively target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This guide will focus on a comparative analysis of three distinct classes of benzofuran-based anticancer agents, each targeting a critical oncogenic pathway:

  • VEGFR-2 Inhibitors: Targeting angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.

  • Aurora B Kinase Inhibitors: Disrupting mitosis and inducing cell cycle arrest, leading to cancer cell death.

  • mTOR Inhibitors: Blocking a central regulator of cell growth, proliferation, and metabolism.

Comparative Analysis of Anticancer Activity

The efficacy of these benzofuran derivatives is typically first assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for comparing potency.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Representative Benzofuran-Based Inhibitors
Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
VEGFR-2 Inhibitor Benzofuran-Chalcone Hybrid (4g)HCC1806 (Breast)5.93[1]
HeLa (Cervical)5.61[1]
A549 (Lung)> 40[1]
Aurora B Kinase Inhibitor Compound S6HeLa (Cervical)0.8[5]
HepG2 (Liver)1.2[5]
SW620 (Colon)1.5[5]
mTOR Inhibitor Benzofuran Derivative (30b)SQ20B (Head and Neck)0.46[6]
HCT116 (Colon)1.8[6]
HT29 (Colon)2.5[6]

Note: The data presented in this table is a selection from various studies and is intended for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanistic Insights and Signaling Pathways

A deeper understanding of the anticancer activity of these compounds requires an examination of their specific molecular targets and the signaling pathways they modulate.

Benzofuran-Based VEGFR-2 Inhibitors: Starving the Tumor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[7] Its activation by VEGF triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Benzofuran-based compounds have been designed to competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[2]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Benzofuran Benzofuran-based VEGFR-2 Inhibitor Benzofuran->VEGFR2 Inhibits

Caption: Benzofuran-based VEGFR-2 inhibitors block angiogenesis.

Benzofuran-Based Aurora B Kinase Inhibitors: Halting Cell Division

Aurora B kinase is a crucial regulator of mitosis, playing a key role in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[5][8] Its overexpression is common in many cancers and is associated with genomic instability. Benzofuran derivatives have been developed to inhibit the kinase activity of Aurora B, leading to defects in chromosome segregation, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[5]

AuroraB_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraB Aurora B Kinase AuroraB->Prophase Chromosome Condensation AuroraB->Metaphase Kinetochore-Microtubule Attachment AuroraB->Anaphase Chromosome Segregation AuroraB->Cytokinesis Cleavage Furrow Formation G2M_Arrest G2/M Arrest Benzofuran Benzofuran-based Aurora B Inhibitor Benzofuran->AuroraB Inhibits Benzofuran->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inhibition of Aurora B by benzofuran derivatives.

Benzofuran-Based mTOR Inhibitors: A Brake on Cell Growth

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[6][9] The mTOR signaling pathway is frequently hyperactivated in cancer, promoting tumor progression. Benzofuran-based compounds have been identified as potent inhibitors of mTOR, often targeting the mTORC1 complex, which leads to the suppression of protein synthesis and cell growth.[6]

mTOR_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Benzofuran Benzofuran-based mTOR Inhibitor Benzofuran->mTORC1 Inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: Benzofuran derivatives inhibit the mTOR signaling pathway.

Experimental Protocols for In Vitro Evaluation

The following are detailed, step-by-step methodologies for key in vitro assays used to characterize the anticancer properties of benzofuran-based compounds.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.

Workflow for MTT Assay

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of benzofuran compound and incubate. A->B C 3. Add MTT reagent to each well and incubate. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate IC50 values. E->F

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with a range of concentrations of the benzofuran derivative (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Assay

Apoptosis_Workflow A 1. Treat cells with the benzofuran compound. B 2. Harvest and wash cells. A->B C 3. Resuspend cells in Annexin V binding buffer. B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI). C->D E 5. Incubate in the dark. D->E F 6. Analyze by flow cytometry. E->F

Caption: Workflow for detecting apoptosis by Annexin V/PI staining.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the benzofuran compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow for Cell Cycle Analysis

CellCycle_Workflow A 1. Treat cells with the benzofuran compound. B 2. Harvest and fix cells in cold ethanol. A->B C 3. Wash and resuspend cells in PBS. B->C D 4. Treat with RNase A. C->D E 5. Stain with Propidium Iodide (PI). D->E F 6. Analyze by flow cytometry. E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the benzofuran compound at its IC50 concentration for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Conclusion and Future Perspectives

Benzofuran-based compounds represent a highly promising and versatile class of anticancer agents. Their ability to be tailored to target specific oncogenic pathways, such as VEGFR-2, Aurora B kinase, and mTOR, underscores their potential for the development of targeted cancer therapies. The comparative analysis presented in this guide highlights the diverse mechanisms through which these compounds can exert their cytotoxic effects.

The provided experimental protocols offer a robust framework for the in vitro evaluation of novel benzofuran derivatives. Future research should focus on optimizing the selectivity of these compounds for cancer cells to minimize off-target effects and improve their therapeutic index. Furthermore, in vivo studies in animal models are crucial to validate the preclinical efficacy and safety of the most promising candidates, paving the way for their potential translation into clinical applications. The continued exploration of the benzofuran scaffold is poised to yield a new generation of more effective and less toxic cancer treatments.

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This is particularly true for novel scaffolds like Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate and its derivatives, a class of compounds holding significant promise in medicinal chemistry.[1] The synthetic routes to these molecules, while elegant, can often yield a constellation of side-products, unreacted starting materials, and diastereomers.[2][3][4] An unchastened impurity profile can lead to erroneous biological data, compromised intellectual property, and, in the long run, significant setbacks in the drug development pipeline.

This guide provides a comparative analysis of the most pertinent analytical techniques for assessing the purity of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate derivatives. Moving beyond a simple recitation of protocols, we will delve into the underlying rationale for methodological choices, the inherent self-validating nature of robust analytical techniques, and the practical nuances that distinguish a routine check from a comprehensive purity assessment.

The Analytical Gauntlet: A Comparative Overview

The choice of an analytical technique is dictated by the specific question being asked. Are we performing a quick in-process check to monitor reaction completion, or are we establishing the definitive purity of a final compound for regulatory submission? Each technique offers a unique lens through which to view the purity of your synthesized compound.

Technique Principle Primary Use Case Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity determination, impurity profiling.High resolution, sensitivity, and reproducibility.[5]Requires a chromophore for UV detection, potential for co-elution.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification of volatile impurities and byproducts.Excellent for separating thermally stable and volatile compounds, provides structural information from mass spectra.[7][8]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation, definitive identification, and quantitative analysis (qNMR).Provides detailed structural information, can quantify without a reference standard of the impurity.[9][10]Lower sensitivity compared to chromatographic methods.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Functional group identification, confirmation of synthesis.Fast, non-destructive, provides a molecular fingerprint.[12][13]Not suitable for quantification of impurities, limited in distinguishing structurally similar compounds.[14]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

For the quantitative assessment of non-volatile organic compounds, HPLC stands as the undisputed champion in most pharmaceutical laboratories.[5] Its versatility and sensitivity make it ideal for determining the purity of benzofuran derivatives.[15]

The "Why" Behind the Method: Causality in HPLC Protocol Design

A well-designed HPLC method is a self-validating system. The choice of column, mobile phase, and detector is a deliberate exercise in maximizing the separation of the main compound from any potential impurities. For Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate derivatives, a reversed-phase C18 column is a logical starting point due to the moderately non-polar nature of the benzofuran core.[5]

The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a good peak shape and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable timeframe.[15]

The choice of a UV detector is predicated on the presence of a chromophore in the benzofuran ring system, which absorbs UV light.[6] The detection wavelength is selected at the absorbance maximum of the main compound to maximize sensitivity.

Experimental Protocol: HPLC Purity Determination
  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a composition that allows for good retention of the main peak (e.g., 50% B), then linearly increase the percentage of Mobile Phase B to elute more hydrophobic impurities. A typical gradient might be: 0-20 min, 50-95% B; 20-25 min, 95% B; 25-30 min, return to 50% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a wavelength of maximum absorbance for the benzofuran derivative (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject Sample filter->injection column C18 Column injection->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate % Purity integration->calculation

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC is excellent for the main compound and non-volatile impurities, GC-MS is the go-to technique for identifying volatile and semi-volatile impurities that might be present from the synthesis, such as residual solvents or volatile byproducts.[7] Given that the synthesis of the target compound involves a bromomethyl group, GC-MS is particularly adept at identifying halogenated organic impurities.[7][8]

The Rationale of Volatility and Fragmentation

The decision to use GC-MS is based on the anticipated presence of thermally stable and volatile impurities. The sample is vaporized and separated in a long, thin capillary column. The mass spectrometer then bombards the eluting molecules with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern is a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the synthesized compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) to separate highly volatile components, then ramp up to a higher temperature (e.g., 280 °C) to elute less volatile compounds.

    • Injector Temperature: 250 °C.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).

  • Data Analysis: Identify peaks in the total ion chromatogram and compare their mass spectra to a reference library (e.g., NIST) to identify potential impurities.

Visualizing the Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis dissolve Dissolve in Volatile Solvent injection Inject into GC dissolve->injection separation Capillary Column Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Analyzer ionization->detection tic Total Ion Chromatogram detection->tic ms_spectra Mass Spectra of Peaks tic->ms_spectra library_search Library Search & Identification ms_spectra->library_search

Caption: Workflow for GC-MS impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and purity assessment.[10] For a novel compound like Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, ¹H and ¹³C NMR are indispensable for confirming the correct structure has been synthesized.[16][17] Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a reference standard of the analyte.[9]

The Logic of Nuclear Spins and Chemical Environments

NMR operates on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field.[10] The precise frequency of this absorption is highly sensitive to the chemical environment of the nucleus, providing detailed information about the connectivity of atoms in a molecule.[10] Impurities will give rise to their own set of signals, which can often be readily identified in the NMR spectrum.

Experimental Protocol: NMR for Purity Assessment
  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. For qNMR, an internal standard with a known purity and a signal that does not overlap with the analyte signals is also added.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Experiments: Acquire a standard ¹H NMR spectrum. If necessary, acquire a ¹³C NMR spectrum and 2D correlation spectra (e.g., COSY, HSQC) to aid in structural assignment.

  • Data Analysis:

    • Qualitative: Examine the ¹H NMR spectrum for any peaks that do not correspond to the target molecule. The integration of these impurity peaks relative to the integration of the product peaks can give a semi-quantitative estimate of purity.

    • Quantitative (qNMR): Compare the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard of known concentration to calculate the absolute purity of the analyte.

Visualizing the Logical Relationship in NMR

NMR_Logic cluster_principle Fundamental Principle cluster_output Generated Data cluster_interpretation Structural Interpretation nucleus Atomic Nucleus (with spin) b_field Strong Magnetic Field nucleus->b_field aligns spin rf_pulse Radiofrequency Pulse b_field->rf_pulse absorbs energy rf_pulse->nucleus excites nucleus signal NMR Signal rf_pulse->signal relaxation chem_shift Chemical Shift (δ) signal->chem_shift integration Signal Integration signal->integration coupling Spin-Spin Coupling signal->coupling chem_env Chemical Environment chem_shift->chem_env num_protons Number of Protons integration->num_protons neighbor_protons Neighboring Protons coupling->neighbor_protons

Caption: Logical relationships in NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Confirmation of Synthesis

FTIR spectroscopy is a rapid and straightforward technique primarily used to identify the functional groups present in a molecule.[12][13] While not a quantitative method for purity assessment, it serves as an excellent first-pass check to confirm that the desired chemical transformation has occurred.

The Rationale of Molecular Vibrations

FTIR works by passing infrared radiation through a sample and measuring which wavelengths are absorbed.[14] Different functional groups (e.g., C=O, C-Br, C-O) vibrate at characteristic frequencies, resulting in a unique absorption spectrum that acts as a molecular fingerprint.[18][19]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or ground with KBr to form a pellet.

  • FTIR Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Compare the obtained spectrum with the spectrum of the starting material. The disappearance of starting material peaks (e.g., an O-H stretch from a phenol) and the appearance of new peaks corresponding to the product (e.g., the ester C=O stretch) provide evidence of a successful reaction.

Visualizing the Workflow: FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Spectrometer cluster_data Data Analysis sample Place Sample on ATR Crystal ir_beam Pass IR Beam Through Sample sample->ir_beam detector Measure Transmitted IR ir_beam->detector spectrum Generate IR Spectrum detector->spectrum peak_analysis Identify Functional Group Peaks spectrum->peak_analysis comparison Compare to Starting Material peak_analysis->comparison

Caption: Workflow for FTIR functional group analysis.

Conclusion: An Orthogonal Approach to Purity

In the pursuit of scientific rigor, relying on a single analytical technique for purity assessment is a precarious strategy. A far more robust and defensible approach is to use orthogonal methods—techniques that rely on different chemical and physical principles. For Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate derivatives, a combination of HPLC for quantitative purity, NMR for structural confirmation and identification of major impurities, and GC-MS for volatile impurity profiling provides a comprehensive and trustworthy picture of the compound's purity. FTIR serves as a valuable, rapid check for reaction completion.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
  • Validation of Analytical Methods: A Review. Gavin Publishers.
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  • How to determine the purity of newly synthesized organic compound?. ResearchGate.
  • Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. Benchchem.
  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... UNT Digital Library.
  • Fourier Transform Infrared Analysis: Significance and symbolism. (2025).
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  • FTIR Basic Organic Functional Group Reference Chart. Thermo Fisher Scientific. (2015).
  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014).
  • NUCLEAR MAGNETIC RESONANCE (NMR) SPECTROSCOPY. PHARMD GURU.
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  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. (2019).
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  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
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  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed. (2024).
  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. (2019).

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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of novel benzofuran derivatives synthesized from Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, with a focus on their in vitro anticancer properties. We will delve into the rationale behind their synthesis, detailed experimental protocols for their evaluation, and a comparative analysis of their performance against established benchmarks. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

The benzofuran scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[1][2][3] The strategic modification of the benzofuran nucleus allows for the fine-tuning of pharmacological properties, making it a promising framework for the development of novel therapeutics.[2][4] Our focus here is on derivatives originating from Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, a versatile starting material for introducing diverse functional groups at the 3-position of the benzofuran ring.

From Precursor to Potent Anticancer Agents: Synthesis of 3-(Morpholinomethyl)benzofuran Derivatives

The synthesis of novel anticancer agents often begins with a strategic chemical scaffold that can be readily modified. Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate serves as an excellent precursor due to the reactive bromomethyl group, which is amenable to nucleophilic substitution. This allows for the introduction of various moieties, such as the morpholine group in the example below, to explore structure-activity relationships.[1][5]

A series of 3-(morpholinomethyl)benzofuran derivatives were synthesized with the aim of evaluating their potential as anticancer agents, particularly against non-small cell lung cancer.[1] The synthesis involves a nucleophilic substitution reaction where the bromine atom in Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is displaced by a nitrogen-containing nucleophile, in this case, morpholine.[1][5]

Synthetic Workflow

The general synthetic route to obtain 3-(morpholinomethyl)benzofuran derivatives is outlined below. This multi-step process begins with the synthesis of the key intermediate, Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, which is then reacted with morpholine to yield the target compounds.

Synthetic Workflow A Salicylaldehyde C Ethyl 1-benzofuran- 2-carboxylate A->C Base, Acetonitrile B Ethyl Bromoacetate B->C E Ethyl 3-(bromomethyl)-1- benzofuran-2-carboxylate C->E Radical Initiator D N-Bromosuccinimide (NBS) D->E G Novel 3-(morpholinomethyl) benzofuran Derivatives E->G Base, Acetonitrile F Morpholine F->G

Caption: Synthetic pathway for novel 3-(morpholinomethyl)benzofuran derivatives.

In Vitro Anticancer Evaluation: A Comparative Study

The newly synthesized 3-(morpholinomethyl)benzofuran derivatives were subjected to in vitro cytotoxicity screening against two non-small cell lung carcinoma (NSCLC) cell lines: A549 and NCI-H23.[1] The widely accepted MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) of these compounds, which is a measure of their potency in inhibiting cancer cell growth.[6] For comparative purposes, the well-known anticancer agent Staurosporine was used as a positive control.[1]

Comparative Cytotoxicity Data (IC50 in µM)
CompoundA549 Cell Line[1]NCI-H23 Cell Line[1]
Novel Compound 15a 1.502.52
Novel Compound 15c 1.802.21
Novel Compound 16a 1.900.49
Staurosporine (Control) 1.52Not Reported

The results indicate that the novel benzofuran derivatives exhibit significant antiproliferative activity against both NSCLC cell lines.[1] Notably, compound 16a demonstrated superior potency against the NCI-H23 cell line with an IC50 value of 0.49 µM.[1] Several of the synthesized compounds showed cytotoxicity comparable to or even exceeding that of the standard drug, Staurosporine, in the A549 cell line.[1]

Delving Deeper: Mechanistic Insights

To understand the underlying mechanism of their anticancer activity, the most potent compounds were further investigated for their effects on the cell cycle and their ability to induce apoptosis (programmed cell death).

Cell Cycle Analysis

Flow cytometry analysis revealed that the lead compounds induced cell cycle arrest at the G2/M phase and an increase in the sub-G1 cell population, which is indicative of apoptosis.[1] Specifically, compounds 15a and 16a caused a significant accumulation of cells in the G2/M phase in NCI-H23 cells.[1]

Apoptosis Induction

The induction of apoptosis was confirmed using an Annexin V-FITC/PI dual staining assay.[1] Treatment with the novel benzofuran derivatives led to a substantial increase in the percentage of apoptotic cells compared to untreated controls.[1] For instance, compounds 15a and 16a induced 34.59% and 36.81% total apoptosis in NCI-H23 cells, respectively.[1]

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates the key steps in the in vitro evaluation of the novel compounds.

In Vitro Evaluation Workflow A Cancer Cell Culture (A549, NCI-H23) B Treatment with Novel Benzofuran Derivatives A->B C MTT Assay for Cytotoxicity (IC50 Determination) B->C D Flow Cytometry for Cell Cycle Analysis B->D E Annexin V-FITC/PI Assay for Apoptosis B->E F Data Analysis and Comparative Evaluation C->F D->F E->F

Caption: Workflow for the in vitro anticancer evaluation of novel compounds.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, NCI-H23) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the novel benzofuran derivatives and the control drug (Staurosporine) for 48 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Conclusion and Future Directions

The in vitro evaluation of novel 3-(morpholinomethyl)benzofuran derivatives synthesized from Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate demonstrates their significant potential as anticancer agents.[1] These compounds exhibit potent cytotoxicity against non-small cell lung cancer cell lines, with some showing superior activity compared to the standard drug Staurosporine.[1] The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis.[1]

These promising in vitro results warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic studies to fully elucidate their mode of action. The structure-activity relationship insights gained from this study can guide the design and synthesis of even more potent and selective benzofuran-based anticancer drugs.

References

  • El-Sayed, N. A. A., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1339-1352. [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Bollu, K., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 60B(5), 755-763. [Link]

  • El-Gamal, M. I., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. [Link]

  • Kovalenko, S. M., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4947. [Link]

  • El-Sayed, N. A. A., et al. (2021). Full article: Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2205. [Link]

  • Navidpour, L., et al. (2021). The in vitro antiplasmodium and cytotoxic activities of the compounds with IC50s of <5 μg/ml. ResearchGate. [Link]

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Safety Operating Guide

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to provide you with comprehensive guidance that is not only scientifically sound but also prioritizes your safety and the integrity of your research environment. The proper disposal of any chemical is a critical aspect of laboratory safety and regulatory compliance. This guide will provide you with a detailed protocol for the safe disposal of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Understanding the Hazards: A Proactive Approach to Safety

The benzofuran structure is present in compounds that are classified as suspected carcinogens.[1][2] For instance, the parent compound, 2,3-benzofuran, is listed as a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, it is prudent to handle Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate as a potential carcinogen and take all necessary precautions to minimize exposure.[3][4][5][6][7]

The presence of a bromine atom categorizes this compound as a halogenated organic compound.[8] Halogenated organic waste streams have specific disposal requirements due to their potential to form harmful byproducts upon incineration if not handled correctly.[8][9] The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[10][11][12][13][14]

Immediate Safety and Handling Precautions

Before beginning any work with Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and chemical splash goggles.[8]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or dust.[8]

  • Spill Management: In the event of a spill, immediately alert your laboratory supervisor and follow your institution's established spill cleanup procedures. Small spills of organic materials can often be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal.

Disposal Protocol: A Step-by-Step Guide

The primary principle for the disposal of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is waste segregation . Halogenated organic compounds must not be mixed with non-halogenated organic waste.[8][15]

Step 1: Waste Container Selection

  • Select a dedicated and properly labeled waste container for "Halogenated Organic Waste."[8]

  • The container should be made of a material compatible with the chemical and be in good condition with a secure, tight-fitting lid.

  • The label on the container must clearly state "Halogenated Organic Waste" and list all contents, including Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Step 2: Waste Collection

  • Carefully transfer any waste containing Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate into the designated halogenated waste container. This includes:

    • Unused or excess quantities of the solid compound.

    • Solutions containing the compound.

    • Contaminated materials such as gloves, weighing paper, and pipette tips.

  • Avoid overfilling the waste container. It is generally recommended not to fill liquid waste containers beyond 80% capacity to allow for vapor expansion.

Step 3: Storage of Waste

  • Store the sealed halogenated waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from heat, sparks, and open flames.[16][17][18]

  • Store incompatible waste streams separately to prevent accidental mixing.[19]

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the halogenated waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never pour this chemical down the drain or dispose of it in the regular trash.[8]

Decision-Making Flowchart for Disposal

The following diagram illustrates the proper decision-making process for the disposal of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate and associated waste.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management & Storage cluster_3 Final Disposal Start Waste containing Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate generated IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedWaste Segregate into 'Halogenated Organic Waste' container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Segregate into 'Non-Halogenated Organic Waste' container IsHalogenated->NonHalogenatedWaste No LabelContainer Properly label container with all constituents HalogenatedWaste->LabelContainer NonHalogenatedWaste->LabelContainer StoreWaste Store sealed container in designated waste area LabelContainer->StoreWaste EHS_Pickup Arrange for pickup by EHS or licensed contractor StoreWaste->EHS_Pickup

Caption: Disposal workflow for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Quantitative Data Summary: Hazard Classification Analogs

CompoundKey HazardsSource
2,3-BenzofuranFlammable liquid and vapor, Suspected of causing cancer, May cause damage to organs through prolonged or repeated exposure[2]
Ethyl bromoacetateFlammable liquid and vapor, Fatal if swallowed, in contact with skin or if inhaled

This guide is intended to provide a framework for the safe and compliant disposal of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. It is crucial to consult your institution's specific waste disposal guidelines and your Environmental Health and Safety (EHS) department for any additional requirements. By adhering to these procedures, you contribute to a safe and sustainable research environment.

References

  • guidelines for the laboratory use of chemical carcinogens - Regulations.gov. (n.d.).
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration - OSHA. (n.d.).
  • Safe Handling of Chemicals - Environmental Health and Safety. (n.d.).
  • Carcinogens - Overview | Occupational Safety and Health Administration - OSHA. (n.d.).
  • Carcinogens - Standards | Occupational Safety and Health Administration - OSHA. (n.d.).
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis. (1983).
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 25).
  • Handling and Storage of Hazardous Materials - Emergency & Safety Services at UCCS. (n.d.).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.).
  • Chemical Storage and Handling Recommendations - NY.Gov. (2016, April 7).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.).
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 - Law.Cornell.Edu. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 15).
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations - Westlaw. (n.d.).
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
  • Recommended Procedures for the Safe Storage of Chemicals in Laboratories - Towson University. (n.d.).
  • Safe Storage. (n.d.).

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A Comprehensive Guide to the Safe Handling of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. As a brominated organic compound, this reagent demands meticulous handling to ensure personnel safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture within the laboratory.

Hazard Assessment: Understanding the Risks

Key anticipated hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][2][3]

  • Reactivity: Brominated organic compounds can be reactive and may pose fire or explosion hazards under certain conditions, particularly with incompatible materials like strong oxidizing agents.[4][5]

Given these potential hazards, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the required PPE for handling Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene preferred).[6] Two pairs of gloves ("double-gloving") are recommended, especially during transfer and weighing operations.[6]To prevent skin contact and absorption.[7] The outer glove can be removed immediately in case of contamination, protecting the inner glove and the wearer's skin.
Eye and Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A full-face shield should be worn in addition to goggles when there is a risk of splashing.[6]To protect the eyes from splashes and airborne particles.[2][3] The benzofuran moiety and the bromomethyl group can cause severe eye irritation.
Respiratory Protection A fit-tested NIOSH-approved N95 or higher respirator should be used, particularly when handling the solid compound or if there is a potential for aerosol generation.[6] In the presence of vapors or for spill cleanup, a full face-piece respirator with an appropriate chemical cartridge is necessary.[2][6]To prevent inhalation of irritating dust or vapors.[3] The respiratory tract is a primary route of exposure for volatile or aerosolized chemicals.
Body Protection A disposable, polyethylene-coated polypropylene gown or a lab coat made of a material with demonstrated resistance to chemical permeation.[6] The gown should have long sleeves and be fully buttoned.To protect the skin and personal clothing from contamination. Standard cotton lab coats are not sufficient as they can absorb chemicals.
Footwear Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be considered when working with larger quantities or in designated hazardous drug handling areas.[6]To protect the feet from spills and to prevent the spread of contamination outside the laboratory.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational procedure is paramount for minimizing risk. The following workflow should be followed for all operations involving Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_ppe Gather & Don PPE prep_area->gather_ppe 1. Clear & clean prep_materials Prepare Materials & Equipment gather_ppe->prep_materials 2. Inspect PPE weigh Weigh Compound prep_materials->weigh 3. Move to fume hood dissolve Dissolve/React weigh->dissolve 4. Controlled addition decontaminate_glassware Decontaminate Glassware dissolve->decontaminate_glassware 5. Post-reaction dispose_waste Dispose of Waste decontaminate_glassware->dispose_waste 6. Segregate waste streams doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe 7. Follow procedure wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 8. Final step

Caption: Workflow for Safe Handling of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

1. Preparation:

  • Designate a Work Area: All work with this compound must be conducted in a certified chemical fume hood. The work area should be clean and uncluttered.

  • Gather and Don PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition. Don the PPE in the correct order: gown, inner gloves, respirator, goggles, face shield, and outer gloves.

  • Prepare Materials and Equipment: Have all necessary glassware, reagents, and spill cleanup materials assembled in the fume hood before starting the experiment.

2. Handling (in Fume Hood):

  • Weighing: If handling the solid, weigh it out in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolving/Reacting: Add the compound to the reaction vessel in a controlled manner to avoid splashing. Keep the container of the compound closed when not in use.

3. Cleanup and Disposal:

  • Decontamination of Glassware: After the experiment, decontaminate all glassware that has come into contact with the compound. Rinse with an appropriate solvent (e.g., acetone) and then wash thoroughly with detergent and water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, disposable gowns, and weighing boats, in a designated hazardous waste container.[8] Do not dispose of this chemical down the drain.[9]

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, respirator, and finally the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate and any materials contaminated with it is crucial.

  • Solid Waste: All solid waste, including contaminated PPE, weighing paper, and spill cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Licensed Disposal Service: All hazardous waste must be disposed of through a licensed professional waste disposal service.[1]

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, ensuring a safe and productive laboratory environment.

References

  • Bromination safety. (2024). YouTube. Retrieved from [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. Retrieved from [Link]

  • Safety in Organic Chemistry Laboratory. TigerWeb. Retrieved from [Link]

  • Perspective on halogenated organic compounds. (2023). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. Retrieved from [Link]

  • (PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. ResearchGate. Retrieved from [Link]

  • Safety Data Sheet - Methyl 3-(bromomethyl)benzofuran-2-carboxylate. Aaron Chemicals. Retrieved from [Link]

  • Ethyl benzofuran-3-carboxylate. Amerigo Scientific. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.